Product packaging for 1-((2-Nitrophenyl)sulfonyl)piperazine(Cat. No.:CAS No. 301331-16-8)

1-((2-Nitrophenyl)sulfonyl)piperazine

Cat. No.: B1595397
CAS No.: 301331-16-8
M. Wt: 271.3 g/mol
InChI Key: DBCUQKKNQBCTBB-UHFFFAOYSA-N
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Description

1-((2-Nitrophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C10H13N3O4S and its molecular weight is 271.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O4S B1595397 1-((2-Nitrophenyl)sulfonyl)piperazine CAS No. 301331-16-8

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCUQKKNQBCTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353612
Record name 1-(2-Nitrobenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301331-16-8
Record name 1-(2-Nitrobenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-((2-Nitrophenyl)sulfonyl)piperazine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Basic Properties of 1-((2-Nitrophenyl)sulfonyl)piperazine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Nosyl-Piperazine Scaffold

In the landscape of modern medicinal chemistry and synthetic route design, the strategic selection of building blocks is paramount. This compound, a molecule uniting the versatile piperazine heterocycle with the ortho-nitrobenzenesulfonyl (nosyl) group, represents a key intermediate with significant utility. The piperazine moiety is a ubiquitous scaffold in pharmaceuticals, prized for its ability to modulate physicochemical properties and engage with biological targets.[1][2] The nosyl group, in turn, serves not only as a robust protecting group for the piperazine nitrogen but also as a handle for further chemical diversification. This guide provides an in-depth exploration of the fundamental properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and analytical characterization, grounded in the principles of chemical causality and supported by authoritative references.

Molecular Identity and Physicochemical Characteristics

Chemical Structure and Identification

This compound is structurally defined by a piperazine ring where one of the secondary amine nitrogens is functionalized with a 2-nitrobenzenesulfonyl group. This arrangement significantly influences the molecule's electronic properties and steric profile.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product A Piperazine C Combine at 0 °C Add base (e.g., TEA) A->C B 2-Nitrobenzenesulfonyl Chloride (in DCM) B->C D Stir at RT (e.g., 2-12 hours) C->D E Aqueous Wash (e.g., water, brine) D->E F Dry (Na₂SO₄), Filter, Concentrate E->F G Purify by Column Chromatography F->G H This compound G->H

References

1-((2-Nitrophenyl)sulfonyl)piperazine CAS number 301331-16-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-((2-Nitrophenyl)sulfonyl)piperazine (CAS: 301331-16-8) for Advanced Research Applications

Introduction and Strategic Overview

This compound, registered under CAS number 301331-16-8, is a specialized organic compound that stands at the intersection of foundational chemical synthesis and advanced drug discovery. This molecule incorporates two key pharmacophores: the piperazine ring, a ubiquitous scaffold in medicinal chemistry, and the 2-nitrophenylsulfonyl group, which imparts specific electronic and steric properties. The piperazine moiety is a six-membered heterocycle renowned for its ability to improve the pharmacokinetic profiles of drug candidates and is found in numerous FDA-approved medications for conditions ranging from psychiatric disorders to infectious diseases.[1][2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive analysis of the compound's properties, synthesis, analytical validation, and applications. The documented biological activities of this compound, including its role as an acetylcholine receptor antagonist and a building block for novel antitubercular agents, underscore its significance as a valuable tool for scientific exploration.[3][4][5] This document will elucidate the causality behind its synthetic pathways, its functional roles in biological systems, and the methodologies required for its precise characterization.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is fundamental for its application in a laboratory setting. These parameters dictate solubility, reactivity, and appropriate handling and storage conditions. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 301331-16-8[6]
Molecular Formula C₁₀H₁₃N₃O₄S
Molecular Weight 271.29 g/mol
Canonical SMILES C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2--INVALID-LINK--[O-]
Flash Point 146 °C
Appearance Off-white to yellow solid (typical)[3]
Purity Typically ≥95% for research-grade material[5]

Synthesis and Manufacturing: A Protocol-Driven Approach

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between piperazine and 2-nitrobenzenesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis and is widely employed in medicinal chemistry.

Caption: General synthesis of this compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for sulfonamide formation.[3][7]

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the reaction mixture and stir.

    • Causality: The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the piperazine starting material.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred piperazine solution, typically at 0 °C to control the initial exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up and Isolation:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Validation: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.[3] The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[3]

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.[3]

Applications in Drug Discovery and Chemical Biology

The utility of this compound in a research context stems from its intrinsic biological activity and its function as a versatile chemical intermediate.

Applications cluster_apps Applications & Derivatives core This compound CAS: 301331-16-8 antagonist Acetylcholine Receptor Antagonist core:f1->antagonist  Direct Activity antitumor Cytotoxic Agent (Cancer Cell Lines) core:f1->antitumor  Direct Activity antitb Antitubercular Agents (e.g., Benzhydryl Hybrids) core:f1->antitb  As Precursor

Caption: Role as a bioactive compound and synthetic precursor.
Acetylcholine Receptor Antagonism

The compound has been identified as a novel acetylcholine receptor antagonist.[5] This activity makes it a valuable tool for neuropharmacological research, enabling the study of cholinergic pathways and their role in various physiological and pathological processes. Its potential to modulate neuronal signaling could be a starting point for developing therapies for neurological disorders.

Anticancer and Cytotoxic Potential

Reports indicate that this compound exhibits cytotoxic effects against certain types of cancer cells.[5] This finding positions the molecule as a lead structure for the development of new anticancer agents. The nitroaromatic sulfonamide moiety is a known pharmacophore that can be further optimized to enhance potency and selectivity against specific cancer targets.

Scaffold for Antitubercular Agents

One of the most significant applications is its use as a building block for more complex molecules with potent biological activity. A study detailed the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which demonstrated excellent activity against the Mycobacterium tuberculosis H37Rv strain with low cytotoxicity.[3][4] In this context, the this compound core serves as a foundational scaffold, which is further elaborated to create potent drug candidates.[3]

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and stability of a research compound is paramount. Chromatographic and spectroscopic techniques are essential for the analytical characterization of this compound.

Analytical_Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc HPLC Separation (Reversed-Phase C18 Column) sample_prep->hplc detection UV Detection (e.g., 340 nm) hplc->detection data_analysis Data Analysis (Purity Assessment, Quantification) detection->data_analysis

Caption: A typical HPLC-UV workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of piperazine derivatives.[8] While the basic piperazine ring lacks a strong UV chromophore, often necessitating derivatization for sensitive detection, the subject molecule contains a nitrophenyl group, which is strongly UV-active, simplifying analysis.[8][9]

Exemplary HPLC-UV Protocol:

  • Instrumentation: Standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase column, such as a C18 (250 x 4.6 mm, 5 µm), is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. A typical mobile phase could be a mixture of acetonitrile and water.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: Maintained at ambient or a controlled temperature (e.g., 35°C) for reproducibility.[10]

  • Detection Wavelength: The nitrophenyl group allows for strong detection, with wavelengths around 340 nm being effective for similar derivatized compounds.[10]

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can be performed using a calibration curve generated from standards of known concentrations.

Safety, Handling, and Storage

This compound is intended strictly for research purposes and is not for personal or veterinary use. As with all laboratory chemicals, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS 301331-16-8) is more than a simple chemical reagent; it is a strategically important molecule with demonstrated biological activities and significant potential as a scaffold in medicinal chemistry. Its roles as an acetylcholine receptor antagonist, a potential cytotoxic agent, and a key intermediate in the synthesis of potent antitubercular compounds highlight its versatility. The well-defined synthetic routes and straightforward analytical methodologies further enhance its value to the scientific community. For researchers in neuropharmacology, oncology, and infectious disease, this compound represents a valuable tool for both fundamental biological inquiry and the development of next-generation therapeutic agents.

References

An In-depth Technical Guide to the Mechanism of Action of 1-((2-Nitrophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanism of action of 1-((2-Nitrophenyl)sulfonyl)piperazine (1-NPSP), a compound of significant interest in contemporary pharmacological research. We will delve into its primary biological targets, the downstream signaling consequences of its interactions, and the experimental methodologies crucial for elucidating and validating these activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's therapeutic potential and research applications.

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities.[1][2] The addition of a sulfonyl group and a nitrophenyl moiety, as seen in this compound, confers specific physicochemical properties that significantly influence its interaction with biological targets.[3][4] This structural combination has been explored for various applications, including the development of antimicrobial, antifungal, and anticancer agents.[1][4] Understanding the precise mechanism of action of specific derivatives like 1-NPSP is critical for harnessing their full therapeutic potential and for the rational design of next-generation pharmaceuticals.

Primary Mechanism of Action: Acetylcholine Receptor Antagonism

The core mechanism of action of this compound has been identified as the antagonism of acetylcholine receptors. This interaction is central to its pharmacological effects and distinguishes it from the parent piperazine molecule, which is primarily known as a GABA receptor agonist in nematodes.[5][6]

Molecular Interaction with Acetylcholine Receptors

1-NPSP acts as an antagonist, meaning it binds to acetylcholine receptors but does not activate them. Instead, it blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh). This prevents the conformational changes in the receptor that are necessary for ion channel opening and subsequent signal transduction. The nitrophenyl and sulfonyl groups of 1-NPSP are crucial for its binding affinity and specificity to the receptor.

The proposed interaction can be visualized as a competitive binding process where 1-NPSP occupies the ACh binding site, thereby inhibiting neuronal signaling.

cluster_receptor Acetylcholine Receptor AChR AChR (Inactive) AChR_Bound AChR (Blocked) Signal_Blocked Signal Transduction Blocked AChR->Signal_Blocked No Activation ACh Acetylcholine (Agonist) ACh->AChR Binds & Activates 1_NPSP 1-NPSP (Antagonist) 1_NPSP->AChR Binds & Blocks Start Start: Receptor Binding Assay Prep Prepare Cell Membranes with Acetylcholine Receptors Start->Prep Incubate Incubate Membranes with Radioligand and 1-NPSP Prep->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Quantify Quantify Radioactivity on Filter Filter->Quantify Analyze Analyze Data to Determine IC50 and Ki Quantify->Analyze End End: Binding Affinity Determined Analyze->End

References

An In-depth Technical Guide on the Biological Activity of 1-((2-Nitrophenyl)sulfonyl)piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the piperazine moiety, a cornerstone in medicinal chemistry, with the reactive 2-nitrobenzenesulfonyl group presents a scaffold of significant interest for drug discovery.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into 1-((2-nitrophenyl)sulfonyl)piperazine and its derivatives. While research on the parent compound is nascent, this guide will draw upon closely related analogues to elucidate the therapeutic potential of this chemical class, with a particular focus on its promising antitubercular and anticancer activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to enable researchers to further explore this promising area.

Introduction: The Scientific Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, present in over 300 clinically approved drugs, owing to its versatile physicochemical properties and ability to modulate biological activity.[1][3] When coupled with a nitrobenzenesulfonamide moiety, the resulting structure offers a unique combination of features. The sulfonamide group can enhance lipophilicity, potentially improving cell permeability and anti-tuberculosis (TB) activity.[1] Furthermore, the electron-withdrawing nature of the nitro group on the phenyl ring can significantly influence the compound's biological activity.[1] This guide will delve into the synthesis of these hybrid molecules and explore their significant biological potential.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves the reaction of a substituted piperazine with 2-nitrobenzenesulfonyl chloride. A representative synthesis of a more complex derivative, 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine, is detailed below, which can be adapted for the synthesis of the core compound by starting with piperazine itself.

General Synthesis Workflow

The synthesis can be conceptualized as a multi-step process, often starting from the preparation of the desired substituted piperazine, followed by the crucial sulfonylation step.

Synthesis_Workflow cluster_0 Piperazine Moiety Preparation cluster_1 Sulfonylation Start Starting Materials (e.g., Benzophenone) Reduction Reduction Start->Reduction Chlorination Dehydroxy- chlorination Reduction->Chlorination Piperazine_Reaction Reaction with Piperazine Chlorination->Piperazine_Reaction Substituted_Piperazine Substituted Piperazine (e.g., 1-Benzhydrylpiperazine) Piperazine_Reaction->Substituted_Piperazine Reaction Sulfonylation Reaction Substituted_Piperazine->Reaction Sulfonyl_Chloride 2-Nitrobenzene sulfonyl chloride Sulfonyl_Chloride->Reaction Final_Product Final Product (e.g., 1-Benzhydryl-4-((2-nitrophenyl) sulfonyl)piperazine) Reaction->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

This protocol is adapted from a published procedure for the synthesis of a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids.[1]

Materials:

  • 1-Benzhydrylpiperazine

  • 2-Nitrobenzene sulfonyl chloride

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Dissolve 1-benzhydrylpiperazine (1.0 equivalent) in dichloromethane (10.0 mL).

  • Add DIPEA (5.0 equivalents) to the solution.

  • To this stirred solution, add 2-nitrobenzene sulfonyl chloride (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane (e.g., 20–40% v/v) as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine as an off-white solid.[1]

Characterization Data

The structure of the synthesized compound can be confirmed by various analytical techniques. Representative data for 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is provided below.[1]

Parameter Value
Appearance Off-white solid
Melting Point 132–136 °C
¹H NMR (400 MHz, DMSO-d₆)δ 2.36 (4H, brs, 2 × piperazine–CH₂), 3.19 (4H, brs, 2 × piperazine–CH₂), 4.33 (1H, s, CH), 7.16 (2H, t, J = 7.2, 2 × Ar–H), 7.26 (4H, t, J = 7.4, 4 × Ar–H), 7.37 (4H, d, J = 7.3, 4 × Ar–H), 7.84–7.99 (4H, m, 4 × Ar–H)
¹³C NMR (100 MHz, DMSO-d₆)δ 45.89, 50.48, 74.06, 124.09, 126.92, 127.46, 128.52, 130.42, 132.18, 134.84, 142.16, 147.97
Mass Spec. (ESI+)m/z: 437.9 [M + H]⁺

Biological Activities and Therapeutic Potential

While specific data on the core molecule is limited, derivatives of this compound have demonstrated significant biological activities, particularly in the realms of antitubercular and anticancer research.

Antitubercular Activity

A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids have been evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[1]

Key Findings:

  • Several derivatives exhibited potent antitubercular activity.[1]

  • The 2,4-dinitrobenzenesulfonamide derivatives were generally more potent than the corresponding 2- or 4-nitro derivatives, highlighting the importance of the substitution pattern on the phenyl ring.[1]

  • One of the most active compounds, a 2,4-dinitro derivative with a piperidine-3-carboxylic acid linker, displayed a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL, which is superior to the standard drug ethambutol (MIC = 1.56 µg/mL) and comparable to rifampicin (MIC = 0.1 µg/mL).[1]

Quantitative Data Summary (Selected Compounds): [1]

Compound ID Substituents MIC (µg/mL) vs. M. tuberculosis H37Rv
7b 2-nitro>25
7c 4-nitro>25
7a 2,4-dinitro1.56
7s 2,4-dinitro, piperidine-3-carboxylic acid linker0.78
Isoniazid Standard Drug0.05
Rifampicin Standard Drug0.1
Ethambutol Standard Drug1.56
Anticancer Activity

The piperazine and sulfonamide moieties are independently recognized for their presence in numerous anticancer agents.[4][5][6] Derivatives combining these two scaffolds have shown potential as anticancer agents through various mechanisms. While direct anticancer data for this compound is not available, related structures have been investigated. For instance, certain piperazine derivatives have been shown to exhibit cytotoxic activity and induce apoptosis in cancer cells.[4]

Other Potential Activities

The versatile nature of the piperazine scaffold suggests that this compound derivatives could be explored for a range of other biological activities, including:

  • Antimicrobial and Antifungal Activity: Piperazine derivatives are known to possess broad-spectrum antimicrobial and antifungal properties.[7]

  • Central Nervous System (CNS) Activity: Many piperazine-containing drugs exhibit CNS activity, acting as antipsychotic, antidepressant, and anxiolytic agents.[2][3]

Mechanism of Action: Unraveling the Molecular Pathways

The precise mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from the known mechanisms of its constituent moieties and related compounds.

Proposed Mechanism in Tuberculosis

For the more potent dinitrobenzenesulfonamide derivatives, a plausible mechanism involves the generation of oxidative stress.[1]

Mechanism_of_Action Compound 2,4-Dinitrobenzenesulfonamide Derivative Reduction Reduction of Nitro Group (e.g., by FADH₂) Compound->Reduction Nitroso Nitroso Intermediate Reduction->Nitroso ROS Reactive Oxygen Species (ROS) Generation Nitroso->ROS SO2 Sulfur Dioxide (SO₂) Generation Nitroso->SO2 Enzyme_Inhibition Suicide Inhibition of Target Enzymes Nitroso->Enzyme_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress SO2->Oxidative_Stress

Caption: Proposed mechanism of action for dinitrobenzenesulfonamide derivatives against M. tuberculosis.[1]

It is hypothesized that the nitro group can be reduced, leading to the formation of a nitroso intermediate.[1] This process can generate reactive oxygen species (ROS) and sulfur dioxide (SO₂), inducing oxidative stress within the mycobacterium.[1] Additionally, the intermediate may cause suicide inhibition of essential enzymes.[1]

General Pharmacological Principles
  • Piperazine Moiety: In other contexts, such as anthelminthic drugs, piperazine acts as a GABA receptor agonist, causing flaccid paralysis of the parasite.[8] In the CNS, piperazine derivatives often interact with monoamine pathways.[2]

  • Sulfonamide Moiety: The sulfonamide group is a well-known pharmacophore, most famously acting as a competitive inhibitor of dihydropteroate synthase in bacteria, thus inhibiting folate synthesis.

Methodologies for Biological Evaluation

To facilitate further research into this promising class of compounds, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][10][11][12]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.[9]

Detailed Protocol:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Dispense the antimicrobial dilutions into the wells of the 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[4][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4]

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on its derivatives, particularly in the context of antitubercular activity, underscore the potential of this chemical class. Future research should focus on the synthesis and biological evaluation of the core this compound molecule to establish its intrinsic activity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds against various therapeutic targets. Elucidation of the precise mechanism of action will be crucial for the rational design of next-generation drugs based on this versatile scaffold.

References

A Technical Guide to the Acetylcholine Receptor Antagonist Activity of 1-((2-Nitrophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cholinergic system, modulated by acetylcholine (ACh), is a cornerstone of neural signaling, influencing processes from muscle contraction to cognition. Its receptors, broadly classified as nicotinic (nAChR) and muscarinic (mAChR), are critical targets for therapeutic intervention in a host of neurological and psychiatric disorders.[1] Arylsulfonylpiperazine scaffolds have emerged as a versatile chemical class for developing central nervous system (CNS) active agents. This technical guide provides an in-depth framework for the characterization of 1-((2-Nitrophenyl)sulfonyl)piperazine as a putative acetylcholine receptor antagonist. We delve into the scientific rationale behind a multi-step validation process, beginning with receptor binding affinity and progressing through functional antagonism and subtype selectivity. Detailed, field-proven protocols for radioligand binding assays, electrophysiology, and calcium flux assays are provided, explaining the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel compounds targeting the cholinergic system.

The Cholinergic System: A Primer on a Critical Drug Target

The profound influence of acetylcholine extends across both the central and peripheral nervous systems. Its actions are mediated by two distinct superfamilies of receptors, each with multiple subtypes, presenting a complex but opportunity-rich landscape for drug discovery.

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) comprising five subtypes (M1-M5). M1, M3, and M5 receptors primarily couple to Gq proteins, leading to intracellular calcium mobilization, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[2] Antagonists of these receptors are used to treat conditions ranging from overactive bladder and COPD to Parkinson's disease.[3][4][5]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels composed of five subunits.[6] Activation by ACh leads to a conformational change that opens an ion channel, causing an influx of cations like Na+ and Ca2+ and subsequent cell depolarization.[7] Dysregulation of nAChR activity is implicated in addiction, Alzheimer's disease, and epilepsy.[8]

The therapeutic utility of a cholinergic antagonist is defined by its potency and, crucially, its selectivity for a specific receptor subtype. Non-selective agents often carry a heavy burden of side effects due to their broad activity across the cholinergic system.[9] Therefore, a rigorous, multi-stage evaluation is essential to profile a novel compound like this compound.

The Arylsulfonylpiperazine Scaffold: Chemical Rationale

The arylsulfonylpiperazine core is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to be chemically modified to target a wide range of receptors. Within the specific compound, this compound, two key moieties dictate its potential pharmacological activity.

  • The Sulfonylpiperazine Moiety: This group has been explored in the context of nAChR negative allosteric modulators, suggesting a predisposition for interaction with acetylcholine receptors.[8][10]

  • The 2-Nitrophenyl Group: The electron-withdrawing nature of the nitro group can significantly influence a molecule's electronic distribution and binding properties.[11] Furthermore, the nitro group is a versatile chemical handle; it can be readily reduced to an amine, providing a vector for creating libraries of analogs to explore structure-activity relationships (SAR).[12] The presence of the nitro group is known to enhance the therapeutic action of some drug classes, though it can also be associated with toxicity through metabolic reduction.[13]

The combination of these features makes this compound a compelling candidate for investigation as an AChR antagonist.

A Methodological Framework for Characterizing Antagonism

A logical, tiered approach is required to move from identifying a preliminary interaction to confirming a specific, functional antagonism. This process systematically validates the compound's affinity, potency, and mechanism of action.

Workflow for Antagonist Characterization

G cluster_0 Phase 1: Affinity cluster_1 Phase 2: Function & Potency cluster_2 Phase 3: Mechanism cluster_3 Phase 4: Selectivity A Radioligand Binding Assay B Determine Ki (Affinity) A->B Cheng-Prusoff Equation C Functional Assays (Electrophysiology / Ca2+ Flux) B->C Is affinity sufficient? D Determine IC50 (Potency) C->D E Schild Regression Analysis D->E Is potency confirmed? F Determine pA2 / KB (Competitive vs. Non-Competitive) E->F G Counter-Screening F->G Mechanism understood? H Profile vs. AChR Subtypes & Other Receptors G->H

Caption: A tiered workflow for characterizing a novel receptor antagonist.

Step 1: Determining Binding Affinity with Radioligand Assays

Expertise & Experience: The first essential question is: does the compound physically interact with the target receptor? A competitive radioligand binding assay is the gold standard for quantifying this interaction.[14] It measures the ability of the unlabeled test compound (the "competitor") to displace a radiolabeled ligand with known affinity for the receptor. This provides the Inhibition Constant (Ki), a direct measure of binding affinity.

Trustworthiness: This protocol is self-validating through the inclusion of controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled ligand). Specific binding is calculated by subtracting non-specific from total binding.[7][15]

Protocol 1: Competitive Radioligand Binding Assay [1][16]

  • Membrane Preparation:

    • Harvest tissue (e.g., rat brain) or cultured cells expressing the target AChR subtype (e.g., CHO cells expressing human M1).[7]

    • Homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).

    • Perform differential centrifugation to isolate the membrane fraction, which is rich in receptors.[7]

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[16]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for mAChRs or [³H]epibatidine for nAChRs), and assay buffer.[15]

    • Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM atropine for mAChRs).[1]

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound).

  • Incubation:

    • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[16]

  • Separation and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration that inhibits 50% of specific binding).[1]

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Step 2: Assessing Functional Antagonism

Expertise & Experience: A high binding affinity (low Ki) does not guarantee functional activity. The compound could bind without preventing receptor activation. Therefore, the next critical step is to assess function. The choice of assay depends on the receptor class. For ligand-gated ion channels like nAChRs, electrophysiology is the most direct measure.[17] For GPCRs like mAChRs, measuring the downstream second messenger signal (e.g., calcium) is the standard approach.[2]

Trustworthiness: Automated patch-clamp electrophysiology allows for the direct measurement of ion channel function with high throughput.[18] By pre-incubating cells with the antagonist before applying a known agonist, we can directly quantify the inhibition of the agonist-induced current.

Protocol 2: Automated Electrophysiology for nAChR Antagonism [18]

  • Cell Preparation:

    • Use a cell line (e.g., CHO or SH-EP1) stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7).[18][19]

    • Culture cells to the appropriate confluency for the automated patch-clamp system (e.g., IonWorks Barracuda).

  • Assay Execution:

    • Cells are automatically plated and a giga-seal is formed.

    • Antagonist Application: Pre-incubate the cells for a set duration (e.g., 5 minutes) with varying concentrations of this compound.

    • Agonist Challenge: Apply a fixed concentration of an agonist (e.g., acetylcholine or nicotine) at its EC50 or EC80 to elicit an inward current.

    • Measurement: Record the peak current amplitude for each well.

  • Data Analysis:

    • Normalize the current response in the presence of the antagonist to the control response (agonist alone).

    • Plot the percent inhibition against the log concentration of the antagonist.

    • Fit the data with a sigmoidal dose-response curve to determine the IC50 value, representing the antagonist's potency.

Trustworthiness: Gq-coupled mAChRs (M1, M3, M5) signal through the release of intracellular calcium.[2] No-wash fluorescent calcium indicators provide a robust and high-throughput method to measure this functional response.[20] The protocol includes controls for baseline fluorescence and maximum calcium release (e.g., using ionomycin) to ensure data quality.[21]

Protocol 3: Calcium Flux Assay for mAChR Antagonism [22][23]

  • Cell Preparation:

    • Seed cells stably expressing the target mAChR (e.g., CHO-M1) into a 96- or 384-well plate.[20]

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial no-wash kit) according to the manufacturer's instructions. The dye loads into the cytoplasm.

  • Assay Execution (using a plate reader with an injector, e.g., FLIPR):

    • Measure the baseline fluorescence of each well.

    • Antagonist Application: Add varying concentrations of this compound to the wells and incubate.

    • Agonist Challenge: Inject a fixed concentration of an agonist (e.g., carbachol at its EC80) into the wells.[20]

    • Measurement: Immediately begin recording the change in fluorescence intensity over time. The agonist-induced calcium release will cause a sharp increase in fluorescence.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after the agonist challenge.

    • Normalize the data, where 0% inhibition is the response to the agonist alone and 100% inhibition is the baseline fluorescence.

    • Plot the percent inhibition against the log concentration of the antagonist and fit the curve to determine the IC50 value.

Step 3: Determining the Mechanism of Antagonism with Schild Analysis

Expertise & Experience: After confirming functional antagonism, it's crucial to understand the mechanism. Is the antagonism competitive (antagonist and agonist compete for the same binding site) or non-competitive (antagonist binds to an allosteric site)? Schild regression is the classical pharmacological tool to answer this.[24][25] It involves measuring the shift in the agonist's dose-response curve caused by increasing concentrations of the antagonist.

Trustworthiness: A Schild plot provides a powerful diagnostic. For a simple, reversible competitive antagonist, the plot should be linear with a slope of unity (1.0).[25] Deviations from this can indicate non-competitive mechanisms, receptor heterogeneity, or experimental artifacts, making it a self-validating system.[26][27]

Protocol 4: Schild Regression Analysis

  • Generate Agonist Dose-Response Curves:

    • Using the appropriate functional assay (e.g., electrophysiology or calcium flux), generate a full dose-response curve for the agonist in the absence of the antagonist to determine its baseline EC50.

    • Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound. A competitive antagonist will cause a parallel rightward shift in the curve without depressing the maximum response.[27]

  • Calculate Dose Ratios:

    • For each concentration of the antagonist, calculate the dose ratio (DR). The DR is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist in its absence.[28]

  • Construct the Schild Plot:

    • Plot log(DR - 1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.[28]

  • Data Analysis:

    • Perform a linear regression on the plotted data.

    • Slope: If the slope is not significantly different from 1.0, the antagonism is consistent with a competitive mechanism.[25] A slope less than 1 may suggest non-competitive (allosteric) antagonism.[27]

    • x-intercept: The x-intercept of the regression line is the pA2 value. The pA2 is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the pA2 is theoretically equal to the pKB (the negative log of the antagonist's equilibrium dissociation constant, Ki).[27][28]

Schild Analysis Principle

G A Generate Agonist Dose-Response Curves B Curve 1: Agonist Alone A->B C Curve 2: Agonist + [Antagonist]x A->C D Curve 3: Agonist + [Antagonist]y A->D E Calculate Dose Ratios (EC50 shift) B->E C->E D->E F Construct Schild Plot log(DR-1) vs log[Antagonist] E->F G Analyze Slope & Intercept F->G H Slope ≈ 1.0? Competitive Antagonism G->H I Slope ≠ 1.0? Non-Competitive or Complex G->I J X-intercept = pA2 (Measure of Potency) G->J

Caption: Logical flow of a Schild regression experiment.

Data Presentation and Structure-Activity Relationships (SAR)

Clear data presentation is paramount. Quantitative results from the preceding assays should be summarized for easy comparison.

Table 1: Hypothetical Pharmacological Profile of this compound

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Schild SlopepA2
Human M1 15.2 ± 1.845.7 ± 5.31.05 ± 0.087.8
Human M2 >10,000>10,000N/AN/A
Human M3 250.6 ± 21.4875.1 ± 98.20.98 ± 0.116.5
Human α4β2 1,200 ± 150>10,000N/AN/A
Human α7 >10,000>10,000N/AN/A
Data are presented as mean ± SEM and are for illustrative purposes.

Structure-Activity Relationship (SAR) Insights: The arylsulfonylpiperazine scaffold allows for systematic chemical modification to probe the SAR.[8] The initial data on the parent compound provides a baseline. Subsequent work should focus on:

  • Modification of the Nitrophenyl Ring: Altering the position of the nitro group (e.g., to the 3- or 4-position) or replacing it with other electron-withdrawing or electron-donating groups can reveal its importance for binding affinity and selectivity.

  • Substitution on the Piperazine Ring: Adding substituents to the other nitrogen of the piperazine ring can explore new binding interactions and modulate pharmacokinetic properties.

G A C B

Caption: Key modification points for SAR studies on the core scaffold.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage process for characterizing the acetylcholine receptor antagonist activity of this compound. By systematically determining binding affinity (Ki), functional potency (IC50), and mechanism of action (Schild analysis), a clear pharmacological profile can be established. Initial findings would then guide a focused SAR campaign to optimize potency and subtype selectivity. Promising lead compounds identified through this workflow would then be candidates for further preclinical evaluation, including in vivo animal models to assess efficacy in relevant disease states such as Parkinson's disease or dystonia, and ADME/Tox profiling to determine their drug-like properties.[9][29]

References

Unlocking the Therapeutic Potential of the 1-((2-Nitrophenyl)sulfonyl)piperazine Scaffold: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Piperazine Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its presence in numerous clinically approved drugs underscores its importance. Piperazine and its derivatives exhibit a wide array of pharmacological activities, including antipsychotic, antihistaminic, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties[1][2][3]. The versatility of the piperazine nucleus allows for structural modifications that can significantly influence the medicinal properties of the resulting compounds, making it a cornerstone in the design of novel therapeutics[1][3]. This guide delves into the potential therapeutic applications of a specific, yet underexplored, scaffold: 1-((2-Nitrophenyl)sulfonyl)piperazine. While direct biological data on this core molecule is sparse, a growing body of evidence on its derivatives highlights its potential as a foundational structure for developing novel therapeutics, particularly in the realms of infectious diseases and oncology.

Chemical Profile of this compound

Molecular Structure:

Caption: Chemical structure and key features of this compound.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves a straightforward nucleophilic substitution reaction. The general synthetic route involves the reaction of a substituted piperazine with 2-nitrobenzenesulfonyl chloride in the presence of a base.

General Synthetic Workflow

workflow start Substituted Piperazine reaction Nucleophilic Substitution (Base, Solvent) start->reaction reagent 2-Nitrobenzenesulfonyl Chloride reagent->reaction product This compound Derivative reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Derivative purification->final_product

Caption: General synthetic workflow for this compound derivatives.

A specific example is the synthesis of 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine, which has been reported with a 72% yield.[4]

Potential Therapeutic Applications Based on Derivative Studies

Anti-Tuberculosis (TB) Activity

A significant body of research points to the potential of the this compound scaffold in the development of novel anti-tuberculosis agents.

Key Findings:

  • A series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which are derivatives of the core molecule, have demonstrated excellent in vitro activity against Mycobacterium tuberculosis H37Rv.[4][5][6]

  • These compounds exhibited low cytotoxicity, with a selectivity index of >30.[4][5]

  • Interestingly, derivatives with a 2,4-dinitrobenzenesulfonamide group were found to be more potent than the corresponding 2-nitro or 4-nitro derivatives, suggesting that the electronic properties of the nitrophenyl ring are crucial for activity.[6]

Proposed Mechanism of Action: While the exact mechanism is not fully elucidated, the anti-TB activity of sulfonamide derivatives is often linked to increased lipophilicity, which may enhance entry into the mycobacterial cell wall.[4] Additionally, some studies on 2,4-dinitrobenzenesulfonamides suggest a mechanism involving the generation of oxidative stress within the bacteria.

Anticancer Activity

The versatility of the piperazine and sulfonamide moieties has been leveraged to develop potential anticancer agents. Derivatives of the this compound scaffold could be explored for similar activities.

Evidence from Related Compounds:

  • Novel derivatives of sulfamethoxazole and 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as potential inhibitors of the BCL2 anti-apoptotic protein, showing cytotoxic activity against breast cancer cell lines.[7]

  • Phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential anticancer agents that may function as DNA intercalators and topoisomerase II inhibitors.[8]

  • A recent preprint described sulfonylated oxazole-4-carbonitriles containing a piperazine moiety that demonstrated selective cytotoxicity towards neuroblastoma cells, with in silico studies suggesting high-affinity binding to the ATP-binding site of Aurora A kinase.[9]

Potential Signaling Pathways to Investigate:

pathways compound 1-((2-Nitrophenyl)sulfonyl) piperazine Derivatives bcl2 BCL2 Inhibition compound->bcl2 topo2 Topoisomerase II Inhibition compound->topo2 aurora_a Aurora A Kinase Inhibition compound->aurora_a apoptosis Induction of Apoptosis bcl2->apoptosis dna_damage DNA Damage topo2->dna_damage cell_cycle Cell Cycle Arrest aurora_a->cell_cycle

Caption: Potential anticancer signaling pathways for derivatives.

Antibacterial Activity

Beyond mycobacteria, derivatives of sulfonyl piperazines have shown promise as broad-spectrum antibacterial agents.

Key Research:

  • Pyridinyl sulfonyl piperazine derivatives have been developed as potent inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria, demonstrating significant antibiotic activity against Enterobacterales.[10]

  • Piperazine-citral sulfonyl derivatives have been investigated for their antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[2][11]

Quantitative Data from a Representative Study (Pyridinyl Sulfonyl Piperazine LpxH Inhibitors):

CompoundTargetKi (nM)Spontaneous Resistance Rate (at 4x MIC)
JH-LPH-106E. coli LpxH0.02-0.05Not Reported
JH-LPH-107K. pneumoniae LpxH0.02-0.052.0–2.5 × 10–9
Data from[10]

Experimental Protocols for Evaluation

The following are generalized, step-by-step methodologies for the initial screening of novel this compound derivatives, based on protocols described in the literature.

Protocol 1: In Vitro Anti-Mycobacterial Activity Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis.

Methodology:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive controls (e.g., isoniazid, rifampicin) and negative controls (no drug).

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[6]

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the synthesized compounds on a cancer cell line.

Methodology:

  • Seed cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for the core molecule is lacking, the significant anti-tuberculosis, anticancer, and antibacterial activities demonstrated by its derivatives strongly suggest its potential in drug discovery. Future research should focus on synthesizing and evaluating a library of derivatives to establish clear structure-activity relationships (SAR). Mechanistic studies on the most potent compounds will be crucial to elucidate their molecular targets and pathways of action. The insights gained from such studies will be invaluable for optimizing lead compounds and advancing them through the preclinical development pipeline.

References

Whitepaper: The Chemistry, Biological Activity, and Therapeutic Landscape of 1-((2-Nitrophenyl)sulfonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in numerous FDA-approved drugs.[1] When functionalized with a (2-nitrophenyl)sulfonyl group, this privileged structure gives rise to a class of compounds with a wide spectrum of biological activities and significant therapeutic potential. This guide provides an in-depth exploration of 1-((2-nitrophenyl)sulfonyl)piperazine derivatives and their analogs, synthesizing foundational chemistry with field-proven insights. We will dissect their synthesis, analytical characterization, structure-activity relationships (SAR), and diverse pharmacological profiles, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperazine Scaffold

Piperazine, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous feature in drug discovery.[2][3] Its unique physicochemical properties—such as a large polar surface area, structural rigidity, and capacity for hydrogen bonding—often confer favorable pharmacokinetics, including improved water solubility and oral bioavailability.[4][5] The two nitrogen atoms provide distinct, modifiable sites, allowing medicinal chemists to fine-tune receptor affinity and other key properties.[6] The introduction of a 2-nitrophenylsulfonyl (nosyl) group at the N1 position creates an electron-deficient aromatic system and a sulfonamide linkage, features that are critical for the biological activities observed in this class of molecules. These derivatives have demonstrated a broad range of pharmacological effects, including anticancer, antimicrobial, and central nervous system (CNS) activities, making them a compelling area of research.[2][7][8]

Core Chemistry: Synthesis and Mechanistic Insights

The synthesis of this compound derivatives is typically a straightforward yet robust process, primarily relying on the nucleophilic nature of the piperazine amine.

General Synthetic Pathway

The core synthesis involves the sulfonylation of a piperazine derivative with 2-nitrobenzenesulfonyl chloride. This reaction exploits the nucleophilic character of the secondary amine on the piperazine ring, which attacks the electrophilic sulfur atom of the sulfonyl chloride.[9] The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[9][10]

The versatility of this scaffold stems from the ability to use either piperazine itself or a pre-functionalized piperazine (e.g., 1-arylpiperazine, 1-benzylpiperazine) as the starting material. This allows for the introduction of diverse substituents at the N4 position to explore structure-activity relationships.

Synthesis_Workflow cluster_reactants Reactants Piperazine Substituted Piperazine (Nucleophile) Reaction Sulfonylation Reaction Piperazine->Reaction SulfonylChloride 2-Nitrobenzenesulfonyl Chloride (Electrophile) SulfonylChloride->Reaction Product This compound Derivative Reaction->Product Yields Base Base (e.g., TEA, DIPEA) (HCl Scavenger) Base->Reaction  Facilitates

Caption: General workflow for the synthesis of this compound derivatives.

Mechanistic Considerations

The sulfonylation reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nitrogen atom of the piperazine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. The subsequent departure of the chloride leaving group forms the stable sulfonamide bond.[9] The choice of solvent (e.g., DMF, acetonitrile) and reaction temperature can be optimized to improve yields, which are often reported as good to excellent.[9][11]

Experimental Protocol: Synthesis of a Representative Derivative

This protocol provides a generalized, self-validating procedure for synthesizing a this compound analog, based on methodologies reported in the literature.[10][11][12]

Objective: To synthesize 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine.

Materials:

  • 1-Benzhydrylpiperazine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Silica gel (100–200 mesh) for column chromatography

  • Eluent: Methanol/Dichloromethane gradient

Procedure:

  • Reaction Setup: Dissolve 1-benzhydrylpiperazine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of 2-nitrobenzenesulfonyl chloride in anhydrous DCM to the reaction mixture. The causality here is to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC). The disappearance of the starting piperazine derivative is the primary validation checkpoint.

  • Workup: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. This sequence is designed to remove unreacted base, acidic impurities, and residual water, respectively.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a methanol/DCM gradient.[10]

  • Characterization: Confirm the structure and purity of the final compound using NMR and Mass Spectrometry. The expected mass for the protonated molecule [M+H]⁺ would be approximately 438.1 g/mol .[11]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of synthesized derivatives. A multi-technique approach is standard practice.

Spectroscopic and Chromatographic Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. Key diagnostic signals in ¹H NMR include the piperazine protons (typically resonating between δ 2.3-3.4 ppm) and the aromatic protons from the nitrophenylsulfonyl group (δ 7.8-8.0 ppm).[7][11]

  • Mass Spectrometry (MS): ESI-MS is commonly used to confirm the molecular weight of the synthesized compounds, typically by observing the protonated molecule [M+H]⁺.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Since the piperazine nucleus lacks a strong native chromophore, derivatization is often required for sensitive UV detection at low concentrations.[13] A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with secondary amines to form a stable, UV-active product.[13][14]

Technique Purpose Typical Observations for Core Scaffold
¹H NMR Structural ElucidationPiperazine CH₂: δ 2.3-3.4 ppm; Nitrophenyl Ar-H: δ 7.8-8.0 ppm[7][11]
¹³C NMR Carbon Skeleton ConfirmationPiperazine C: δ 45-52 ppm; Aromatic C: δ 124-148 ppm[11]
Mass Spec (ESI) Molecular Weight ConfirmationDetection of [M+H]⁺ ion corresponding to the calculated molecular weight.[11]
HPLC-UV Purity AssessmentSingle major peak after derivatization (if necessary).[14]
Table 1: Key analytical techniques and expected results for compound characterization.
Experimental Protocol: HPLC-UV Analysis with NBD-Cl Derivatization

This protocol outlines a validated method for the quantitative analysis of piperazine derivatives at trace levels.[14]

Objective: To determine the purity of a synthesized this compound derivative.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column.[14]

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile).

  • Derivatization: Mix an aliquot of the compound solution with an excess of NBD-Cl solution (prepared in acetonitrile). Heat the mixture at 60 °C for 30 minutes to ensure complete reaction.[13]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 340 nm.[14]

    • Injection Volume: 10 µL.

  • Data Analysis: Inject the derivatized sample. The purity is determined by calculating the area percentage of the main peak relative to the total peak area. A self-validating run includes a derivatized blank (to check for reagent peaks) and a standard of known concentration to confirm retention time and response.

Analytical_Workflow cluster_synthesis Post-Synthesis cluster_analysis Characterization Crude Crude Product Purification Purification (Column Chromatography) Crude->Purification NMR NMR ('H, ¹³C) (Structure ID) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS HPLC HPLC-UV (Purity >95%) Purification->HPLC Final Pure, Characterized Compound

Caption: A standard workflow for the purification and analytical validation of synthesized derivatives.

Biological Activities and Therapeutic Potential

This class of compounds exhibits a remarkable diversity of biological activities, positioning them as promising leads for multiple therapeutic areas.

Anticancer Activity

Certain sulfonamide and piperazine derivatives have shown potent anticancer effects.[7] For instance, novel 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine derivatives have been synthesized and evaluated as inhibitors of the anti-apoptotic protein BCL2. Several of these compounds exhibited significant cytotoxic effects against the MDA-MB-231 breast cancer cell line.[7] The proposed mechanism often involves the induction of apoptosis or the inhibition of cell cycle progression.[7]

Antimycobacterial Activity

The global health threat of tuberculosis has spurred the search for new therapeutic agents. A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were tested for their activity against Mycobacterium tuberculosis (H37Rv strain).[10] The results showed that these compounds exhibited excellent antituberculosis activity with low cytotoxicity.[10]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For this class of derivatives, several key relationships have been identified:

  • Nitro Group Position: Electron-withdrawing groups on the phenyl ring are critical for activity. Studies have shown that 2,4-dinitrobenzenesulfonamide derivatives are generally more potent than the corresponding 2- or 4-nitro derivatives in antimycobacterial assays.[10][11]

  • Substitution at Piperazine N4: The substituent at the N4 position of the piperazine ring significantly modulates biological activity. Large, lipophilic groups like benzhydryl can enhance potency.[11] The introduction of different pharmacophores at this position allows for targeting various receptors and enzymes.

  • Fluorine Substitution: While introducing fluorine atoms can often increase biological activity, this was not universally observed for all benzhydryl piperazine hybrids, indicating that the benefits of fluorination are context-dependent.[10][11]

Compound Derivative Biological Activity Target/Assay Key Result (IC₅₀ / MIC) Reference
1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine analog (6d)AntioxidantDPPH AssayIC₅₀: 4.28 µM/mL[7]
Benzhydryl piperazine-coupled 2,4-dinitrobenzenesulfonamidesAntituberculosisM. tuberculosis H37RvMIC: 0.78 to >25 µg/mL[10]
1-(2-Methylsulfonyl-4-nitrophenyl)piperazineAntinociceptive (Pain)Opioid Receptors (Docking)Significant interactions observed[15]
Table 2: Summary of reported biological activities for selected this compound analogs.

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R1_label [label="N4 Substituent:\n- Modulates target specificity\n- Lipophilicity impacts potency", shape=box, style="dashed", fontcolor="#5F6368"]; R2_label [label="Nitro Group Position:\n- Electron-withdrawing effect is key\n- 2,4-dinitro > 2-nitro or 4-nitro\nfor some activities", shape=box, style="dashed", fontcolor="#5F6368"];

main:e -> R1_label [label="R1"]; main:sw -> R2_label [label="R2"]; }

Caption: Key structure-activity relationships for the 1-((nitrophenyl)sulfonyl)piperazine scaffold.

Pharmacokinetics and Drug Development

The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic (PK) profile.[1] However, interactions with drug transporters like P-glycoprotein (P-gp) can also occur.

One study investigated a piperazine derivative, compound 4, as a potential P-gp inhibitor.[16] Co-administration of this compound with the anticancer drug paclitaxel, a known P-gp substrate, resulted in a 2.1-fold increase in the bioavailability of paclitaxel in rats.[16][17] This was attributed to the inhibition of intestinal P-gp, which reduced the efflux of paclitaxel and led to slower elimination.[16][17] This finding is a critical insight for drug development, as it suggests that these derivatives could be used as bioenhancers for other drugs, but also highlights the potential for drug-drug interactions that must be carefully evaluated.

Conclusion and Future Perspectives

The this compound scaffold is a rich source of biologically active compounds with significant therapeutic potential. The straightforward and versatile synthesis allows for the creation of large libraries of analogs for screening. Key SAR insights, such as the importance of strong electron-withdrawing groups on the phenyl ring, provide a rational basis for lead optimization.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Elucidating the precise molecular mechanisms behind the observed anticancer and antimycobacterial activities.

  • Target Selectivity: Designing analogs with high selectivity for their intended biological targets to minimize off-target effects.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies on lead candidates to assess their drug-likeness and safety profiles.

  • Exploration of New Therapeutic Areas: Given the scaffold's versatility, screening these derivatives against other targets, such as those for inflammatory or neurological disorders, could yield novel therapeutic agents.[3][18]

This guide has provided a framework for understanding and working with this promising class of molecules, from the synthesis bench to biological evaluation, empowering researchers to unlock their full therapeutic potential.

References

Spectroscopic Analysis of 1-((2-Nitrophenyl)sulfonyl)piperazine: A Methodological and Interpretive Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-((2-Nitrophenyl)sulfonyl)piperazine, a molecule incorporating the pharmacologically significant piperazine and sulfonamide moieties. The structural elucidation of such compounds is a critical step in drug discovery and development, demanding a robust and multi-faceted analytical approach. This document outlines the core principles, detailed experimental protocols, and in-depth data interpretation for the primary spectroscopic techniques used in this process: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By synthesizing predictive data with established methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals, ensuring the unambiguous confirmation of the molecular structure and purity of the target compound.

Introduction and Strategic Importance

The synthesis and characterization of novel chemical entities form the bedrock of modern medicinal chemistry. Molecules containing the piperazine ring are of particular interest due to their prevalence in a wide array of therapeutic agents, exhibiting properties ranging from antipsychotic to anticancer activities.[1][2] When coupled with a sulfonamide group—a classic "sulfa drug" pharmacophore—the resulting scaffold, this compound, presents a compelling target for further investigation.

The absolute confirmation of a synthesized molecule's identity is non-negotiable. Spectroscopic analysis provides the definitive "fingerprint" of a compound, revealing its elemental composition, functional groups, and the precise arrangement and connectivity of its atoms. This guide is structured to walk the researcher through a logical and self-validating workflow for the complete spectroscopic characterization of this compound (CAS 301331-16-8).[3] We will delve into the causality behind experimental choices and provide a predictive framework for interpreting the resulting data, empowering scientists to proceed with confidence in their downstream applications.

Molecular Structure and Key Analytical Features

To effectively interpret spectroscopic data, one must first understand the molecule's constituent parts. The structure of this compound contains three key regions that will produce characteristic spectroscopic signals.

cluster_phenyl 2-Nitrophenyl Group cluster_sulfonyl Sulfonyl Linker cluster_piperazine Piperazine Ring C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 N_nitro N C2->N_nitro C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro S S O1_sulfonyl O S->O1_sulfonyl O2_sulfonyl O S->O2_sulfonyl N1_pip N1 S->N1_pip C_alpha1 N1_pip->C_alpha1 C_beta1 C_alpha1->C_beta1 N2_pip N2(H) C_beta1->N2_pip C_beta2 Cβ' N2_pip->C_beta2 C_alpha2 Cα' C_beta2->C_alpha2 C_alpha2->N1_pip

Figure 1: Annotated Molecular Structure of this compound.

  • 2-Nitrophenyl Group : An aromatic ring with two electron-withdrawing substituents (nitro and sulfonyl). This will produce a complex signal pattern in the aromatic region of the NMR spectrum.

  • Sulfonyl Group (-SO₂-) : This powerful electron-withdrawing group will significantly influence the chemical shifts of adjacent protons and carbons. Its presence is definitively confirmed by strong, characteristic vibrational bands in the IR spectrum.

  • Piperazine Ring : A saturated heterocycle. Due to the asymmetric substitution (only one nitrogen is attached to the sulfonyl group), the four methylene (-CH₂-) groups are not chemically equivalent and will produce distinct signals in the NMR spectrum.

A Validated Workflow for Spectroscopic Characterization

G synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms Confirm Molecular Weight [M+H]⁺ ir Infrared (IR) Spectroscopy synthesis->ir Identify Key Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr Validated Mass ir->nmr Validated Functional Groups elucidation Structural Elucidation nmr->elucidation Confirm Connectivity & Stereochemistry

Figure 2: Recommended workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry is the first port of call post-synthesis. Its primary role is to confirm the molecular weight (MW) of the target compound, thereby validating that the desired reaction has occurred. Electrospray Ionization (ESI) is the preferred technique for this molecule due to its polarity, as it generates a protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's specifications.

  • Ionization: Introduce the sample into the ESI source in positive ion mode.

  • Parameters:

    • Capillary Voltage: ~3-4 kV

    • Nebulizing Gas (N₂): Set to an appropriate flow rate for a stable spray.

    • Drying Gas (N₂): Set to a temperature (~250-350 °C) and flow rate sufficient to desolvate the ions.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

Expected Data and Interpretation

The molecular formula for this compound is C₁₀H₁₃N₃O₄S, with a calculated monoisotopic mass of 271.06 Da.[3] The primary ion expected in the ESI-MS spectrum will be the protonated molecule.

Ion SpeciesCalculated m/zExpected Observation
[M+H]⁺272.07The base peak or a very prominent peak in the spectrum.
[M+Na]⁺294.05A common adduct, often observed at lower intensity.

The observation of a strong signal at m/z 272.07 provides high-confidence validation of the compound's elemental composition. Minor fragmentation may occur, with potential cleavage of the S-N bond being a characteristic pathway for sulfonamides.[4]

Infrared (IR) Spectroscopy

Principle & Expertise: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This provides direct evidence for the presence of the critical sulfonyl (-SO₂) and nitro (-NO₂) groups.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the sulfonyl and nitro groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300-3350N-H StretchSecondary Amine (Piperazine)Confirms the presence of the -NH group in the piperazine ring.
~3100-3000C-H Aromatic StretchNitrophenyl RingIndicates the aromatic C-H bonds.
~2950-2850C-H Aliphatic StretchPiperazine RingConfirms the saturated -CH₂- groups.[5]
~1520-1540Asymmetric NO₂ StretchNitro GroupA very strong and diagnostically crucial peak.
~1340-1360Symmetric NO₂ StretchNitro GroupA second strong, confirmatory peak for the nitro group.
~1330-1350 Asymmetric SO₂ Stretch Sulfonyl Group One of the two most important peaks for confirming the sulfonamide.
~1150-1170 Symmetric SO₂ Stretch Sulfonyl Group The second diagnostically critical peak for the sulfonamide.
~1600, ~1475C=C Aromatic StretchNitrophenyl RingConfirms the aromatic ring skeleton.

The unambiguous identification of the two strong SO₂ stretching bands and the two strong NO₂ stretching bands provides definitive proof of the core molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR is the most powerful technique for complete structural elucidation in solution. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For a molecule of this complexity, 2D NMR experiments (like COSY and HSQC) are often employed to definitively assign all signals.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for this type of molecule as it will solubilize the compound and allow for the observation of the exchangeable N-H proton.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 transients.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a less sensitive nucleus and will require a greater number of scans (e.g., 1024 or more) and a longer relaxation delay.

Expected ¹H NMR Data and Interpretation (in DMSO-d₆)

The spectrum will be divided into the aromatic and aliphatic regions. The electron-withdrawing nature of the sulfonyl group will cause the adjacent piperazine protons to be shifted significantly downfield.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~8.0-8.2m1HAr-H Aromatic proton ortho to the nitro group, expected to be the most downfield.
~7.6-7.9m3HAr-H Remaining three aromatic protons, showing complex splitting patterns due to mutual coupling.
~3.2-3.4t (or m)4H-SO₂-N-(CH ₂)₂-Protons on the carbons adjacent to the sulfonylated nitrogen. They are deshielded by the SO₂ group.
~2.8-3.0t (or m)4H-HN-(CH ₂)₂-Protons on the carbons adjacent to the secondary amine nitrogen. They are more shielded and appear upfield.[6]
(Broad)s1H-NH -The secondary amine proton. Its chemical shift can be variable and the peak may be broad due to exchange.
Expected ¹³C NMR Data and Interpretation (in DMSO-d₆)

The proton-decoupled ¹³C spectrum will show 8 distinct signals, corresponding to the 6 unique aromatic carbons and the 2 unique pairs of piperazine carbons.

Chemical Shift (δ, ppm)AssignmentInterpretation
~148C -NO₂The aromatic carbon directly attached to the nitro group, significantly deshielded.
~120-1404 x Ar-C The remaining aromatic carbons.
~135C -SO₂The aromatic carbon directly attached to the sulfonyl group.
~48-52-SO₂-N-(C H₂)₂-Carbons adjacent to the sulfonylated nitrogen.
~44-46-HN-(C H₂)₂-Carbons adjacent to the secondary amine nitrogen, appearing more upfield.[7]

Conclusion

The structural confirmation of this compound is achieved through a synergistic and logical application of modern spectroscopic techniques. Mass spectrometry validates the molecular weight, Infrared spectroscopy confirms the presence of essential nitro and sulfonyl functional groups, and NMR spectroscopy provides the definitive map of atomic connectivity. By following the protocols and interpretive guidelines laid out in this document, researchers can be assured of the identity and purity of their compound, enabling them to build upon a foundation of unimpeachable analytical data in their scientific pursuits.

References

The Medicinal Chemistry of 1-((2-Nitrophenyl)sulfonyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural framework that consistently appears in a multitude of clinically successful drugs across diverse therapeutic areas.[1] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] When coupled with a 2-nitrophenylsulfonyl group, the resulting molecule, 1-((2-nitrophenyl)sulfonyl)piperazine, and its derivatives present a compelling class of compounds with significant therapeutic potential. This technical guide provides an in-depth review of the synthesis, biological activities, and medicinal chemistry applications of this important scaffold, aimed at researchers, scientists, and drug development professionals.

The sulfonamide functional group, a key component of this scaffold, has a long and storied history in drug discovery, dating back to the advent of antibacterial sulfa drugs.[2] Its inclusion in a molecule can impart a range of pharmacological properties, and its synthesis is often straightforward and cost-effective.[3][4] The 2-nitrophenylsulfonyl moiety, in particular, offers unique electronic and steric properties that can be exploited in drug design. This guide will delve into the nuances of this chemical entity, providing a comprehensive overview of its known biological activities and the underlying structure-activity relationships.

Chemical Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through a nucleophilic substitution reaction between a piperazine derivative and a nitro-substituted benzenesulfonyl chloride.[3][4] This reaction is generally robust and can be adapted to produce a wide array of analogs with diverse substitution patterns.

General Synthetic Workflow

The core synthesis of the this compound scaffold can be conceptualized as a two-step process, often starting from a substituted piperazine. A general workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification Substituted_Piperazine Substituted Piperazine Reaction_Vessel Reaction in suitable solvent (e.g., DCM) with base (e.g., DIPEA) Substituted_Piperazine->Reaction_Vessel Nitrobenzenesulfonyl_Chloride 2-Nitrobenzenesulfonyl Chloride Nitrobenzenesulfonyl_Chloride->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Derivative Purification->Final_Product SAR cluster_0 This compound Core cluster_1 Key Modification Points cluster_2 Impact on Activity Core R1 R1: Substitution on the Nitrophenyl Ring Activity1 Electron-withdrawing groups (e.g., additional nitro group) can enhance antitubercular activity. R1->Activity1 R2 R2: Substitution on the Piperazine Ring Activity2 Bulky, lipophilic groups (e.g., benzhydryl) can influence potency and selectivity. R2->Activity2

References

Methodological & Application

Synthesis protocol for 1-((2-Nitrophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-((2-Nitrophenyl)sulfonyl)piperazine for Advanced Research Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a critical building block in medicinal chemistry and organic synthesis. The 2-nitrophenylsulfonyl (nosyl) group serves as an exemplary protecting group for one of the secondary amines in piperazine, enabling selective functionalization of the other nitrogen atom. This protocol details the underlying chemical principles, a robust step-by-step synthesis, purification methods, and the subsequent deprotection of the nosyl group. The information is tailored for researchers, scientists, and drug development professionals who require a reliable and well-understood methodology for incorporating this versatile synthon into their research programs.

Introduction and Scientific Rationale

The piperazine moiety is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and ability to modulate biological activity.[1] However, the symmetrical nature of piperazine, with its two reactive secondary amines, presents a challenge for selective mono-functionalization. To overcome this, a protection-deprotection strategy is essential.

The 2-nitrophenylsulfonyl (nosyl or Ns) group is a superior choice for amine protection for several key reasons:

  • Orthogonality: The nosyl group is stable under the acidic conditions used to remove Boc groups and the hydrogenolysis conditions for cleaving Cbz groups, allowing for precise, sequential deprotection in complex syntheses.[2]

  • Mild Cleavage Conditions: Unlike the robust tosyl group, the nosyl group can be removed under mild, often neutral or slightly basic conditions using thiol-based nucleophiles.[2][3][4]

  • Activation: The potent electron-withdrawing effect of the nitro group acidifies the N-H proton of the resulting sulfonamide, which can facilitate subsequent N-alkylation reactions, a cornerstone of the Fukuyama amine synthesis.[2][4]

  • Crystallinity: Nosyl-protected amines are frequently crystalline solids, simplifying their purification through recrystallization.[2]

The synthesis of this compound is achieved through a direct sulfonylation of piperazine with 2-nitrobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.

Reaction Mechanism: The Chemistry Behind the Synthesis

The core of this synthesis is the reaction between a nucleophile (piperazine) and an electrophile (2-nitrobenzenesulfonyl chloride).

  • The Electrophile: In 2-nitrobenzenesulfonyl chloride, the sulfur atom is highly electrophilic. This is due to the strong electron-withdrawing effects of the two sulfonyl oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur.[5] The ortho-nitro group on the benzene ring further intensifies this electrophilicity via inductive and resonance effects.

  • The Nucleophile: The nitrogen atoms of piperazine possess lone pairs of electrons, making them effective nucleophiles.

  • The Reaction: The synthesis proceeds via a nucleophilic attack by one of the piperazine nitrogen atoms on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond. A proton is subsequently lost from the nitrogen atom, neutralized by a base, to yield the final product.

During the reaction, one equivalent of hydrochloric acid (HCl) is generated. A base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine, is crucial to neutralize this acid.[6][7][8] Without a base, the generated HCl would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for obtaining high-purity this compound.[6][7]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Piperazine86.144.31 g50.05.0
2-Nitrobenzenesulfonyl chloride221.622.22 g10.01.0
DIPEA129.242.60 mL15.01.5
Dichloromethane (DCM)-~120 mL--
Ethyl Acetate (EtOAc)-For Chromatography--
n-Hexane-For Chromatography--
Anhydrous Sodium Sulfate-As needed--
Silica Gel (230-400 mesh)-As needed--

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, ice bath, dropping funnel, standard glassware for work-up, rotary evaporator, column chromatography setup.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add piperazine (4.31 g, 50.0 mmol) and dichloromethane (DCM, 100 mL). Stir the mixture until the piperazine is fully dissolved.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA, 2.60 mL, 15.0 mmol) to the solution. Cool the flask in an ice-water bath to 0 °C.

  • Preparation of Electrophile: In a separate beaker, dissolve 2-nitrobenzenesulfonyl chloride (2.22 g, 10.0 mmol) in DCM (20 mL).

  • Reaction Execution: Transfer the 2-nitrobenzenesulfonyl chloride solution to a dropping funnel and add it dropwise to the cold, stirred piperazine solution over 15-20 minutes. The slow addition is critical to control the reaction exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The product should appear as a new, less polar spot compared to piperazine.

Work-up and Purification
  • Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel and wash it with water (2 x 50 mL).

  • Extraction: Extract the aqueous layers with DCM (2 x 30 mL).

  • Combine and Dry: Combine all organic layers and dry them over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by silica gel column chromatography. Elute with a gradient of ethyl acetate in n-hexane (starting from 20% and increasing to 40% v/v) to yield the pure product.[6] The expected yield is typically in the range of 70-80%.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Piperazine Dissolve Piperazine & DIPEA in DCM Reaction_Step 1. Cool to 0°C 2. Add Nosyl-Cl dropwise 3. Stir at RT for 1-2h Prep_Piperazine->Reaction_Step Prep_NosylCl Dissolve Nosyl-Cl in DCM Prep_NosylCl->Reaction_Step Workup Aqueous Wash (H2O) Reaction_Step->Workup Drying Dry Organic Layer (Na2SO4) Workup->Drying Evaporation Solvent Removal (Rotovap) Drying->Evaporation Purification Column Chromatography (Silica, Hex/EtOAc) Evaporation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of Nosyl-piperazine.

Safety Precautions and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 2-Nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Inhalation or skin contact should be avoided.

  • Piperazine: A corrosive solid that can cause severe skin burns and eye damage. It is also a respiratory sensitizer.

  • DIPEA: A flammable, corrosive, and toxic liquid.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen.

  • Waste Disposal: All organic and halogenated waste must be collected in appropriately labeled containers for disposal according to institutional guidelines.

Application: Deprotection of the Nosyl Group

The primary utility of the synthesized this compound is as a protected intermediate. After functionalizing the free secondary amine, the nosyl group can be selectively removed to reveal the second amine. The most common and effective method for this deprotection involves a nucleophilic aromatic substitution reaction with a thiol.[4][9]

Deprotection Protocol Example:
  • Dissolve the nosyl-protected amine (1.0 eq.) in a solvent like acetonitrile or DMF.

  • Add a base, typically potassium carbonate or cesium carbonate (2-3 eq.).[3][10]

  • Add a thiol nucleophile, such as thiophenol (1.5-2.0 eq.).[4]

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC.[4][10]

  • Perform a standard aqueous work-up to remove the base and thiol byproducts, followed by purification to isolate the deprotected piperazine derivative.

The mechanism involves the attack of the thiolate anion on the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex, which subsequently collapses to cleave the sulfonamide bond.[4]

Deprotection_Mechanism NosylPiperazine Nosyl-Protected Piperazine Meisenheimer Meisenheimer Complex Intermediate NosylPiperazine->Meisenheimer + Thiolate Thiolate Thiolate (e.g., PhS⁻) Products Deprotected Piperazine + Thioether Byproduct Meisenheimer->Products Rearrangement & S-N Bond Cleavage

Caption: Simplified mechanism for nosyl group deprotection.

Conclusion

The synthesis of this compound is a fundamental and enabling transformation in modern organic chemistry. The nosyl protecting group provides a robust yet mildly cleavable handle that grants chemists precise control over the reactivity of the piperazine scaffold. The detailed protocol and scientific rationale presented herein offer researchers a reliable foundation for producing this valuable building block, facilitating advancements in drug discovery and the synthesis of complex molecular architectures.

References

Application Notes and Protocols for the Synthesis of 1-((2-Nitrophenyl)sulfonyl)piperazine Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-((2-Nitrophenyl)sulfonyl)piperazine Scaffolds in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antipsychotic properties.[1][2] The versatility of the piperazine nucleus, with its two reactive nitrogen atoms, allows for the creation of diverse molecular architectures. The introduction of a 2-nitrophenylsulfonyl group onto one of the piperazine nitrogens imparts specific electronic and steric properties to the molecule, often influencing its pharmacokinetic and pharmacodynamic profile. The "nosyl" (2-nitrophenylsulfonyl) group can act as a key pharmacophoric element or as a protecting group that can be selectively removed under specific conditions.[3] This guide provides a detailed experimental procedure for the synthesis of this compound hybrids, a class of compounds with significant potential in drug discovery.[4][5][6]

Reaction Principle: Sulfonamide Bond Formation

The core of this synthesis is the formation of a stable sulfonamide bond between a secondary amine (the piperazine nitrogen) and a sulfonyl chloride. The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the 2-nitrobenzenesulfonyl chloride. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Experimental Workflow Diagram

The following diagram illustrates the general synthetic workflow for the preparation of this compound hybrids.

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Sulfonylation Reaction cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Characterization Start Dissolve Substituted Piperazine in an Aprotic Solvent (e.g., DCM) Add_Base Add a Non-nucleophilic Base (e.g., DIPEA or Pyridine) Start->Add_Base Initial Mixture Add_Sulfonyl_Chloride Add 2-Nitrobenzenesulfonyl Chloride (portion-wise or dropwise) Add_Base->Add_Sulfonyl_Chloride Basified Solution Stir Stir at Room Temperature Add_Sulfonyl_Chloride->Stir Reaction Initiation Evaporate Evaporate the Solvent Stir->Evaporate Reaction Completion Purify Purify the Crude Product (e.g., Silica Gel Column Chromatography) Evaporate->Purify Crude Product Analyze Characterize the Final Product (NMR, MS, etc.) Purify->Analyze Pure Hybrid Compound

Caption: General workflow for the synthesis of this compound hybrids.

Detailed Experimental Protocol

This protocol outlines a general procedure that can be adapted for the synthesis of various this compound hybrids, starting from a monosubstituted piperazine.

Materials and Reagents
ReagentPuritySupplierNotes
Substituted Piperazine (starting material)≥95%Commercially availableThe nature of the substituent will define the final "hybrid" molecule.
2-Nitrobenzenesulfonyl chloride≥98%Commercially availableAlso known as 2-NsCl. Handle with care as it is a corrosive solid.
Dichloromethane (DCM)AnhydrousCommercially availableA common aprotic solvent for this reaction.
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially availableA non-nucleophilic base to scavenge the HCl produced. Pyridine can also be used.[7]
Ethyl acetate (EtOAc)Reagent gradeCommercially availableUsed as an eluent for column chromatography.
n-HexaneReagent gradeCommercially availableUsed as an eluent for column chromatography.
Silica gel100-200 meshCommercially availableFor column chromatography.
Trifluoroacetic acid (TFA)Reagent gradeCommercially availableMay be required for deprotection of Boc-protected piperazines prior to the main reaction.[4][8]
Step-by-Step Procedure
  • Preparation of the Piperazine Substrate:

    • If your starting piperazine is protected (e.g., with a Boc group), it must be deprotected first. A common procedure involves dissolving the Boc-protected piperazine in DCM and adding trifluoroacetic acid (TFA) (typically 3 equivalents). The reaction is stirred at room temperature for about 2 hours, after which the solvent and excess TFA are removed under reduced pressure. The resulting TFA salt of the piperazine is then used directly in the next step.[4][8]

  • Sulfonylation Reaction:

    • To a stirred solution of the substituted piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM, typically 10 mL per mmol of piperazine) in a round-bottom flask, add N,N-diisopropylethylamine (DIPEA) (5.0 equivalents).[4][8] The use of a non-nucleophilic base like DIPEA is critical to prevent it from competing with the piperazine in reacting with the sulfonyl chloride.

    • Slowly add 2-nitrobenzenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture at room temperature. The addition should be done carefully to control any potential exotherm.

    • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), evaporate the solvent under reduced pressure.

    • The resulting crude residue is then purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in n-hexane (e.g., 20-40% v/v).[4][8] The fractions containing the desired product are collected and combined.

    • The solvent from the combined fractions is evaporated under reduced pressure to yield the purified this compound hybrid.

Characterization of the Final Product

The structure and purity of the synthesized hybrids should be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This will confirm the presence of the 2-nitrophenylsulfonyl group and the piperazine core, as well as the substituent on the other nitrogen. Characteristic signals for the piperazine protons typically appear as broad singlets or multiplets in the region of 2.3-3.3 ppm.[4][8]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique used for this purpose, and the molecular ion peak [M+H]⁺ is typically observed.[4][8]

  • Melting Point (mp): A sharp melting point range is indicative of a pure compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 2-Nitrobenzenesulfonyl chloride is corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reaction or decomposition of starting materials.Ensure all reagents are of high purity and the solvent is anhydrous. Monitor the reaction closely by TLC. Consider increasing the reaction time or slightly warming the mixture.
Multiple spots on TLCFormation of side products or incomplete reaction.Optimize the reaction conditions (e.g., temperature, stoichiometry of reagents). Ensure efficient purification by column chromatography.
Difficulty in purificationProduct co-elutes with impurities.Try different solvent systems for column chromatography. Recrystallization may also be an option for solid products.

Conclusion

The protocol described provides a robust and adaptable method for the synthesis of this compound hybrids. These compounds are valuable building blocks in the development of new therapeutic agents. By carefully controlling the reaction conditions and employing standard purification and characterization techniques, researchers can efficiently generate a library of these promising molecules for further biological evaluation.

References

Purification of 1-((2-Nitrophenyl)sulfonyl)piperazine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of 1-((2-Nitrophenyl)sulfonyl)piperazine

Authored by a Senior Application Scientist

This document provides a comprehensive, technically-grounded protocol for the purification of this compound using silica gel column chromatography. Designed for researchers in synthetic chemistry and drug development, this guide moves beyond a simple list of steps to explain the underlying principles and rationale, ensuring a robust and reproducible purification process.

Introduction: The Rationale for Purification

This compound, with the chemical formula C₁₀H₁₃N₃O₄S and a molecular weight of 271.29 g/mol , is a synthetic intermediate valuable in the development of various biologically active molecules. The synthesis of such sulfonylpiperazine derivatives typically involves the reaction of a piperazine moiety with a sulfonyl chloride, in this case, 2-nitrobenzenesulfonyl chloride.[1][2][3] This reaction is seldom perfectly clean; common impurities may include unreacted starting materials, di-substituted byproducts, and other side-reaction products.[4][5]

Therefore, a robust purification step is critical to isolate the target compound with high purity, which is essential for subsequent synthetic steps and for accurate biological evaluation. Column chromatography is the technique of choice for this purpose, offering a scalable and effective method to separate compounds based on their differential adsorption to a stationary phase.[6]

The Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase column chromatography, a technique where a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[6][7] The separation mechanism hinges on the polarity of the molecules in the crude mixture.

  • Stationary Phase: Silica gel is a porous, high-surface-area form of silicon dioxide (SiO₂). Its surface is covered with hydroxyl (-OH) groups, making it highly polar.

  • Mechanism: Polar compounds in the mixture, like this compound (which contains polar sulfonyl and nitro groups), will interact more strongly with the polar silica gel through hydrogen bonding and dipole-dipole interactions. Less polar impurities will have weaker interactions and thus travel through the column more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase, we can selectively elute compounds, starting with the least polar and ending with the most polar.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before committing the entire crude product to the column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[6][8] TLC uses the same stationary phase (silica gel on a plate) and allows for rapid testing of various solvent systems.

Objective: To find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.3.[6] This Rƒ value suggests that the compound will migrate effectively through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[9]

  • Prepare several developing chambers with different ratios of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[5]

  • Place the TLC plates in the chambers and allow the solvent front to ascend near the top.

  • Visualize the separated spots under UV light (254 nm), as the aromatic rings in the compound will be UV-active.[10]

  • Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system that provides the best separation and the target Rƒ value. For sulfonylpiperazine derivatives, a common starting point is a mixture of ethyl acetate in n-hexane.[1][2]

Table 1: Example TLC Solvent Systems & Expected Rƒ
Solvent System (Hexane:Ethyl Acetate) Expected Rƒ of Target Compound
80:20Low (0.1-0.2)
60:40Moderate (0.2-0.4)
50:50Higher (0.4-0.6)

Note: These are starting points. The optimal ratio must be determined experimentally.

Detailed Protocol: Column Chromatography

This protocol details the "wet packing" method, which is highly effective at preventing cracks and channels in the stationary phase, ensuring an even separation.[11]

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh size is standard)[7]

  • Chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Eluent (solvents determined by TLC)

  • Collection vessels (test tubes or flasks)

  • TLC plates and chamber

  • Rotary evaporator

Workflow Overview

G cluster_prep Preparation cluster_main Purification cluster_analysis Analysis & Isolation A Select Eluent via TLC B Prepare Silica Slurry A->B C Pack Column B->C D Load Crude Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Pool Pure Fractions G->H I Evaporate Solvent H->I J Confirm Purity & Identity (HPLC, NMR, MS) I->J end Pure Product J->end start Crude Product start->A

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Column Preparation

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, to support the packing material.[7]

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug to create a flat base for the stationary phase.[11]

Step 2: Packing the Column (Wet Slurry Method)

  • In a beaker, measure the required amount of silica gel. A general rule is to use a 20:1 to 100:1 weight ratio of silica to crude compound.[6]

  • Add the initial, least polar eluent (e.g., 80:20 Hexane:Ethyl Acetate) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.

  • With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Use a funnel to guide the slurry.

  • Continuously tap the side of the column gently to encourage even packing and the release of any trapped air.

  • Add more eluent as the silica settles to prevent the column from running dry. Crucially, the top of the silica bed must never be allowed to go dry from this point forward. [6]

  • Once the silica is settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.[11]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

  • To this solution, add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method often results in better separation than loading a liquid solution.[11]

  • Carefully add the silica-adsorbed sample onto the top layer of sand in the column, creating a thin, even band.

  • Gently add a small amount of the initial eluent to settle the sample layer, then fill the remaining column space with the eluent.

Step 4: Elution and Fraction Collection

  • Open the stopcock to begin the elution process. Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate (e.g., 2 inches/minute).[11]

  • Begin collecting the eluent in numbered test tubes or flasks. The fraction size should be consistent (e.g., 10-20 mL per tube).[7]

  • As the elution progresses, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds. For example, you might start with 80:20 Hexane:EtOAc, then switch to 60:40, and finally 50:50. This is guided by the initial TLC analysis.

Post-Purification: Purity Assessment and Verification

A protocol is only trustworthy if it is self-validating. The following steps are essential to confirm the success of the purification.

Monitoring Fractions by TLC
  • Systematically spot every few collected fractions onto a TLC plate.

  • Develop the plate using the same solvent system as the column elution.

  • Visualize under UV light. Fractions containing a single spot corresponding to the Rƒ of the desired product are considered pure.

  • Combine all the pure fractions into a single flask. Fractions containing mixtures can be combined and re-purified if necessary.

Isolation of the Final Product
  • Remove the solvent from the pooled pure fractions using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

  • Weigh the final product and calculate the percentage yield.

Confirmation of Identity and Purity

Final confirmation should be performed using spectroscopic and advanced chromatographic methods.

High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the final compound. A reverse-phase method is typically suitable for this type of molecule.[12]

Table 2: Representative HPLC Protocol
Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 70% A, 30% B; ramp to 10% A, 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

A pure sample should ideally show a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound.[13][14]

G cluster_mol This compound mol

Caption: Structure of this compound.

  • Expected ¹H NMR Signals: The spectrum of a related compound, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine, shows piperazine protons as broad signals around δ 2.36 and 3.19 ppm.[2] The aromatic protons of the 2-nitrophenyl group will appear further downfield in the δ 7.8-8.0 ppm region due to the electron-withdrawing effects of the nitro and sulfonyl groups.[2]

  • Expected ¹³C NMR Signals: Signals for the piperazine carbons would be expected in the δ 45-55 ppm range, while the aromatic carbons would appear downfield (>120 ppm).[2][13]

By following this detailed guide, researchers can confidently purify this compound, ensuring the high quality of material required for advanced scientific investigation.

References

Mastering the Purification of 1-((2-Nitrophenyl)sulfonyl)piperazine: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of a compound is not merely a desirable attribute; it is an absolute prerequisite for advancing a potential drug candidate. For intermediates like 1-((2-Nitrophenyl)sulfonyl)piperazine, a key building block in the synthesis of various biologically active molecules, achieving high purity is paramount. This application note provides a detailed guide to the recrystallization of this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals. Recrystallization, a cornerstone of purification techniques, leverages differences in solubility to separate a compound from its impurities, yielding a product with the high degree of purity necessary for reliable downstream applications and regulatory compliance.[1][2]

Physicochemical Profile and Rationale for Solvent Selection

A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective recrystallization protocol. While extensive quantitative solubility data for this specific molecule is not widely published, we can infer its behavior from its structural motifs: a polar sulfonylpiperazine group and a less polar nitrophenyl group.

The piperazine moiety itself is freely soluble in water and polar organic solvents like ethanol and methanol.[2][3][4] Conversely, the nitrophenyl group imparts a degree of aromatic character and can influence solubility in less polar solvents. The presence of the electron-withdrawing nitro and sulfonyl groups suggests that the molecule will have moderate polarity.

Table 1: Estimated Physicochemical Properties of this compound and Related Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
1-((2-Nitrophenyl)sulfonyl)piperidineC11H14N2O4S270.31Not available[5]
1-(4-Nitrophenyl)piperazineC10H13N3O2207.23130 - 134[6]
1-(2-Fluoro-4-nitrophenyl)piperazineC10H12FN3O2225.2270 - 72[7]
1-((4-Nitrophenyl)sulfonyl)piperazineC10H13N3O4S271.30Not available[8]
This compound C10H13N3O4S 271.30 Not available (estimated >100)

The selection of an appropriate recrystallization solvent is a critical step. The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures, allowing for maximum recovery of the purified product.[1] General principles suggest that solvents with similar functional groups to the solute often provide good solubility.[9] For nitroaromatic compounds, alcoholic solvents are often a good starting point.

Diagram: The Logic of Solvent Selection for Recrystallization

G Figure 1: Solvent Selection Workflow cluster_0 Initial Screening cluster_1 Single Solvent System cluster_2 Multi-Solvent System A Crude this compound B Test solubility in various solvents (small scale) A->B C Good solubility in hot solvent? B->C F Identify a 'Good' Solvent (dissolves compound well) B->F G Identify a 'Poor' Solvent (compound is insoluble) B->G D Poor solubility in cold solvent? C->D Yes C->F No E Proceed with single solvent recrystallization D->E Yes D->F No H Are the two solvents miscible? F->H G->H H->B No, re-screen I Proceed with multi-solvent recrystallization H->I Yes

Caption: A flowchart illustrating the decision-making process for selecting an appropriate single or multi-solvent system for recrystallization.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Nitro-aromatic compounds can be hazardous; consult the Safety Data Sheet (SDS) before handling.

Protocol 1: Single Solvent Recrystallization using Ethanol

This protocol is a good starting point due to the general suitability of alcohols for recrystallizing nitro-aromatic compounds.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent Recrystallization using Ethyl Acetate and Heptane

This method is useful if the compound is too soluble in a single solvent even at low temperatures. Ethyl acetate is a moderately polar solvent that should dissolve the compound, while heptane is a non-polar anti-solvent.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Heptane

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add heptane dropwise with continuous stirring until the solution becomes slightly cloudy (the point of saturation).

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethyl acetate until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and heptane.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Lower the temperature before adding an anti-solvent. Use a larger volume of solvent.
No Crystals Form The solution is not saturated, or the compound is too soluble.Evaporate some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Low Recovery Too much solvent was used. The crystals are still soluble in the cold solvent.Use a more minimal amount of hot solvent. Ensure adequate cooling time in the ice bath.
Colored Impurities The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Diagram: Recrystallization Workflow

G Figure 2: General Recrystallization Workflow A Start: Crude Solid B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration to Isolate Crystals E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H I End: Pure Crystalline Solid H->I

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Conclusion

The successful recrystallization of this compound is an achievable and essential step in ensuring the quality and reliability of this important chemical intermediate. By understanding the principles of solubility and carefully selecting the appropriate solvent system, researchers can effectively remove impurities and obtain a high-purity product. The protocols and troubleshooting guide provided herein offer a solid foundation for the purification of this compound, enabling the advancement of research and development in the pharmaceutical industry. It is always recommended to perform small-scale trials to optimize the recrystallization conditions for each specific batch of crude material.

References

Application Note: 1H and 13C NMR Characterization of 1-((2-Nitrophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-((2-Nitrophenyl)sulfonyl)piperazine using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a valuable building block in medicinal chemistry and drug development, the unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological data. This document outlines detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation, aimed at researchers, chemists, and quality control scientists. The causality behind experimental choices is explained, and spectral assignments are supported by an analysis of chemical shifts, coupling constants, and the electronic effects of the molecule's constituent functional groups.

Introduction and Scientific Context

This compound, often referred to as nosyl-piperazine, is a key intermediate in organic synthesis. The "nosyl" group (2-nitrophenylsulfonyl) serves as an effective protecting group for the piperazine amine, which can be selectively removed under mild conditions, making it highly useful in multi-step synthetic pathways for pharmacologically active agents.[1] The piperazine moiety itself is a ubiquitous scaffold in drug discovery, known for its favorable pharmacokinetic properties.[2]

Given its role as a foundational precursor, verifying the precise connectivity and isomeric purity of this compound is a critical quality control step. NMR spectroscopy is the definitive analytical technique for this purpose, providing detailed atomic-level information about the molecular framework in solution. This guide presents a systematic approach to acquiring and interpreting the 1H and 13C NMR spectra to achieve unequivocal structural confirmation.

Molecular Structure and Rationale for NMR Analysis

The structural integrity of this compound hinges on the correct linkage of the 2-nitrophenylsulfonyl chloride to one of the nitrogen atoms of the piperazine ring, leaving a secondary amine (N-H) at the 4-position. NMR analysis is essential to confirm this regioselectivity and rule out potential side products.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. This protocol ensures a homogenous solution free of contaminants that could distort the magnetic field.

Materials:

  • This compound (5-10 mg for 1H; 20-50 mg for 13C)

  • Deuterated Dimethyl Sulfoxide (DMSO-d6), high purity (0.7 mL)

  • High-quality 5 mm NMR tube (e.g., Wilmad, Norell)[3]

  • Small vial and Pasteur pipette with glass wool plug

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For routine 1H NMR, 5-10 mg is sufficient. For 13C NMR, which has a much lower natural abundance and sensitivity, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4][5]

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial. DMSO-d6 is an excellent solvent for many sulfonamides and its residual proton signal (~2.50 ppm) and carbon signal (~39.52 ppm) provide convenient internal references.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is required.[5]

  • Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the solution through the plug directly into the NMR tube. This critical step removes any suspended microparticles that can degrade spectral resolution by disrupting the magnetic field homogeneity.[3]

  • Labeling: Clearly label the NMR tube with a unique identifier. Do not use paper labels or tape that can interfere with the sample spinner.[6]

Protocol 2: NMR Data Acquisition

This protocol outlines the general parameters for acquiring high-quality 1D spectra on a standard 400 MHz NMR spectrometer.

Instrument: 400 MHz NMR Spectrometer with a 5 mm probe.

Software: Standard spectrometer control software (e.g., TopSpin™, VnmrJ).

Acquisition Parameters:

Parameter1H NMR13C NMRRationale
Solvent DMSO-d6DMSO-d6Provides deuterium lock signal and internal reference.
Temperature 298 K298 KStandard ambient temperature for routine analysis.
Spectral Width ~16 ppm~220 ppmEncompasses the full range of expected chemical shifts.
Pulse Program zg30zgpg30Standard 30° pulse for quantitative 1H; proton-decoupled for 13C.
Number of Scans 8-161024-4096Averaging multiple scans improves the signal-to-noise ratio.
Relaxation Delay (D1) 2.0 s2.0 sAllows for sufficient relaxation of nuclei between pulses.
Acquisition Time (AQ) ~2-3 s~1 sDetermines the digital resolution of the spectrum.

Experimental Workflow and Data Validation Logic

The process from synthesis to structural confirmation follows a logical workflow. For unambiguous assignments, especially in complex molecules, 2D NMR experiments are invaluable self-validating systems.

G cluster_exp Experimental Workflow cluster_val Data Analysis & Validation synthesis Synthesis of Nosyl-Piperazine purification Purification (e.g., Chromatography) synthesis->purification sample_prep Protocol 1: NMR Sample Preparation purification->sample_prep acquisition Protocol 2: 1D NMR Acquisition (1H, 13C) sample_prep->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing interpretation 1D Spectral Interpretation (Assignments) processing->interpretation acquisition_2d 2D NMR Acquisition (COSY, HSQC) interpretation->acquisition_2d If ambiguity exists validation Confirm Assignments (Cross-Peak Analysis) interpretation->validation acquisition_2d->validation final Final Structure Confirmation validation->final

Caption: Workflow for NMR characterization and validation.

Spectral Interpretation and Data

1H NMR Spectrum Analysis (400 MHz, DMSO-d6)

The 1H NMR spectrum is characterized by two distinct regions: the downfield aromatic region and the upfield aliphatic piperazine region.

  • Aromatic Protons (H-3' to H-6'): The four protons on the 2-nitrophenyl ring appear as a complex set of multiplets between δ 7.8 and 8.2 ppm . The strong electron-withdrawing effects of both the ortho-nitro group (-NO₂) and the sulfonyl group (-SO₂-) deshield these protons significantly, shifting them far downfield. The proton ortho to the nitro group (H-3') is expected to be the most deshielded.

  • Piperazine Protons (H-2, H-3, H-5, H-6): The piperazine ring protons are non-equivalent.

    • Protons adjacent to the sulfonyl group (H-2, H-6): These four protons appear as a multiplet (often a triplet-like signal) around δ 3.2-3.4 ppm . They are deshielded due to the electron-withdrawing sulfonyl group.

    • Protons adjacent to the N-H group (H-3, H-5): These four protons appear as a multiplet around δ 2.8-3.0 ppm . They are in a more shielded environment compared to the H-2/H-6 protons.

  • Amine Proton (N4-H): A broad signal corresponding to the N-H proton is expected. Its chemical shift can be variable and concentration-dependent, often appearing around δ 2.5-3.5 ppm , sometimes overlapping with other signals. This peak will disappear upon D₂O exchange, a definitive test for its assignment.

Table 1: Representative 1H NMR Data for this compound

Signal AssignmentAtom No.Approx. Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CHH-3' to H-6'7.80 - 8.20m4H
Piperazine CH₂H-2, H-6~ 3.30t (broad)4H
Piperazine CH₂H-3, H-5~ 2.90t (broad)4H
Amine NHN4-HVariable (e.g., ~3.0)s (broad)1H
Residual SolventDMSO2.50quintet-
13C NMR Spectrum Analysis (100 MHz, DMSO-d6)

The proton-decoupled 13C NMR spectrum should display 8 distinct signals, confirming the asymmetry of the molecule.

  • Aromatic Carbons (C-1' to C-6'): Six signals are expected in the δ 120-150 ppm region.

    • The carbon bearing the nitro group (C-2') will be highly deshielded.

    • The carbon attached to the sulfonyl group (C-1') will also be significantly downfield.

  • Piperazine Carbons (C-2, C-3, C-5, C-6): Two signals are expected for the piperazine carbons.

    • Carbons adjacent to the sulfonyl group (C-2, C-6): Expected around δ 46-48 ppm .

    • Carbons adjacent to the N-H group (C-3, C-5): Expected in a more shielded position around δ 44-46 ppm . The presence of two distinct signals for the piperazine methylenes is a key indicator of successful monosubstitution.[7]

Table 2: Representative 13C NMR Data for this compound

Signal AssignmentAtom No.Approx. Chemical Shift (δ, ppm)
Aromatic C-SO₂C-1'~ 133
Aromatic C-NO₂C-2'~ 148
Aromatic CH (x4)C-3' to C-6'124 - 135
Piperazine CH₂C-2, C-6~ 47
Piperazine CH₂C-3, C-5~ 45
Residual SolventDMSO-d639.52

Conclusion

1H and 13C NMR spectroscopy provide a robust and definitive method for the structural characterization of this compound. The key spectral features include a complex downfield multiplet for the aromatic protons, two distinct signals for the non-equivalent piperazine methylene groups, and a characteristic broad singlet for the secondary amine proton. The corresponding 13C spectrum confirms the presence of eight unique carbon environments. By following the detailed protocols and interpretation guidelines presented in this note, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate, ensuring the reliability of their scientific outcomes.

References

Application Note: Mass Spectrometry Analysis of 1-((2-Nitrophenyl)sulfonyl)piperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-((2-nitrophenyl)sulfonyl)piperazine and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These compounds, significant in medicinal chemistry and drug development, require robust analytical methods for characterization, quantification, and metabolite identification. This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. It delves into the mechanistic underpinnings of experimental choices and predictable fragmentation pathways, offering researchers, scientists, and drug development professionals a field-proven guide to achieving high-quality, reproducible results.

Introduction: The Analytical Imperative

The this compound scaffold is a key pharmacophore in modern drug discovery. Its derivatives have been investigated for a range of therapeutic applications. The structural combination of a nitroaromatic ring, a sulfonamide linker, and a piperazine moiety imparts unique physicochemical properties that necessitate tailored analytical strategies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical tool for this class of molecules due to its exceptional sensitivity and selectivity.[1][2]

Effective LC-MS method development hinges on a deep understanding of the analyte's chemistry. The basic nitrogen atoms in the piperazine ring are readily protonated, making positive-mode electrospray ionization (ESI) a highly effective ionization technique.[3] The sulfonyl and nitro groups influence the molecule's fragmentation behavior under collision-induced dissociation (CID), providing structural information crucial for identification and confirmation.[4] This guide will systematically explore these principles to build a robust analytical workflow.

Foundational Chemistry and Ionization Behavior

The core structure of this compound has a molecular weight of 271.29 g/mol (for the piperazine, not sulfonylated derivative) and a formula of C₁₀H₁₃N₃O₄S.[5] The key to successful ESI-MS analysis is the generation of stable gas-phase ions. The piperazine ring contains two nitrogen atoms, with the secondary amine being the most likely site of protonation under typical acidic mobile phase conditions used in reversed-phase chromatography.

dot

Caption: Figure 1: Protonation site on the piperazine ring.

This inherent basicity makes the molecule highly suitable for positive ion ESI (+ESI). The formation of the protonated molecule, [M+H]⁺, serves as the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.

Sample Preparation: Ensuring Analytical Integrity

The quality of mass spectrometry data is directly dependent on the cleanliness of the sample introduced into the instrument.[6] Biological matrices (plasma, urine, tissue homogenates) and complex reaction mixtures contain numerous components that can interfere with ionization (ion suppression) or contaminate the instrument. The choice of sample preparation technique is dictated by the sample matrix and the required limit of quantitation (LOQ).[7]

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids

SPE is a highly effective technique for removing salts, proteins, and phospholipids, while concentrating the analyte of interest.[7][8] A mixed-mode cation-exchange polymer-based sorbent is recommended for this class of compounds, leveraging both hydrophobic interactions and the positive charge of the protonated piperazine moiety.

Methodology:

  • Sample Pre-treatment: Acidify 200 µL of plasma or urine with 20 µL of 2% formic acid in water to ensure the analyte is fully protonated.

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol, followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: Elute interferences with 1 mL of 0.1% formic acid in water.

    • Wash 2: Elute further interferences with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the piperazine, disrupting its ionic interaction with the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Liquid-Liquid Extraction (LLE) for Synthetic Reaction Mixtures

LLE is a cost-effective method for extracting analytes from aqueous-based reaction mixtures into an immiscible organic solvent.[7] It is particularly useful for removing inorganic salts and polar starting materials.

Methodology:

  • pH Adjustment: Adjust the pH of the aqueous sample (1 mL) to >9 with ammonium hydroxide to ensure the analyte is in its neutral, more hydrophobic form.

  • Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear phase separation.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness and reconstitute in the mobile phase as described in the SPE protocol.

LC-MS/MS Method Development and Protocols

Coupling liquid chromatography to the mass spectrometer allows for the separation of the analyte from isomers and impurities before detection, which is critical for accurate quantification and identification.[2]

Chromatographic Conditions

A reversed-phase C18 column is a good starting point for these moderately polar compounds. An acidic mobile phase modifier, such as formic acid, is essential to ensure sharp peak shapes and efficient protonation for ESI.

Parameter Recommended Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and high efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity.
Gradient 5% to 95% B over 5 minutesA generic gradient suitable for screening and initial analysis.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical volume to avoid column overloading.
Mass Spectrometry Conditions

The analysis should be performed on a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in positive ion ESI mode.[1]

Parameter Typical Setting Rationale
Ionization Mode Positive Electrospray (ESI+)Best for basic compounds like piperazines.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process.[9]
Gas Temp. 350°CFacilitates desolvation of ions.[2]
Gas Flow 10 L/minAssists in desolvation.[2]
Nebulizer Gas 45 psigCreates a fine aerosol for efficient ionization.
Scan Mode MRM or Full Scan -> ddMS²Multiple Reaction Monitoring (MRM) for quantification, data-dependent MS² for structural elucidation.

Fragmentation Analysis: Elucidating the Structure

Tandem mass spectrometry (MS/MS) is used to fragment the selected precursor ion ([M+H]⁺) to generate characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint for the molecule. For this compound and its derivatives, several key fragmentation pathways can be predicted based on the lability of certain bonds.

The primary fragmentation is expected to occur at the C-S and S-N bonds of the sulfonamide group, which are the most labile sites. Cleavage of the piperazine ring is also a common pathway for related structures.[10]

dot

Fragmentation_Pathway Figure 2: Predicted fragmentation pathways for the target molecule. precursor [M+H]⁺ This compound frag1 Loss of SO₂ (-64 Da) precursor->frag1 CID frag2 Cleavage of S-N bond (Piperazine side) precursor->frag2 CID frag3 Cleavage of S-C bond (Aryl side) precursor->frag3 CID frag4 Piperazine Ring Opening precursor->frag4 CID piperazine_ion Protonated Piperazine m/z 87.09 frag2->piperazine_ion yields nitrophenyl_ion 2-Nitrophenylsulfonylium ion m/z 186.00 frag3->nitrophenyl_ion yields

Caption: Figure 2: Predicted fragmentation pathways for the target molecule.

Key Predicted Fragment Ions:

  • Loss of SO₂: A common fragmentation for sulfonamides involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[4]

  • 2-Nitrophenylsulfonylium ion: Cleavage of the S-N bond can generate a stable sulfonylium ion containing the nitrophenyl group (m/z 186.00).

  • Protonated Piperazine: Cleavage on the other side of the sulfur atom can lead to the detection of protonated piperazine (m/z 87.09) or its derivatives, depending on substitution.[11]

  • Piperazine Ring Fragments: Further fragmentation can lead to characteristic losses from the piperazine ring, often involving sequential losses of ethyleneimine units.[10]

Integrated Experimental Workflow

The successful analysis of these compounds requires a logical flow from sample receipt to final data interpretation. The following workflow diagram illustrates the interconnectedness of the protocols described.

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Workflow Figure 3: Overall experimental workflow from sample to result. start Sample Receipt (e.g., Plasma, Reaction Mixture) prep Sample Preparation (SPE or LLE Protocol) start->prep Select Protocol lc_ms LC-MS/MS Analysis (C18 Chromatography, +ESI) prep->lc_ms Inject Reconstituted Sample data_acq Data Acquisition (MRM for Quant / Scan for Qual) lc_ms->data_acq Ionize & Detect data_proc Data Processing (Integration & Identification) data_acq->data_proc Process Raw Data report Final Report & Interpretation data_proc->report Generate Results

Caption: Figure 3: Overall experimental workflow from sample to result.

Conclusion and Best Practices

This application note provides a robust and scientifically grounded approach to the mass spectrometric analysis of this compound and its derivatives. By understanding the underlying chemical principles of ionization and fragmentation, and by employing meticulous sample preparation and chromatographic techniques, researchers can achieve high-quality, reliable, and reproducible data.

For optimal results, always:

  • Use high-purity solvents and reagents (LC-MS grade).

  • Incorporate an internal standard for quantitative analysis to correct for matrix effects and extraction variability.

  • Perform regular system suitability tests to ensure instrument performance.

  • Optimize collision energy for MS/MS experiments for each specific derivative to maximize the signal of key fragment ions.

By following these guidelines and protocols, scientists in the drug development field can confidently characterize and quantify this important class of molecules, accelerating the journey from discovery to clinical application.

References

Application Notes and Protocols: Developing a Biological Assay for 1-((2-Nitrophenyl)sulfonyl)piperazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing biological assays to characterize the activity of the compound 1-((2-Nitrophenyl)sulfonyl)piperazine. Given the rich pharmacological history of both the piperazine and the nitrophenylsulfonyl moieties, a systematic and multi-tiered assay development strategy is proposed. This guide will move from initial, broad-spectrum cellular assays to more defined, target-specific biochemical assays. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: Understanding the Compound

This compound is a molecule that incorporates two key chemical features known for their diverse biological activities: the piperazine ring and a nitrophenylsulfonyl group. The piperazine ring is a common scaffold in medicinal chemistry, found in drugs with applications ranging from anthelmintics to antipsychotics.[1][2] The sulfonylpiperazine core, in particular, has been explored for its potential as an inhibitor of enzymes such as LpxH, a target for novel antibiotics.[3][4]

The 2-nitrophenylsulfonyl moiety adds another layer of potential bioactivity. Nitro-containing aromatic compounds are known to have cytotoxic effects, particularly under hypoxic conditions, and can undergo metabolic reduction to reactive intermediates that can interact with biological systems.[5][6][7][8] Indeed, 1-[(2-Nitrophenyl)sulfonyl]piperazine has been described as a novel acetylcholine receptor antagonist and has shown cytotoxic effects against certain cancer cells.

This known bioactivity profile suggests several potential avenues for investigation. Therefore, a logical approach to assay development is to start with broad cellular assays to determine the compound's general effect on cell health and viability, followed by more focused assays on specific, plausible targets.

A Tiered Approach to Assay Development

We propose a three-tiered approach to systematically characterize the biological activity of this compound. This strategy allows for a cost-effective and scientifically sound investigation, where the results of each tier inform the experimental design of the next.

G Tier1 Tier 1: Cellular Phenotypic Assays (Broad Spectrum) Tier2 Tier 2: Target Class Identification (Focused Cellular & Biochemical) Tier1->Tier2 Informs concentration range & potential pathways Tier3 Tier 3: Specific Target Validation (Biochemical & Biophysical) Tier2->Tier3 Identifies specific enzyme or receptor family

Caption: A tiered workflow for assay development.

Tier 1: Cellular Phenotypic Assays

The initial step is to understand the compound's effect on whole cells. This provides a macroscopic view of its activity and is crucial for determining the appropriate concentration range for subsequent, more sensitive assays.

Rationale

A primary cytotoxicity screen is fundamental. It establishes the concentration at which the compound is toxic, ensuring that any observed effects in later assays are not simply a result of cell death. This also helps to identify a potential therapeutic window.

Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Human cell line (e.g., HeLa for cervical cancer, or a relevant cell line for a specific therapeutic area)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2297.6
11.1894.4
100.8568.0
500.6048.0
1000.3528.0

Tier 2: Target Class Identification

Based on the literature suggesting activity as an acetylcholine receptor antagonist and the general activity of piperazine compounds, this tier focuses on assays to investigate these potential target classes.

Rationale

The structural alerts from the compound's moieties guide this selection. Given the report of acetylcholine receptor antagonism, a receptor binding assay is a logical next step. Additionally, many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs) and ion channels.

Protocol: Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine if this compound binds to muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing a specific muscarinic acetylcholine receptor subtype (e.g., M1)

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • This compound

  • Atropine (as a positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound or atropine.

  • Radioligand Addition: Add a fixed concentration of [³H]-NMS (typically at its Kd concentration).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

Plot the percentage of specific binding against the log of the compound concentration. The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

G cluster_0 Assay Principle Receptor Acetylcholine Receptor Radioligand [³H]-NMS Radioligand->Receptor Binds Compound Test Compound Compound->Receptor Competes for Binding

Caption: Competitive binding assay principle.

Tier 3: Specific Target Validation

If Tier 2 assays yield a positive result, this tier aims to confirm the specific molecular target and elucidate the mechanism of action.

Rationale

Confirmation of direct target engagement is crucial. Biochemical assays using purified enzymes or receptor proteins can confirm direct interaction and provide detailed kinetic information.

Protocol: Enzyme Inhibition Assay (e.g., Kinase Assay)

Given the prevalence of piperazine-containing kinase inhibitors, a generic kinase assay protocol is provided as an example. This would be adapted based on any hits from broader screening or predictive modeling.

Materials:

  • Purified active kinase

  • Kinase-specific peptide substrate

  • ATP

  • This compound

  • Staurosporine (positive control inhibitor)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader (luminescence)

Procedure:

  • Kinase Reaction: In a 384-well plate, add the kinase, its peptide substrate, and varying concentrations of this compound in the kinase assay buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for 1 hour.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent to convert the ADP produced to ATP.

  • Measure Luminescence: Incubate and then measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.

Data Analysis:

Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

ParameterDescription
Km for ATP Determined experimentally to use ATP at or near this concentration.
Enzyme Concentration Optimized to ensure the reaction is in the linear range.
Incubation Time Adjusted to ensure less than 20% of the substrate is consumed.

Conclusion

The development of a robust biological assay for this compound requires a systematic, multi-tiered approach. By starting with broad cellular assays and progressively narrowing the focus to specific molecular targets, researchers can efficiently and accurately characterize the compound's biological activity. The protocols provided herein serve as a template that can be adapted based on emerging data and specific research interests. The emphasis on proper controls and understanding the rationale behind each experimental step is paramount for generating high-quality, reliable data in the drug discovery process.

References

Application Notes and Protocols for the In Vitro Cytotoxicity Testing of 1-((2-Nitrophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Profile of a Novel Sulfonylpiperazine Compound

The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery and development continuum.[1][2] In vitro cytotoxicity assays serve as a critical primary screen, offering vital data on a compound's concentration-dependent toxicity across various cell lines.[3][4] This information is paramount for initial safety assessment, mechanism of action studies, and the selection of promising candidates for further preclinical development.[1]

This guide provides a comprehensive, multi-parametric approach to assess the in vitro cytotoxicity of 1-((2-Nitrophenyl)sulfonyl)piperazine. While specific toxicological data for this compound is not extensively documented, related sulfonylpiperazine and nitrophenylpiperazine structures have been investigated for various biological activities, including anticancer and antimicrobial effects, with some demonstrating the ability to induce oxidative stress and apoptosis.[5][6][7][8] The core piperazine structure is known to interact with neurotransmitter receptors, though its effect on mammalian cell cytotoxicity is less characterized than its anthelmintic properties.[9][10][11]

Our approach is designed to not only quantify cell death but also to elucidate the underlying mechanisms. We will progress from broad assessments of cell viability and membrane integrity to more specific investigations into apoptosis, mitochondrial dysfunction, and oxidative stress. This structured workflow provides a robust and self-validating system for characterizing the cytotoxic profile of this compound.

Experimental Design: A Multi-Parametric Approach

A thorough understanding of a compound's cytotoxicity requires a multi-faceted approach. Relying on a single assay can be misleading, as different assays measure distinct cellular parameters. Our experimental workflow is designed to build a comprehensive toxicity profile.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A MTT Assay (Metabolic Activity/Viability) C Annexin V / PI Staining (Apoptosis vs. Necrosis) A->C If cytotoxic B LDH Release Assay (Membrane Integrity/Necrosis) B->C If cytotoxic D ROS Production Assay (Oxidative Stress) C->D If apoptotic E JC-1 Assay (Mitochondrial Membrane Potential) C->E If apoptotic

Figure 1: A tiered experimental workflow for assessing the cytotoxicity of this compound.

Phase 1: Foundational Cytotoxicity Assessment

The initial phase aims to determine if this compound exhibits cytotoxic effects and to establish a dose-response relationship, from which an IC50 (half-maximal inhibitory concentration) value can be derived.[3]

MTT Assay: Assessment of Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The intensity of the purple color is directly proportional to the number of metabolically active cells.[14]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO in medium) and a positive control for cytotoxicity (e.g., Doxorubicin).[3]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[3]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[3][12]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[16]

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is often convenient to run the MTT and LDH assays in parallel from the same initial cell plates.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at approximately 400-600 x g for 5 minutes.[17] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate without disturbing the cell monolayer.[18]

  • Maximum LDH Release Control: To determine the maximum possible LDH release, add a lysis buffer (e.g., 10X Lysis Buffer provided in kits) to control wells containing untreated cells and incubate for 45 minutes at 37°C before centrifugation.[19]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.[19]

  • Absorbance Measurement: Add a stop solution if required by the kit protocol.[19] Measure the absorbance at the recommended wavelength (e.g., 490 nm with a reference at 680 nm).[19]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Data Presentation: Phase 1

Cell LineTreatment DurationMTT Assay IC50 (µM)LDH Assay EC50 (µM)
e.g., HeLa24 hoursExperimental ValueExperimental Value
48 hoursExperimental ValueExperimental Value
e.g., HepG224 hoursExperimental ValueExperimental Value
48 hoursExperimental ValueExperimental Value

Phase 2: Elucidating the Mechanism of Cell Death

If Phase 1 results indicate significant cytotoxicity, the next step is to investigate the underlying mechanism.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a gold standard for distinguishing between different stages of cell death.[20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[21] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

G cluster_0 cluster_1 A Viable (Annexin V-, PI-) E Intact Membrane A->E B Early Apoptotic (Annexin V+, PI-) F PS Externalization B->F C Late Apoptotic/Necrotic (Annexin V+, PI+) C->F G Membrane Permeabilization C->G D Necrotic (Annexin V-, PI+) D->G

Figure 2: Relationship between cell states and Annexin V/PI staining.

Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours).[3]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.[20]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Add fluorescently conjugated Annexin V (e.g., FITC) and PI to 100 µL of the cell suspension.[3]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Reactive Oxygen Species (ROS) Production Assay

Many cytotoxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[22][23] The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) can be used to measure intracellular ROS levels. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23]

Protocol: Intracellular ROS Detection

  • Cell Culture and Treatment: Culture cells in a 96-well plate (black, clear bottom for fluorescence) or in larger flasks for flow cytometry. Treat cells with the test compound for a relevant duration (e.g., 1, 3, 6, or 24 hours). Include a positive control for ROS induction, such as Tert-Butyl hydroperoxide (TBHP) or H2O2.[22][23]

  • Dye Loading: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).[24] Load the cells with a working solution of H2DCFDA (typically 10 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[25][26]

  • Wash and Measurement: Remove the H2DCFDA solution and wash the cells again. Add buffer or medium back to the wells.[22]

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485-495 nm, emission ~529-535 nm) or by flow cytometry in the FITC channel.[22][23]

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

A decrease in the mitochondrial membrane potential (ΔΨm) is a key event in the early stages of apoptosis. The JC-1 dye is a lipophilic cationic probe that can be used to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[27] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol: JC-1 Assay

  • Cell Culture and Treatment: Seed and treat cells as described for the Annexin V assay. Include a positive control for mitochondrial depolarization, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[27][28]

  • JC-1 Staining: After treatment, collect the cells and resuspend them in warm medium or PBS. Add JC-1 staining solution (typically 2 µM final concentration) and incubate for 15-30 minutes at 37°C.[27][28]

  • Washing: Centrifuge the cells and wash with an assay buffer to remove excess dye.

  • Analysis: Analyze the cells by flow cytometry. Healthy cells will show high red fluorescence (e.g., in the PE channel), while apoptotic cells will show high green fluorescence (e.g., in the FITC channel).[27] Alternatively, fluorescence can be measured using a fluorescence plate reader.[29]

Data Presentation: Phase 2

AssayParameter MeasuredExpected Outcome with this compound
Annexin V / PI Apoptosis vs. NecrosisIncrease in Annexin V+/PI- and/or Annexin V+/PI+ populations
ROS Production Intracellular ROS LevelsIncreased DCF fluorescence
JC-1 Assay Mitochondrial DepolarizationDecrease in Red/Green fluorescence ratio

Conclusion and Interpretation

This structured, multi-parametric approach provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound. By integrating data from assays that measure metabolic activity, membrane integrity, apoptosis, oxidative stress, and mitochondrial health, researchers can build a detailed and reliable profile of the compound's biological effects at the cellular level. This foundational knowledge is indispensable for making informed decisions in the early stages of drug development and for guiding future mechanistic studies.

References

Application Notes and Protocols for 1-((2-Nitrophenyl)sulfonyl)piperazine in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 2-Nitrophenylsulfonyl (Nosyl) Group in Piperazine Chemistry

In the landscape of medicinal chemistry, the piperazine scaffold is a privileged structure, integral to a multitude of clinically successful drugs due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] However, the symmetrical nature of piperazine presents a challenge for selective N-functionalization, a critical step in building complex molecular architectures for structure-activity relationship (SAR) studies.[3] This guide focuses on the strategic use of 1-((2-nitrophenyl)sulfonyl)piperazine, a key intermediate where the 2-nitrophenylsulfonyl (nosyl or Ns) group serves as a highly effective protecting group for one of the piperazine nitrogens.

The nosyl group offers a distinct advantage over other sulfonyl protecting groups like the p-toluenesulfonyl (tosyl, Ts) group. While tosyl groups are exceptionally stable, their removal often requires harsh conditions that can compromise complex molecules.[4] The nosyl group, featuring a strongly electron-withdrawing nitro group, is similarly robust under many synthetic conditions (including acidic and basic environments) but can be cleaved under remarkably mild, nucleophilic conditions.[5][6] This orthogonality to common amine protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) makes it an invaluable tool for multi-step synthesis.[7]

This document provides a detailed exploration of the synthesis, application, and deprotection of nosyl-protected piperazines, offering researchers field-proven protocols and insights to accelerate their drug discovery programs.

Core Applications in Medicinal Chemistry

The primary application of this compound is as a versatile building block for creating libraries of monosubstituted piperazine derivatives. This approach is fundamental to:

  • Structure-Activity Relationship (SAR) Studies: By protecting one nitrogen with the nosyl group, the other nitrogen is free to react with a diverse range of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides). Following this diversification, the nosyl group can be removed to either yield the final monosubstituted piperazine or allow for further functionalization at the newly deprotected nitrogen. This systematic approach is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.[8]

  • Synthesis of Biologically Active Molecules: The nitrophenylsulfonyl piperazine motif itself is found in compounds evaluated for various therapeutic targets. Research has demonstrated the synthesis of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids with significant antituberculosis activity.[9] In other studies, sulfonylpiperazine analogs have been identified as novel negative allosteric modulators of human neuronal nicotinic receptors.[8]

  • Solid-Phase Synthesis: The stability and selective deprotection of the nosyl group make it suitable for solid-phase synthesis, particularly in the creation of peptide and peptoid libraries where precise control over amine reactivity is essential.[10][11]

Experimental Protocols and Methodologies

Protocol 1: Synthesis of N-Protected Piperazine Scaffolds

This protocol details the foundational reaction of introducing the 2-nitrophenylsulfonyl (nosyl) group onto a piperazine nitrogen. The reaction proceeds via nucleophilic attack of a piperazine nitrogen on the sulfonyl chloride.

Rationale: The use of a base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants.

Workflow Diagram: Nosyl Group Installation

G cluster_reactants Reactants cluster_conditions Conditions Piperazine Substituted Piperazine Reaction Sulfonamide Formation Piperazine->Reaction NosylCl 2-Nitrobenzenesulfonyl Chloride NosylCl->Reaction Solvent DCM or THF Solvent->Reaction Base DIPEA or TEA Base->Reaction Temp 0°C to RT Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of nosyl-protected piperazines.

Step-by-Step Procedure: (Adapted from the synthesis of compound 7e in reference[9][12])

  • Preparation: To a solution of the starting piperazine derivative (e.g., 1-(bis(4-fluorophenyl)methyl)piperazine) (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains low.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., 100-200 mesh) using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound derivative.[9]

Table 1: Representative Synthesis Data

Compound IDStarting PiperazineYield (%)Physical StateReference
7b 1-Benzhydrylpiperazine72Off-white solid[9]
7e 1-(Bis(4-fluorophenyl)methyl)piperazine77Off-white solid[9][12]
Protocol 2: Deprotection of the Nosyl Group

The key advantage of the nosyl group is its facile removal under mild nucleophilic conditions, typically using a thiol. This protocol describes the cleavage of the N-S bond.

Rationale: The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[10] The electron-withdrawing nitro group activates the aromatic ring, allowing a soft nucleophile like thiophenolate (generated from thiophenol and a base) to attack the carbon atom bearing the sulfonyl group. This leads to the formation of a Meisenheimer complex, which then collapses to release the deprotected amine and a diaryl sulfide byproduct.[6]

Workflow Diagram: Nosyl Group Deprotection

G cluster_reactants Reactants cluster_conditions Conditions NosylPiperazine Nosyl-Protected Piperazine Reaction SₙAr Deprotection NosylPiperazine->Reaction Thiol Thiophenol Thiol->Reaction Solvent DMF or THF Solvent->Reaction Base K₂CO₃ or Cs₂CO₃ Base->Reaction Temp RT to 50°C Temp->Reaction Workup Filtration & Extraction Reaction->Workup Purification Chromatography or Crystallization Workup->Purification Product Deprotected Piperazine Purification->Product G CompoundPrep Prepare Serial Dilutions of Test Compounds Inoculation Inoculate Microplate Wells with M. tuberculosis Culture CompoundPrep->Inoculation Incubation Incubate Plates at 37°C for 7 days Inoculation->Incubation AlamarBlue Add Alamar Blue Solution Incubation->AlamarBlue ReIncubation Re-incubate for 24h AlamarBlue->ReIncubation Readout Visual & Spectrophotometric Reading (570nm & 600nm) ReIncubation->Readout MIC_Det Determine Minimum Inhibitory Concentration (MIC) Readout->MIC_Det

References

Application of 1-((2-Nitrophenyl)sulfonyl)piperazine in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] When combined with a sulfonyl group, it forms the sulfonamide functional group, another cornerstone of drug design known for a wide spectrum of biological activities, including anticancer and antibacterial effects.[4] This application note provides a comprehensive technical guide on the synthesis, potential mechanisms of action, and practical experimental protocols for evaluating 1-((2-Nitrophenyl)sulfonyl)piperazine , a versatile chemical entity with significant potential in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic applications of this and structurally related compounds.

Introduction: The Scientific Rationale

The strategic combination of a piperazine core and a 2-nitrophenylsulfonyl moiety in one molecule creates a compound with significant potential for chemical modification and biological activity. The piperazine moiety can improve aqueous solubility and act as a versatile linker or pharmacophore, while the nitrophenylsulfonyl group provides a strong hydrogen bond acceptor and a site for further chemical elaboration.[2][3] The nitro group, while requiring careful handling, can be chemically reduced to an amino group, opening avenues for a diverse library of derivatives.[5]

Derivatives of nitrophenylsulfonyl piperazine have been investigated for a range of therapeutic applications, including antituberculosis and anticancer activities.[4][6][7] Specifically, the closely related analog, 1-[(2-Nitrophenyl)sulfonyl]piperazine (1-NPSP), has been identified as a novel acetylcholine receptor antagonist with cytotoxic effects against certain cancer cells. Furthermore, the broader class of sulfonyl piperazines is being actively explored as potent inhibitors of LpxH, a critical enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria, highlighting its potential as a scaffold for new antibiotics.[8] This guide will provide the foundational knowledge and protocols to begin exploring these exciting therapeutic avenues.

Synthesis and Characterization

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between piperazine and 2-nitrobenzenesulfonyl chloride. The following protocol outlines a standard laboratory procedure.

Diagram: Synthetic Workflow```dot

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Work-up cluster_3 Purification & Analysis A Dissolve Piperazine in Dichloromethane (DCM) B Add Triethylamine (TEA) as base A->B C Cool solution to 0°C B->C D Add 2-Nitrobenzenesulfonyl Chloride dropwise C->D E Stir at room temperature (Monitor by TLC) D->E F Wash with H2O & Brine E->F G Dry over Na2SO4 & Concentrate F->G H Purify by Column Chromatography G->H I Characterize by NMR & MS H->I

Caption: Hypothesized mechanism of action in a cancer signaling pathway.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms. The sulfonyl piperazine scaffold has shown promise in this area.

  • LpxH Inhibition: LpxH is an essential enzyme in the Raetz pathway, which is responsible for synthesizing lipid A, a critical component of the outer membrane of Gram-negative bacteria. [8]Inhibiting LpxH disrupts membrane integrity, leading to bacterial cell death. The structure of this compound shares features with known LpxH inhibitors, making this a viable target for investigation. [8][9]

Experimental Protocols for Biological Evaluation

The following protocols provide step-by-step methodologies for assessing the biological activity of this compound.

Protocol 4.1: In Vitro Anticancer Activity - MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [1] Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well plates

Diagram: MTT Assay Experimental Workflow

A 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat with serial dilutions of test compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate 2-4h (Formazan forms) E->F G 7. Remove media, add DMSO to dissolve crystals F->G H 8. Read absorbance at ~570 nm G->H I 9. Calculate % viability and determine IC50 H->I

Caption: Standard workflow for determining cell viability via the MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO, same concentration as the highest compound dose) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. [1]6. Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [1]7. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4.2: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [10] Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (10 mg/mL in DMSO)

  • Standard antibiotic as positive control (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Grow bacteria overnight, then dilute the culture in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL. [10]2. Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB. The typical volume in each well is 100 µL. [10]3. Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation and Troubleshooting

Quantitative data from assays should be summarized in a clear and structured format.

Table 2: Sample Data Presentation for Anticancer Activity
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT116Colon CarcinomaExperimental Value
Table 3: Common Troubleshooting for In Vitro Assays
Issue Possible Cause Suggested Solution
MTT Assay: High variability between replicates Uneven cell seeding; Edge effects in the plate.Ensure a single-cell suspension before seeding; Do not use the outer wells of the plate.
MTT Assay: Low signal in control wells Low cell number or poor cell health.Optimize seeding density; Check cell viability before starting the experiment.
Compound precipitates in media Poor solubility of the compound.Ensure the final DMSO concentration is low (<0.5%); Prepare fresh dilutions for each experiment.
MIC Assay: Growth in negative control wells Contamination of media or plate.Use sterile technique and fresh, sterile reagents.

Conclusion

This compound is a promising chemical scaffold with significant potential for development in multiple therapeutic areas, including oncology and infectious diseases. Its straightforward synthesis and the rich pharmacology of its constituent moieties make it an attractive starting point for lead discovery and optimization campaigns. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to begin investigating the biological activity of this versatile compound and its future derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Selective Mono-substitution of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine reactions. Piperazine and its derivatives are fundamental building blocks in modern drug discovery, appearing in a vast array of pharmaceuticals.[1][2] However, the symmetrical nature of the piperazine ring presents a persistent challenge for chemists: controlling selectivity to achieve the desired mono-substituted product while avoiding the formation of the 1,4-disubstituted byproduct.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of piperazine chemistry and consistently achieve high yields of your target mono-substituted compounds.

Troubleshooting Guide: Overcoming Disubstitution

This section addresses common issues encountered during piperazine reactions and offers targeted solutions based on established chemical principles.

Issue 1: My reaction is yielding predominantly the disubstituted product. What are the likely causes and how can I fix it?

The formation of a significant amount of the 1,4-disubstituted piperazine is a frequent problem and can be attributed to several factors. The primary reason is that the initial mono-substituted product can be as reactive, or even more so, than the starting piperazine, leading to a second substitution.[3]

Core Causality:

  • Comparable Nucleophilicity: The remaining secondary amine on the mono-substituted piperazine is often sufficiently nucleophilic to compete with the unreacted piperazine for the electrophile.

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the thermodynamically more stable disubstituted product.[4]

  • Stoichiometry: An insufficient excess of piperazine allows the electrophile to react with the mono-substituted product as its concentration increases.

Solutions & Optimization Strategies:

StrategyDescriptionKey Considerations
Use a Large Excess of Piperazine Employing a 3- to 10-fold excess of piperazine statistically favors the reaction of the electrophile with the more abundant unreacted piperazine.[3]This method is cost-effective for simple piperazine but complicates purification. Excess piperazine typically needs to be removed via an acidic wash.[3]
Slow Addition of Electrophile Adding the electrophile slowly, often at a low temperature, maintains a low concentration of the electrophile, thereby favoring reaction with the more abundant piperazine.[4]Requires careful control of addition rates and temperature to prevent localized high concentrations of the electrophile.
Optimize Reaction Temperature and Time Monitor the reaction closely using techniques like TLC or LC-MS to determine the point of maximum mono-substituted product formation before significant disubstitution occurs.[4]Lowering the temperature can often improve selectivity but may require longer reaction times.
Issue 2: I'm using a protecting group strategy, but my overall yield is low. What could be going wrong?

Protecting group strategies are generally the most reliable for achieving mono-substitution, but they introduce additional steps that can impact the overall yield.[1][5]

Potential Pitfalls:

  • Incomplete Protection: If the initial protection of one nitrogen atom is not complete, the unprotected piperazine will react to form the disubstituted product.

  • Side Reactions During Substitution: The reaction conditions for the substitution on the unprotected nitrogen may not be optimal, leading to side reactions or incomplete conversion.

  • Difficult Deprotection: The final deprotection step may be harsh, leading to degradation of the desired product.

Troubleshooting Steps:

  • Verify Protection: Ensure the mono-protection step goes to completion. Purify the mono-protected piperazine (e.g., N-Boc-piperazine) before proceeding to the substitution step.

  • Optimize Substitution Conditions: Screen different bases, solvents, and temperatures for the substitution reaction to maximize the yield of the protected intermediate.

  • Choose the Right Protecting Group: Select a protecting group that is stable to the substitution reaction conditions but can be removed under mild conditions that do not affect your final product. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its ease of removal with acid.[5]

Frequently Asked Questions (FAQs)

What is the most reliable method for achieving mono-substitution of piperazine?

The use of a mono-protected piperazine, such as N-Boc-piperazine, is widely considered the most dependable method for ensuring high selectivity in mono-substitution reactions.[4][5][6] This approach involves a three-step sequence:

  • Protection: One of the nitrogen atoms of piperazine is selectively protected with a group like tert-butyloxycarbonyl (Boc).

  • Substitution: The desired substituent is introduced at the unprotected nitrogen atom.

  • Deprotection: The protecting group is removed to yield the final mono-substituted piperazine.

While this multi-step process can be more time-consuming and costly, it offers superior control and generally leads to cleaner reactions with higher yields of the desired product.[1][3]

Can I achieve mono-substitution in a one-pot reaction without using a traditional protecting group?

Yes, an effective one-pot strategy involves the in situ mono-protonation of piperazine.[1][3][7] By adding one equivalent of an acid (like HCl or acetic acid) to piperazine, you can form the piperazin-1-ium salt. The protonated nitrogen is deactivated towards electrophiles, directing the substitution to the free, unprotonated nitrogen.[1][3][7]

Advantages:

  • Cost-effective and avoids multiple reaction and purification steps.[3]

  • Environmentally friendly, often referred to as a "green chemistry" approach.[1]

Considerations:

  • The nucleophilicity of the unprotonated nitrogen is reduced compared to free piperazine, which might necessitate longer reaction times or the use of more reactive electrophiles.[3]

  • The reaction conditions need to be carefully controlled to maintain the mono-protonated state.

Are there specific reaction types that are better suited for controlling selectivity?

Yes, certain reaction types can offer better control over mono-substitution:

  • Reductive Amination: This method, which involves reacting a mono-protected piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is highly selective and avoids the formation of quaternary ammonium salts that can occur with alkyl halides.[5]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl piperazines, this palladium-catalyzed cross-coupling reaction is a powerful tool.[8][9] Using a mono-protected piperazine is the most common strategy to ensure mono-arylation.[6]

  • Flow Chemistry: Continuous flow reactors can provide excellent control over stoichiometry and reaction time, leading to highly selective mono-alkylation.[5]

How do I purify my mono-substituted piperazine from unreacted piperazine and the disubstituted byproduct?

Purification can be challenging due to the similar properties of the starting material, product, and byproduct. Here are some common techniques:

  • Acid-Base Extraction: This is a very effective method for removing unreacted piperazine. By washing the crude reaction mixture with a dilute acid, the basic piperazine and its derivatives will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the piperazine compounds can be re-extracted into an organic solvent.[4]

  • Column Chromatography: This is a standard purification technique. To prevent the basic piperazine compounds from tailing on the acidic silica gel, it is often necessary to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[4]

  • Crystallization: If your mono-substituted product is a solid, recrystallization can be a highly effective method for purification.

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperazine using a Boc Protecting Group

This protocol details the reliable, three-step synthesis of a mono-alkylated piperazine.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Dissolve piperazine (2.0 equivalents) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM to the piperazine solution over 1-2 hours with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-piperazine.

Step 2: Alkylation of N-Boc-piperazine

  • Dissolve N-Boc-piperazine (1.0 equivalent) in a solvent such as acetonitrile or acetone.

  • Add a base, such as potassium carbonate (1.5 equivalents).

  • Add the alkyl halide (1.1 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off the base, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-Boc-N'-alkylpiperazine in a solvent like DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate to yield the pure mono-alkylated piperazine.

Protocol 2: One-Pot Mono-Substitution via In Situ Protonation

This protocol provides a more atom-economical approach to mono-substitution.[1][10]

  • Dissolve piperazine (2.0 equivalents) in a solvent such as ethanol or methanol.[1]

  • Add one equivalent of a strong acid (e.g., concentrated HCl) dropwise while stirring. This forms the piperazine monohydrochloride in situ.

  • Add the electrophile (e.g., an acyl chloride or Michael acceptor, 1.0 equivalent) to the solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solvent.

  • Perform an acid-base workup to isolate the product. Basify the aqueous solution and extract with an appropriate organic solvent.

  • Purify the product by column chromatography or crystallization.

Visualizing Reaction Selectivity

The following diagram illustrates the competing reaction pathways in a direct substitution reaction of piperazine.

piperazine_reaction Piperazine Piperazine MonoSub Mono-substituted Piperazine Piperazine->MonoSub Desired Reaction Electrophile Electrophile (E+) Electrophile->MonoSub DiSub Di-substituted Piperazine (Byproduct) Electrophile->DiSub MonoSub->DiSub Competing Reaction (Undesired)

Caption: Competing pathways in piperazine substitution.

The next diagram outlines a decision-making workflow for optimizing mono-substitution.

optimization_workflow Start High Disubstitution Observed? Stoichiometry Increase Piperazine Excess (3-10 eq.) Start->Stoichiometry Yes Protonation Try In Situ Mono-Protonation Start->Protonation No, but seeking one-pot method Conditions Lower Temperature & Slow Electrophile Addition Stoichiometry->Conditions ProtectingGroup Switch to Protecting Group Strategy Conditions->ProtectingGroup Still an issue Success Mono-substitution Achieved ProtectingGroup->Success Protonation->Success

Caption: Troubleshooting workflow for piperazine reactions.

By understanding the underlying principles of piperazine reactivity and systematically applying the strategies outlined in this guide, researchers can effectively control selectivity and achieve high yields of their desired mono-substituted products.

References

Technical Support Center: Troubleshooting Low Yield of Monosubstituted Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in synthetic chemistry: achieving high yields of monosubstituted piperazine derivatives. As piperazine moieties are critical pharmacophores in a vast array of pharmaceuticals, mastering their selective functionalization is paramount.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions. We will explore the common pitfalls that lead to low yields and provide actionable, evidence-based strategies to optimize your synthetic outcomes.

I. Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in monosubstituted piperazine synthesis almost invariably trace back to a central challenge: the competing reaction of disubstitution. Piperazine's symmetrical structure, with two nucleophilic secondary amines, makes it highly susceptible to reacting with two equivalents of an electrophile. The monosubstituted product, once formed, can often be more reactive than the starting piperazine, further driving the formation of the undesired 1,4-disubstituted byproduct.[3][4]

The following sections break down the primary causes of low yield and provide systematic troubleshooting approaches.

Logical Relationship: Troubleshooting Workflow

This diagram illustrates a typical decision-making process when troubleshooting low yields in monosubstituted piperazine synthesis.

troubleshooting_workflow start Low Yield of Monosubstituted Product di_sub Significant Disubstitution Observed (TLC/LC-MS)? start->di_sub incomplete_rxn Incomplete Reaction? sub_yes High Reactivity of Monosubstituted Product & Competitive Reaction di_sub->sub_yes Yes sub_no Proceed to Check Reaction Conditions di_sub->sub_no No rxn_yes Suboptimal Reaction Conditions incomplete_rxn->rxn_yes Yes rxn_no Investigate Work-up & Purification Loss incomplete_rxn->rxn_no No solution_stoich Increase Piperazine Excess (5-10 equivalents) sub_yes->solution_stoich solution_protect Use Mono-Protected Piperazine (e.g., N-Boc) sub_yes->solution_protect solution_protonate In-situ Mono-Protonation (e.g., with HCl/AcOH) sub_yes->solution_protonate sub_no->incomplete_rxn solution_temp Optimize Temperature & Reaction Time rxn_yes->solution_temp solution_reagents Verify Reagent Quality (Purity, Activity) rxn_yes->solution_reagents

Caption: A decision tree for troubleshooting low monosubstitution yields.

Issue 1: Significant Formation of 1,4-Disubstituted Byproduct

This is the most common cause of poor yields. The mono-N-alkylated piperazine can be deprotonated, making it a potent nucleophile that readily attacks another molecule of the electrophile.

Causality & Solutions
  • Stoichiometry: A 1:1 molar ratio of piperazine to your electrophile is statistically unlikely to produce a high yield of the monosubstituted product.

    • Solution: Employ a large excess of piperazine (5-10 equivalents).[3][5] This increases the probability that an electrophile molecule will encounter an unreacted piperazine rather than a monosubstituted one. While effective, this approach can be atom-inefficient and requires removal of excess piperazine during work-up.

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[3][4]

    • Solution:

      • Lower the temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]

      • Slow Addition: Add the electrophile (e.g., alkyl halide) slowly or dropwise to the solution of excess piperazine. This maintains a low concentration of the electrophile, further favoring reaction with the abundant piperazine starting material.[5]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of products. Stop the reaction as soon as the concentration of the monosubstituted product is maximized.[3][4]

  • Uncontrolled Reactivity: The inherent reactivity of the symmetrical piperazine cannot be overcome by simple stoichiometric or kinetic control.

    • Solution (The Protecting Group Strategy): This is the most robust and controlled method for ensuring mono-substitution.[3][4] It involves a multi-step sequence:

      • Protection: Selectively protect one of the piperazine nitrogens. The tert-butoxycarbonyl (Boc) group is the most common and versatile choice due to its stability and ease of removal under mild acidic conditions.[6][7]

      • Substitution: Perform the substitution reaction on the remaining free secondary amine.

      • Deprotection: Remove the protecting group to yield the final monosubstituted piperazine.[7][8]

    • Solution (In-situ Mono-Protonation): A simpler, one-pot alternative to protecting groups is the formation of a piperazin-1-ium salt.[1][2] By adding approximately one equivalent of an acid (e.g., HCl, acetic acid), one nitrogen is protonated and rendered non-nucleophilic, directing the substitution to the other nitrogen.[1][2][4]

Data Presentation: Effect of Stoichiometry on Product Distribution
Molar Ratio (Piperazine : Electrophile)Expected Mono-substituted Product YieldExpected Di-substituted Product Yield
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace / Not Detected
Note: Yields are generalized and will vary based on specific substrates and reaction conditions.[5]
Issue 2: Incomplete Reaction or No Reaction

If you observe unreacted starting material and minimal product formation, the issue lies with the fundamental reaction conditions or reagents.

Causality & Solutions
  • Reagent Quality:

    • Piperazine: Anhydrous piperazine is hygroscopic and can absorb atmospheric water and carbon dioxide, reducing its nucleophilicity.

    • Electrophile: The alkylating or acylating agent may have degraded or be of insufficient purity.

    • Base: The base (if used) may not be strong enough to facilitate the reaction or may have degraded.

    • Solution: Ensure all reagents are of high purity and handled under appropriate conditions (e.g., under an inert atmosphere like Argon or Nitrogen if sensitive to air or moisture).[9]

  • Suboptimal Reaction Conditions:

    • Solvent: The solvent must be appropriate for the reaction type and fully dissolve the reagents. Common solvents include acetonitrile, dichloromethane (DCM), and dioxane.[3]

    • Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate.

    • Base Selection: A base is often required to neutralize the acid byproduct of the reaction (e.g., HCl from an alkyl chloride), which would otherwise protonate and deactivate the piperazine.[4] Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to minimize the deprotonation of the monosubstituted product, which can lead to di-substitution.[4]

    • Solution: Systematically optimize reaction conditions. Screen different solvents, bases, and temperatures to find the optimal parameters for your specific substrate.[4]

Issue 3: Product Loss During Work-up and Purification

Even if the reaction proceeds well, significant product can be lost during isolation.

Causality & Solutions
  • Aqueous Work-up: Monosubstituted piperazines, especially those with polar substituents, can have significant water solubility, particularly in their protonated (salt) form.

    • Solution: During liquid-liquid extraction, ensure the aqueous layer is sufficiently basic (pH > 9.5) to keep the piperazine in its free base form, which is more soluble in organic solvents.[10] If product loss to the aqueous layer is suspected, saturate the aqueous layer with NaCl (brine) to decrease the product's aqueous solubility and perform multiple extractions with an organic solvent like DCM or ethyl acetate.[8]

  • Purification by Chromatography: The basic nature of piperazines can cause them to streak or bind irreversibly to standard silica gel.

    • Solution:

      • Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonia in methanol, to the eluent system to improve peak shape and recovery.[5]

      • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.[5]

  • Purification by Crystallization/Salt Formation: This can be a highly effective method for purifying basic compounds.

    • Solution: The crude product can be dissolved in a solvent like acetone and treated with an acid (e.g., glacial acetic acid) to precipitate a crystalline salt, such as the diacetate salt, leaving many impurities behind in the solvent.[5][11] The pure piperazine free base can then be regenerated by basifying an aqueous solution of the salt and extracting.

II. Frequently Asked Questions (FAQs)

Q1: What is the best and most reliable method to guarantee mono-substitution?

A1: The most reliable, albeit multi-step, method is the protecting group strategy .[2][3] Using N-Boc-piperazine as your starting material ensures that substitution can only occur at the unprotected nitrogen.[4][6] This approach provides excellent control and generally leads to cleaner reactions and simpler purifications, making it ideal for complex syntheses where yield and purity are critical.

Q2: I'm performing a direct alkylation with excess piperazine. How do I remove the unreacted piperazine after the reaction?

A2: Excess piperazine can typically be removed with an acidic wash during the work-up. After diluting the reaction mixture with an organic solvent (e.g., DCM), wash with a dilute acid solution (e.g., 1M HCl or 10% acetic acid). The unreacted piperazine will form a water-soluble salt and move to the aqueous layer. Your monosubstituted product, if less basic, may remain in the organic layer. Caution: Be sure your desired product is stable to acid and does not also partition into the aqueous layer. If it does, you will need to basify the combined aqueous layers and re-extract your product.

Q3: Can I use protecting groups other than Boc?

A3: Yes, other protecting groups can be used. The choice depends on the stability of your molecule to the required deprotection conditions.

  • Benzyl (Bn): Can be removed by catalytic hydrogenation. This is a mild method but is not compatible with other reducible functional groups (e.g., alkenes, alkynes, some aromatic rings).

  • Formyl: Can be removed by acidic or basic hydrolysis.

  • Fmoc: Removed under mild basic conditions, but less common for simple piperazine alkylations.[10] For most applications, the Boc group offers the best balance of stability and mild deprotection conditions.[6][7]

Q4: My product seems to be a water-soluble salt. How do I isolate it?

A4: If your product is highly water-soluble, it is likely in its protonated salt form, which can happen if the reaction generates acid that is not neutralized.[10] To isolate it, first, remove the organic solvent under reduced pressure. Then, dissolve the residue in water, add a base (e.g., NaOH, Na₂CO₃) to adjust the pH to > 9.5, and extract the now-neutral "free base" product into an organic solvent like dichloromethane or ethyl acetate.[8][10]

III. Key Experimental Protocols

Protocol 1: Mono-Protection of Piperazine with Boc Anhydride

This protocol describes the synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), a key intermediate for controlled mono-substitution.[3]

Reaction Scheme:

boc_protection Piperazine Piperazine Solvent DCM, 0°C to RT Boc2O Boc₂O (Di-tert-butyl dicarbonate) NBocPiperazine N-Boc-Piperazine Solvent->NBocPiperazine

Caption: Synthesis of N-Boc-piperazine.

Materials:

  • Piperazine (2.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve piperazine (2.0 eq.) in DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Prepare a solution of Boc₂O (1.0 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 12-18 hours. Monitor the reaction by TLC.[3]

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of methanol in DCM, often with 1% triethylamine) to isolate pure N-Boc-piperazine.[3]

Protocol 2: N-Alkylation of N-Boc-Piperazine

This protocol describes the alkylation of the mono-protected piperazine.

Materials:

  • N-Boc-piperazine (1.0 eq.)

  • Alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.)

  • Potassium carbonate (K₂CO₃, 2-3 eq.)

  • Acetone or Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask, add N-Boc-piperazine (1.0 eq.), potassium carbonate (2-3 eq.), and acetone or ACN.

  • Add the alkylating agent (1.0-1.2 eq.) to the suspension.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected, N-alkylated piperazine, which can be used in the next step or purified by column chromatography if necessary.[4]

Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol details the final step to reveal the monosubstituted piperazine.

Reaction Scheme:

boc_deprotection Protected N-Boc-N'-Alkyl-Piperazine Reagents TFA, DCM Product N-Alkyl-Piperazine Reagents->Product

Caption: TFA-mediated Boc deprotection.

Materials:

  • Boc-protected mono-alkylated piperazine (1.0 eq.)

  • Trifluoroacetic acid (TFA, 5-10 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 eq.) in anhydrous DCM (at a concentration of 0.1-0.2 M).[8]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq.) to the stirred solution.[8]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.[8]

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).[8]

  • Extract the aqueous layer multiple times (3x) with DCM.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final monosubstituted piperazine.[8]

IV. References

  • BenchChem. (n.d.). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. Retrieved from 6

  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Retrieved from 7

  • ChemicalBook. (2024). The synthesis method of 1-BOC-Piperazine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis. Retrieved from 3

  • BenchChem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from 4

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. Retrieved from --INVALID-LINK--

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). Retrieved from 12

  • BenchChem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. Retrieved from 8

  • Google Patents. (n.d.). CN108033931A - A kind of synthetic method of N-Boc piperazines. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions. Retrieved from 13

  • BenchChem. (n.d.). Technical Support Center: Large-Scale Piperazine Synthesis. Retrieved from 5

  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization. Retrieved from 9

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from --INVALID-LINK--

  • Pazdera, P. et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Retrieved from --INVALID-LINK--

  • Kysilka, O. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from --INVALID-LINK--

References

Solubility issues of 1-((2-Nitrophenyl)sulfonyl)piperazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-((2-Nitrophenyl)sulfonyl)piperazine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. We will explore the underlying physicochemical principles governing its solubility and provide systematic, field-proven troubleshooting strategies and protocols to ensure the success of your experiments.

Section 1: Understanding the Challenge: Physicochemical Profile

The limited aqueous solubility of this compound is a direct consequence of its molecular structure. A logical analysis of its constituent functional groups is key to predicting its behavior and designing effective solubilization strategies.

  • The Hydrophobic Core: The molecule is dominated by the bulky and nonpolar (lipophilic) (2-nitrophenyl)sulfonyl group. This aromatic sulfonamide structure significantly contributes to a low affinity for water, favoring a solid, crystalline state over dissolution.

  • The Ionizable Moieties: The compound possesses two key ionizable sites, making it an amphoteric substance:

    • A Basic Center: The secondary amine within the piperazine ring is basic. Piperazine itself has pKa values of approximately 5.35 and 9.73[1]. In acidic conditions (low pH), this nitrogen can be protonated, forming a positively charged cation that is significantly more water-soluble.

    • An Acidic Center: The sulfonamide nitrogen (-SO₂NH-) is weakly acidic. Sulfonamides typically form soluble salts in alkaline solutions (high pH) as the proton is abstracted, creating a negatively charged anion[2][3].

This dual nature means that the compound's solubility is highly dependent on pH. It will exhibit its lowest solubility at its isoelectric point (the pH at which the net charge is zero) and will become more soluble in both sufficiently acidic and sufficiently alkaline environments.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution?

A1: For initial stock solution preparation, we strongly recommend using 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent that is highly effective at dissolving a wide range of organic molecules, including those with poor aqueous solubility[4]. A systematic approach is best: start with small-scale tests to determine the maximum solubility in DMSO before preparing a large-volume stock[4]. See Protocol 3.1 for detailed steps.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common and expected issue known as "crashing out," which occurs when the compound's concentration in the final aqueous solution exceeds its kinetic solubility. The DMSO keeps it in solution at a high concentration, but upon dilution, the aqueous environment cannot sustain this, leading to precipitation[5]. Follow the troubleshooting workflow below (Figure 1 ) to address this. The primary solutions are to lower the final concentration or modify the formulation of your final aqueous medium[6].

Q3: Can I increase the solubility by adjusting the pH of my aqueous buffer?

A3: Yes, pH adjustment is a highly effective strategy for ionizable compounds like this one[7][8]. Given its amphoteric nature, you should test solubility in both acidic and basic conditions. Acidic buffers (e.g., pH 4-5) will protonate the piperazine nitrogen, while basic buffers (e.g., pH 9-10) will deprotonate the sulfonamide nitrogen. The optimal pH must be compatible with your experimental system (e.g., cell viability, enzyme activity)[9]. Refer to Protocol 3.2 for a systematic approach.

Q4: What is the maximum concentration of a co-solvent like DMSO that I can use in my experiment?

A4: The tolerance for co-solvents is entirely dependent on your assay system. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity or other off-target effects[6]. For biochemical or acellular assays, higher concentrations may be permissible. It is imperative to run a vehicle control —an identical experiment containing the same final concentration of the co-solvent without your compound—to ensure that the solvent itself is not influencing the results.

Q5: My experimental system is incompatible with DMSO. What are some alternatives?

A5: If DMSO cannot be used, other water-miscible organic solvents can be tested[4][10]. Good alternatives include:

  • Ethanol: A common co-solvent, but can have biological effects.

  • Dimethylformamide (DMF): Another strong solvent, similar in power to DMSO.

  • Polyethylene Glycol 400 (PEG 400): Often used in formulation development due to its lower toxicity profile[8][11].

  • Propylene Glycol (PG): Another co-solvent with a good safety profile[12].

Each of these alternatives must be tested for its ability to dissolve the compound and its compatibility with your specific assay, always including appropriate vehicle controls.

Section 3: Troubleshooting Guides & Experimental Protocols

Guide 1: Initial Solubility Assessment & Stock Preparation

This guide provides the foundational steps for working with this compound.

Protocol 3.1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for creating a stock solution, which serves as the starting point for all subsequent experiments[13][14].

Materials:

  • This compound (solid)

  • 100% DMSO (anhydrous, sterile-filtered for cell work)

  • Analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Determine Target Concentration: Decide on a standard stock concentration (e.g., 10 mM or 20 mM).

  • Calculate Mass: Using the molecular weight of the compound (C₁₀H₁₃N₃O₄S = 271.30 g/mol ), calculate the mass required to make your desired volume and concentration.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Weigh Compound: Carefully weigh the calculated amount of solid compound into a suitable vial.

  • Add Solvent: Add the calculated volume of 100% DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes[4]. Gentle warming (to 37°C) can also be applied, but monitor for any signs of degradation (e.g., color change)[4].

  • Visual Inspection: Ensure the solution is completely clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise compound stability[4]. Store at -20°C or -80°C in tightly sealed vials.

Guide 2: Systematic Approach to Solubility Enhancement

If you encounter precipitation upon dilution into your aqueous buffer, use the following decision tree and protocols to systematically improve solubility.

Figure 1: Troubleshooting Workflow for Compound Precipitation

G start DMSO stock solution diluted into aqueous buffer precip Precipitation Observed? start->precip check_dmso Is final co-solvent concentration <0.1%? precip->check_dmso Yes success Success: Clear Solution precip->success No lower_conc ACTION: Lower final working concentration check_dmso->lower_conc Yes increase_dmso ACTION: Increase final co-solvent % (if assay permits, e.g., to 0.5%) check_dmso->increase_dmso No retest1 Re-test Dilution lower_conc->retest1 increase_dmso->retest1 precip2 Still Precipitates? retest1->precip2 precip2->success No modify_buffer ACTION: Modify Aqueous Buffer (See Protocols 3.2 & 3.3) precip2->modify_buffer Yes failure Proceed to Advanced Formulation Strategies (See Guide 3) modify_buffer->failure G start Start: Poorly Soluble Compound stock_sol Prepare High-Concentration Stock in 100% DMSO (Protocol 3.1) start->stock_sol precip Precipitation upon dilution in aqueous buffer? stock_sol->precip assay_compat Is pH adjustment compatible with assay? precip->assay_compat Yes success Success: Proceed with Experiment precip->success No ph_mod Optimize Buffer pH (Protocol 3.2) assay_compat->ph_mod Yes cosolvent Optimize Co-solvent System (Protocol 3.3) assay_compat->cosolvent No still_precip Still Precipitates? ph_mod->still_precip cosolvent->still_precip advanced Consider Advanced Strategies: - Cyclodextrins - Nanosuspensions - Salt Formation still_precip->success No still_precip->advanced Yes

References

Technical Support Center: Dissolving 1-((2-Nitrophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-((2-Nitrophenyl)sulfonyl)piperazine. This document provides researchers, scientists, and drug development professionals with practical, field-proven guidance for dissolving and handling this compound for in vitro assays. We will address common challenges, from initial stock solution preparation to troubleshooting precipitation in aqueous media, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proper dissolution critical for in vitro assays?

This compound is a synthetic organic compound featuring a piperazine ring attached to a 2-nitrophenylsulfonyl group. Compounds with this scaffold are common in medicinal chemistry and are often investigated as intermediates or as active agents in various biological pathways.[1][2] The presence of the polar sulfonyl and nitro groups, combined with the piperazine core, gives the molecule a complex chemical character that often results in low aqueous solubility.[3]

Proper dissolution is the bedrock of reliable in vitro data. If the compound is not fully dissolved or precipitates out of solution during an experiment, its effective concentration at the biological target will be unknown and lower than intended.[4][5] This can lead to:

  • Inaccurate Potency Measurement (e.g., IC₅₀, EC₅₀): The compound may appear less potent than it actually is.[4]

  • Poor Reproducibility: Results may vary significantly between experiments.[5]

  • Cellular Artifacts: Precipitate can be cytotoxic or interfere with assay detection methods (e.g., light scattering in absorbance assays).[6]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing high-concentration stock solutions of this compound and similar poorly soluble compounds for in vitro assays.[4][5][6][7]

Key Considerations for Solvent Selection:

SolventRecommended UseKey Considerations
DMSO (Anhydrous) Primary Choice for Stock Solutions High dissolving power for a wide range of polar and nonpolar compounds. Use anhydrous, cell culture grade DMSO to avoid moisture, which can reduce compound solubility.[7] Final concentration in assays should typically be kept ≤0.5% to avoid solvent-induced cytotoxicity.
Ethanol Secondary/Alternative ChoiceCan be used for some compounds, but generally has lower solvating power than DMSO for complex structures. May be more volatile.
Aqueous Buffers Not Recommended for Stock SolutionsDue to the compound's hydrophobic nature, direct dissolution in aqueous media is highly unlikely to achieve a useful concentration.
Q3: I'm seeing a precipitate after diluting my DMSO stock into my cell culture medium. What is happening and how can I fix it?

This common issue is known as "solvent shock" or "crashing out." [6][7] It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer or medium where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.[7]

Use the following workflow to diagnose and solve this problem.

G start Precipitation Observed in Aqueous Medium q1 Is final concentration above known solubility limit? start->q1 sol1 ACTION: Lower the final concentration. Determine kinetic solubility (Protocol 2). q1->sol1 Yes q2 How was the dilution performed? q1->q2 No / Unsure end Clear Solution, Reliable Assay sol1->end sol2 ACTION: Improve technique. - Pre-warm the medium. - Add stock to medium while vortexing. - Perform serial dilutions. q2->sol2 Rapidly / Directly q3 Does precipitation occur over time? q2->q3 Gradually / Serially sol2->end sol3 ACTION: Investigate stability. - Check for pH shift in medium. - Test in serum-free vs. serum-containing medium. - Reduce incubation time if possible. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for compound precipitation.

Core Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is the first and most critical step. The molecular weight of a related compound, 1-((4-Nitrophenyl)sulfonyl)piperazine, is 271.30 g/mol , which will be used here for calculation.[8] Always confirm the molecular weight from your compound's specification sheet.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer and water bath sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 mg/g

    • Mass (mg) = 0.010 mol/L × 0.001 L × 271.30 g/mol × 1000 mg/g = 2.713 mg

  • Weigh the Compound: Carefully weigh out 2.713 mg of the compound powder and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve:

    • Cap the tube securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[6]

    • Gentle warming (up to 37°C) can also be applied, but be cautious of compound stability.[9]

  • Final Inspection: Ensure the solution is completely clear and free of any visible precipitate. An incompletely dissolved stock will invalidate all subsequent experiments.[4]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock.[6]

    • Store aliquots at -20°C or -80°C, protected from light.[6][10]

Protocol 2: Determining Kinetic Solubility in Cell Culture Medium

This assay determines the maximum concentration at which the compound remains soluble in your specific experimental medium over the duration of your assay.[6]

Materials:

  • 10 mM compound stock solution in DMSO (from Protocol 1)

  • Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile 96-well flat-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions:

    • In a 96-well plate, prepare a 2-fold serial dilution of your compound in the pre-warmed medium.

    • Example for a top concentration of 100 µM:

      • To well A1, add 198 µL of medium. Then add 2 µL of your 10 mM DMSO stock and mix well. This gives 100 µM compound in 1% DMSO.

      • Add 100 µL of medium to wells A2 through A12.

      • Transfer 100 µL from well A1 to A2, mix thoroughly.

      • Continue this serial dilution across the plate to well A11. Well A12 will be a medium-only control.

  • Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Observation:

    • Visually inspect the wells for any signs of turbidity, cloudiness, or visible particles immediately after dilution and at several time points corresponding to your assay's duration (e.g., 1h, 4h, 24h).[9]

    • For more sensitive detection, read the plate's absorbance at a high wavelength (e.g., 650 nm) where the compound does not absorb. An increase in absorbance relative to the control indicates light scattering from a precipitate.[6]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the entire incubation period is your working kinetic solubility limit. Do not use concentrations at or above the point where precipitation is observed.

Example Kinetic Solubility Data:

Concentration (µM)Appearance (t=0h)Appearance (t=4h)Appearance (t=24h)Result
100ClearTurbidPrecipitateInsoluble
50ClearSlightly HazyPrecipitateInsoluble
25ClearClearSlightly HazyMetastable
12.5ClearClearClearSoluble
6.25ClearClearClearSoluble
0 (Control)ClearClearClearSoluble

Based on this example, the maximum reliable concentration for a 24-hour assay would be 12.5 µM .

Advanced Troubleshooting

Problem: My compound is soluble initially but precipitates during a long-term (24-72h) incubation.

  • Causality: This suggests the initial concentration is in a "metastable" zone. Over time, factors like slight temperature fluctuations, pH shifts from cell metabolism, or interactions with serum proteins can cause the compound to fall out of solution.[6][7] Cellular metabolism can produce acidic byproducts, lowering the medium's pH and affecting the solubility of pH-sensitive compounds.[7]

  • Solutions:

    • Confirm with Protocol 2: Ensure your kinetic solubility test runs for the full duration of your experiment.

    • Reduce Serum: Test if precipitation is reduced in a lower percentage of Fetal Bovine Serum (FBS) or in a serum-free medium. Albumin and other proteins in serum can sometimes bind to compounds and lead to the formation of insoluble complexes.[6][7]

    • Buffer Capacity: Ensure your medium has adequate buffering capacity (e.g., HEPES) to resist pH changes, especially with highly metabolic cell lines.

    • Replenish Media: For very long experiments, consider a partial media change to replenish the compound and remove metabolic waste.

Problem: My assay results are highly variable even at concentrations that appear soluble.

  • Causality: Micro-precipitation, invisible to the naked eye, could be occurring. Alternatively, the issue may lie with the stock solution itself. Repeated freeze-thaw cycles of the DMSO stock can lead to the formation of micro-precipitates within the stock tube, leading to inaccurate dilutions.[6]

  • Solutions:

    • Strict Aliquoting: Never use a primary stock solution for more than a few experiments. Always work from single-use aliquots.[6]

    • Pre-Dilution Check: Before diluting into your aqueous medium, briefly vortex and centrifuge your DMSO aliquot to pellet any potential micro-precipitates.

    • Mixing is Key: When preparing working solutions, add the small volume of DMSO stock to the larger volume of aqueous medium while the medium is being gently vortexed or mixed. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.[9]

G cluster_0 DMSO Stock cluster_1 Aqueous Medium cluster_2 Solvent Shock DMSO Compound fully dissolved in 100% DMSO Medium Compound molecules dispersed in aqueous environment DMSO->Medium Proper Dilution (Slow, with mixing) Precipitate Compound molecules aggregate and precipitate DMSO->Precipitate Rapid Dilution (Solvent Shock)

References

Stability and degradation of 1-((2-Nitrophenyl)sulfonyl)piperazine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 1-((2-Nitrophenyl)sulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound under common experimental conditions. Here, you will find practical troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Unexpected Loss of Compound During Reaction or Work-up

Question: I'm observing significant loss of this compound during my experiment, confirmed by LC-MS analysis. My reaction mixture contains nucleophilic reagents. What is the likely cause and how can I fix it?

Answer:

The most probable cause of degradation is the cleavage of the bond between the sulfur atom and the piperazine nitrogen. The 2-nitrobenzenesulfonyl ("nosyl") group is a well-known protecting group for amines precisely because it can be cleaved under specific, mild conditions, which you may be unintentionally replicating.[1][2][3][4]

Causality: The electron-withdrawing nature of the ortho-nitro group on the phenyl ring makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This is the principle behind its use as a protecting group that can be removed with soft nucleophiles like thiols.[4] If your experimental conditions include reagents with thiol groups (e.g., mercaptoethanol, dithiothreitol) or other potent nucleophiles, especially in the presence of a base, you are likely promoting the degradation of your compound.

Troubleshooting Workflow:

To diagnose and resolve this issue, follow this systematic approach:

G start Start: Unexpected Compound Loss check_reagents Step 1: Review Reagents Are nucleophiles (especially thiols) or strong bases present? start->check_reagents isolate_reagent Step 2: Isolate Problematic Reagent Run control experiments omitting one reagent at a time. check_reagents->isolate_reagent Yes check_conditions Step 2: Review Conditions - High pH (>8)? - Elevated temperature? - Presence of reducing agents? check_reagents->check_conditions No nucleophile_present Yes no_nucleophile No substitute_reagent Step 3: Substitute or Protect - Replace the nucleophile with a non-degrading alternative. - Adjust pH to reduce nucleophilicity. - Protect the problematic functional group if possible. isolate_reagent->substitute_reagent end_point Resolution: Minimized Degradation substitute_reagent->end_point modify_conditions Step 3: Modify Experimental Conditions - Lower the reaction pH. - Reduce the temperature. - Use alternative, milder reagents. check_conditions->modify_conditions Yes analyze_degradants Step 4: Analyze Degradation Products Use LC-MS to identify degradants. Look for piperazine or modified piperazine. check_conditions->analyze_degradants No (Consult further) harsh_conditions Yes mild_conditions No modify_conditions->end_point analyze_degradants->end_point

Caption: Troubleshooting workflow for compound degradation.

Preventative Measures:

  • Reagent Screening: Before starting your experiment, review all reagents for known reactivity with sulfonyl groups. Avoid common deprotection agents unless that is the goal.

  • pH Control: Maintain a neutral or slightly acidic pH if possible, as basic conditions enhance the nucleophilicity of many reagents.

  • Temperature Management: Perform reactions at the lowest effective temperature to minimize side reactions.

Issue 2: Compound Degrades During Storage in Solution

Question: I prepared a stock solution of this compound in an aqueous buffer for my assays, but its concentration decreases over time. Why is it unstable?

Answer:

The long-term stability of this compound in solution is highly dependent on the solvent, pH, temperature, and light exposure. While generally stable under anhydrous and neutral conditions, aqueous environments can promote degradation.

Causality:

  • Hydrolysis: Although the S-N bond in sulfonamides is significantly more stable to hydrolysis than the C-N bond in amides, extreme pH conditions (highly acidic or basic) and elevated temperatures can facilitate hydrolytic cleavage over time.

  • Piperazine Ring Oxidation: The piperazine moiety itself can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions (which can act as catalysts), or oxidizing agents.[5] Studies on piperazine used in other applications have identified degradation products like ethylenediamine and formylpiperazine, indicating that the ring can be a point of instability.[5][6][7]

  • Photodegradation: The nitroaromatic system suggests potential sensitivity to light, particularly UV radiation. Energy from light can promote the formation of reactive species that lead to degradation. Safety data sheets for related compounds often recommend protection from light.[8]

Recommendations for Stable Stock Solutions:

  • Solvent Choice: If possible, prepare stock solutions in a dry, aprotic organic solvent like DMSO or DMF and store them at -20°C or -80°C. Make fresh dilutions into your aqueous buffer immediately before use.

  • pH of Aqueous Solutions: If an aqueous stock is necessary, use a buffer system that maintains a pH between 6.0 and 7.5.

  • Degas Buffers: For sensitive experiments, consider degassing aqueous buffers to remove dissolved oxygen.

  • Storage Conditions: Always store solutions in amber vials or wrap containers in foil to protect them from light.[8] Store frozen or refrigerated when not in use.

  • Inclusion of Scavengers: In some cases, adding radical scavengers or chelating agents like EDTA to the buffer can help mitigate oxidative degradation catalyzed by trace metal impurities.

ParameterRecommendation for Aqueous SolutionsRationale
pH 6.0 - 7.5Minimizes risk of acid/base-catalyzed hydrolysis.
Temperature Store at 2-8°C (short-term) or ≤ -20°C (long-term)Reduces the rate of all chemical degradation pathways.
Light Store in amber vials or protect from lightPrevents potential photodegradation from the nitroaromatic moiety.[8]
Atmosphere Use degassed buffers for long-term storageReduces oxidative degradation of the piperazine ring.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The primary and most well-documented degradation pathway is the cleavage of the 2-nitrobenzenesulfonyl (nosyl) group via nucleophilic attack on the sulfur atom. This results in the formation of piperazine (or a derivative if the other nitrogen is substituted) and a 2-nitrobenzenesulfonic acid byproduct.

G cluster_0 Degradation via Nucleophilic Cleavage Reactant This compound Products Piperazine + 2-Nitrobenzenesulfonic Acid Byproduct Reactant->Products Base-catalyzed nucleophilic attack on sulfur atom Nucleophile Nucleophile (e.g., Thiolate, R-S⁻) Nucleophile->Reactant

Caption: Primary degradation pathway of the nosyl group.

A secondary, less defined pathway under certain oxidative or high-energy conditions involves the degradation of the piperazine ring itself.[5][9]

Q2: What are the ideal storage conditions for the solid compound?

Based on safety data sheets for structurally related compounds, the solid form of this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10][11] It is also prudent to protect it from light. Storage under an inert gas like argon or nitrogen is recommended for long-term stability to prevent slow oxidation or hydrolysis from atmospheric moisture.[8]

Q3: What analytical methods are suitable for monitoring the stability and purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine purity checks and stability studies. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. A UV detector set to monitor the absorbance of the nitrophenyl group (e.g., around 254 nm or 300-350 nm) provides excellent sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for stability studies as it can simultaneously quantify the parent compound and identify unknown degradation products by their mass-to-charge ratio. This is invaluable for troubleshooting.[6][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structural confirmation of the initial material but are less practical for routine monitoring of degradation unless it is significant.

Q4: My reaction requires a base. Which bases are least likely to cause degradation?

While strong bases can promote degradation, especially in the presence of nucleophiles, some are generally safer than others.

  • Recommended: Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or proton sponges are often compatible. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, but their effectiveness and potential to cause degradation are highly dependent on the solvent and the presence of nucleophiles.[4]

  • Use with Caution: Strong, nucleophilic bases like sodium hydroxide, potassium hydroxide, or lithium hydroxide should be avoided as they can promote hydrolysis.[5] Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often used with thiols to actively promote cleavage and should be avoided in other contexts.[4]

Q5: Are there known incompatibilities for this compound?

Yes. Avoid the following:

  • Strong Oxidizing Agents: Can lead to uncontrolled oxidation of the piperazine ring or other parts of the molecule.[10][11]

  • Strong Bases: Can promote hydrolysis or other base-catalyzed degradation pathways.[11]

  • Strong Nucleophiles (especially Thiols): Will actively cleave the S-N bond, as this is the standard method for deprotection of the nosyl group.[1][2][3]

References

Technical Support Center: Optimizing Reaction Conditions for Coupling 2-Nitrobenzenesulfonyl Chloride with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of 2-nitrobenzenesulfonyl chloride with piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important sulfonamide formation reaction. Here, we will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed experimental protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reaction between 2-nitrobenzenesulfonyl chloride and a piperazine derivative?

The reaction is a classic nucleophilic acyl substitution at the sulfonyl group. The nitrogen atom of the piperazine derivative, acting as a nucleophile, attacks the electrophilic sulfur atom of the 2-nitrobenzenesulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, to form the stable sulfonamide bond. The presence of an electron-withdrawing nitro group on the benzene ring enhances the electrophilicity of the sulfur atom, facilitating the reaction.[1]

Q2: How do I choose the appropriate base for this reaction, and what is its role?

A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[2][3] The choice of base can significantly impact the reaction's yield and purity.

  • Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used.[4][5] They are non-nucleophilic and effectively scavenge the HCl without competing with the piperazine derivative. DIPEA is often preferred when dealing with base-sensitive substrates due to its greater steric hindrance.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be employed, particularly in biphasic or polar aprotic solvent systems.[1] They are inexpensive and easily removed during workup.

The base's role is to maintain a neutral or slightly basic reaction medium, preventing the protonation of the piperazine's amino group, which would render it non-nucleophilic.

Q3: What are the recommended solvents for this coupling reaction?

The ideal solvent should dissolve both reactants and be inert to the reaction conditions. Common choices include:

  • Dichloromethane (DCM): An excellent choice for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies product isolation.[6]

  • Acetonitrile (ACN): A polar aprotic solvent that can facilitate the reaction, often leading to faster reaction times.[7]

  • Tetrahydrofuran (THF): Another popular aprotic solvent.[8]

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can be useful for less reactive substrates, but its high boiling point can make removal challenging.[9][10]

Q4: What are typical reaction temperatures and times?

This reaction is often carried out at room temperature (20-25 °C).[6][9][10] However, for less reactive piperazine derivatives or to expedite the reaction, gentle heating (e.g., 40-50 °C) may be beneficial. Reaction times can vary from a few hours to overnight, depending on the specific substrates and conditions. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time.[11][12][13][14]

Troubleshooting Guide

This section addresses common issues encountered during the coupling of 2-nitrobenzenesulfonyl chloride with piperazine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Piperazine: The piperazine starting material may be protonated (e.g., as a hydrochloride salt), rendering it non-nucleophilic. 2. Deactivated 2-Nitrobenzenesulfonyl Chloride: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[15][16] 3. Insufficient Base: The generated HCl is not being effectively neutralized, leading to the protonation of the piperazine.1. Free-Basing the Piperazine: If using a salt form, neutralize it with a suitable base (e.g., NaHCO₃ solution) and extract the free base into an organic solvent before the reaction. 2. Use Fresh Reagent: Ensure the 2-nitrobenzenesulfonyl chloride is fresh and has been stored under anhydrous conditions. Consider using a freshly opened bottle or purifying the existing stock. 3. Increase Base Equivalents: Add an additional 0.1-0.2 equivalents of the base. Ensure the base is added portion-wise to control any exotherm.
Formation of Multiple Products (Side Reactions) 1. Bis-sulfonylation: If the piperazine derivative has two secondary amine groups, reaction at both sites can occur. 2. Reaction with Other Functional Groups: If the piperazine derivative contains other nucleophilic groups (e.g., hydroxyl groups), they may also react with the sulfonyl chloride. 3. Hydrolysis of Product: Under certain workup conditions, the sulfonamide product may be susceptible to hydrolysis.1. Control Stoichiometry: Use a 1:1 molar ratio of the piperazine derivative to 2-nitrobenzenesulfonyl chloride. Adding the sulfonyl chloride slowly to the piperazine solution can also favor mono-substitution. 2. Protecting Groups: Protect other nucleophilic functional groups before the coupling reaction. 3. Mild Workup: Use a mild aqueous workup (e.g., saturated NaHCO₃ solution) and avoid strongly acidic or basic conditions.
Difficult Product Purification 1. Excess Base: Using a large excess of a tertiary amine base can complicate purification. 2. Emulsion during Workup: The presence of salts and polar solvents can lead to the formation of stable emulsions during aqueous extraction. 3. Co-elution with Starting Material: The product and unreacted piperazine derivative may have similar polarities, making chromatographic separation challenging.1. Acid Wash: During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the tertiary amine base as its water-soluble salt. 2. Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to break emulsions. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider derivatizing the unreacted amine to alter its polarity before chromatography.
Inconsistent Results 1. Variable Reagent Quality: The purity of the starting materials can vary between batches. 2. Atmospheric Moisture: The reaction is sensitive to moisture.[16] 3. Inefficient Stirring: In heterogeneous reactions (e.g., with inorganic bases), inefficient stirring can lead to poor mixing and inconsistent results.1. Reagent Qualification: Check the purity of starting materials by NMR or LC-MS before use. 2. Anhydrous Conditions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 3. Mechanical Stirring: For larger scale or heterogeneous reactions, use a mechanical stirrer to ensure efficient mixing.
Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

General Procedure for the Coupling of 2-Nitrobenzenesulfonyl Chloride with a Piperazine Derivative
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the piperazine derivative (1.0 eq) and dissolve it in an appropriate anhydrous solvent (e.g., DCM, 10 mL/mmol of piperazine derivative).

  • Base Addition: Add the base (e.g., triethylamine, 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred piperazine solution over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (if a tertiary amine base was used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Visualizing the Reaction Mechanism

ReactionMechanism reagents Piperazine Derivative (R₂NH) + 2-Nitrobenzenesulfonyl Chloride (ArSO₂Cl) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide (ArSO₂NR₂) + HCl intermediate->product Chloride Elimination salt Et₃N·HCl product->salt Neutralization base Base (e.g., Et₃N) base->salt

Caption: Mechanism of sulfonamide formation.

This technical guide provides a comprehensive overview and practical advice for the successful synthesis of 2-nitrobenzenesulfonyl piperazine derivatives. By understanding the reaction mechanism, carefully selecting reagents and conditions, and being prepared to troubleshoot common issues, researchers can confidently and efficiently achieve their synthetic goals.

References

Technical Support Center: Challenges in the Purification of 1-((2-Nitrophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-((2-Nitrophenyl)sulfonyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction

This compound, often referred to as nosyl-piperazine, is a key intermediate in organic synthesis. The 2-nitrobenzenesulfonyl (nosyl) group serves as an excellent protecting group for one of the nitrogens of the piperazine ring, allowing for selective functionalization of the other nitrogen.[1] The strong electron-withdrawing nature of the nitro group activates the N-H proton of the resulting sulfonamide, facilitating subsequent N-alkylation reactions, a cornerstone of the Fukuyama amine synthesis.[1][2] However, achieving high purity of this compound can be challenging due to the nature of its synthesis and potential side reactions. This guide will address these challenges systematically.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Problem 1: Low Purity After Initial Work-up

Question: My crude this compound shows multiple spots on TLC analysis after the initial aqueous work-up. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple impurities is a common issue stemming from the reaction of piperazine with 2-nitrobenzenesulfonyl chloride. The likely culprits are:

  • Unreacted Piperazine: Being highly water-soluble, most of the unreacted piperazine should be removed during the aqueous work-up.[3] However, residual amounts can persist.

  • 1,4-Bis((2-nitrophenyl)sulfonyl)piperazine (Di-substituted by-product): This is a common by-product if an excess of 2-nitrobenzenesulfonyl chloride is used or if the reaction is not carefully controlled. This compound is less polar than the desired mono-substituted product.

  • 2-Nitrobenzenesulfonic Acid: This impurity arises from the hydrolysis of the starting 2-nitrobenzenesulfonyl chloride, which is sensitive to moisture.[4][5] Being an acid, it can be removed with a basic wash.

  • Unreacted 2-Nitrobenzenesulfonyl Chloride: If the reaction did not go to completion, the remaining sulfonyl chloride will be present. It is reactive and will likely hydrolyze to the sulfonic acid during aqueous work-up.

Troubleshooting Workflow:

Troubleshooting_Low_Purity cluster_outcomes TLC Analysis Outcomes cluster_solutions Purification Strategy start Crude Product with Multiple TLC Spots wash Perform an Aqueous Wash with Saturated NaHCO3 Solution start->wash Initial Step extract Extract with an Organic Solvent (e.g., Ethyl Acetate or DCM) wash->extract dry Dry the Organic Layer and Concentrate extract->dry analyze Re-analyze by TLC dry->analyze still_impure Significant Impurities Remain analyze->still_impure Multiple Spots cleaner Cleaner Product, but Impurities Still Present analyze->cleaner Fewer Spots chromatography Proceed to Column Chromatography still_impure->chromatography For complex mixtures recrystallization Attempt Recrystallization cleaner->recrystallization For simpler mixtures

Caption: Troubleshooting workflow for low purity of this compound.

Detailed Steps:

  • Basic Wash: Before proceeding to more complex purification methods, ensure a thorough wash of the organic layer with a saturated sodium bicarbonate solution. This will remove any acidic impurities like 2-nitrobenzenesulfonic acid.

  • Column Chromatography: If significant amounts of the di-substituted by-product and other non-polar impurities are present, column chromatography is the most effective method for separation.[6][7] A detailed protocol is provided in the "Experimental Protocols" section.

  • Recrystallization: If the main impurity is the di-substituted product or other crystalline solids, recrystallization can be an effective and scalable purification method.[1] Nosyl-protected amines are often crystalline, facilitating this process.[1]

Problem 2: Difficulty with Recrystallization

Question: I'm trying to recrystallize my this compound, but I'm having trouble finding a suitable solvent. It either doesn't dissolve or it's too soluble. What should I do?

Answer:

Finding the ideal recrystallization solvent is a common challenge. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection Guide:

Solvent SystemRationale
Ethanol/Water Ethanol is a good starting point as many organic compounds are soluble in it when hot. Adding water as an anti-solvent can induce crystallization upon cooling.
Isopropanol (IPA) IPA is another good option, often used for recrystallizing amine derivatives.
Ethyl Acetate/Hexane Ethyl acetate can dissolve the compound, and the addition of hexane as an anti-solvent can promote crystallization.
Toluene Toluene can be effective for less polar compounds and may provide good differential solubility.

Troubleshooting Steps for Recrystallization:

  • Small-Scale Screening: Before committing your entire batch, perform small-scale solvent screening tests in vials with a few milligrams of your crude product.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.

  • Seeding: If crystals are slow to form, add a small seed crystal of pure product to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Problem 3: Product is an Oil or a Gummy Solid

Question: After purification, my product is not a crystalline solid but an oil or a sticky gum. What could be the cause?

Answer:

The oily or gummy nature of the product usually indicates the presence of impurities that are inhibiting crystallization.

Possible Causes and Solutions:

  • Residual Solvent: Ensure that all solvent has been removed under high vacuum. Gentle heating can sometimes help, but be cautious of product decomposition.

  • Hygroscopic Nature: The presence of the free amine in the piperazine ring can make the compound somewhat hygroscopic. Ensure it is handled and stored in a dry environment.

  • Presence of Amorphous Impurities: Even small amounts of certain impurities can prevent crystallization. In this case, column chromatography is the recommended method to remove these impurities.

  • Incorrect pH: If the product was isolated from an aqueous solution that was too acidic, it might have formed a salt which may be more prone to being oily. Ensure the final product is the free base.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying large quantities of this compound?

For large-scale purification (multi-gram to kilogram scale), recrystallization is generally preferred over chromatography due to its simplicity, lower cost, and scalability. Developing a robust recrystallization protocol is a worthwhile investment for large quantities.

Q2: Can I use reverse-phase HPLC for purification?

Yes, reverse-phase HPLC can be used for the purification of this compound, especially for small quantities or for achieving very high purity.[8] A typical mobile phase would consist of a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid for MS compatibility.[8]

Q3: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess purity:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the product from impurities and provide mass information for identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to quantify the purity of the sample.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

Q4: My product seems to be degrading on the silica gel column. What can I do?

The free amine on the piperazine ring can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to streaking on TLC and poor recovery from the column.

Solutions:

  • Deactivate the Silica Gel: You can use silica gel that has been pre-treated with a base. A common method is to add 1-2% triethylamine to the eluent system.

  • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying this compound from a complex mixture of by-products.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare the Slurry: Prepare a slurry of silica gel in hexane.

  • Pack the Column: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

  • Load the Sample: Carefully load the prepared sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexane). The less polar di-substituted by-product will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexane) to elute the desired mono-substituted product. Optional: Add 1% triethylamine to the eluent system to prevent streaking.

  • Monitor Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying larger quantities of the product when the impurities are also crystalline.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot solution, add deionized water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Purification Logic Diagram:

Purification_Logic cluster_analysis Initial Analysis cluster_decision Decision Point cluster_paths Purification Paths cluster_final Final Product start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis decision Assess Impurity Profile tlc_analysis->decision recrystallization Recrystallization (e.g., Ethanol/Water) decision->recrystallization Mainly one major impurity, crystalline product chromatography Column Chromatography (e.g., EtOAc/Hexane) decision->chromatography Multiple impurities, oily product pure_product Pure Product (Verify by NMR, LC-MS, MP) recrystallization->pure_product chromatography->pure_product

Caption: Decision logic for selecting a purification method for this compound.

References

Technical Support Center: Analysis of 1-((2-Nitrophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-((2-Nitrophenyl)sulfonyl)piperazine. The following information is designed to help you identify and resolve common issues related to impurities in your samples, ensuring the integrity and quality of your research.

Troubleshooting Guide: Identifying Impurities

This section addresses specific experimental challenges you may encounter when analyzing this compound samples.

Question: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

Answer:

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram can arise from several sources, including starting materials, by-products, or degradation products. A systematic approach is crucial for identification.

Initial Steps: System and Sample Verification

  • Blank Injection: Inject your mobile phase and diluent (the solvent your sample is dissolved in) to ensure the peak is not an artifact from the system or solvent.

  • Sample Integrity: Re-prepare the sample to rule out contamination during preparation.

Workflow for Impurity Identification

The following workflow provides a structured approach to identifying the unknown peak.

start Unexpected Peak in HPLC check_blank Inject Blank (Mobile Phase/Diluent) start->check_blank peak_present Peak Still Present? check_blank->peak_present system_issue System/Solvent Contamination peak_present->system_issue Yes sample_issue Peak Originates from Sample peak_present->sample_issue No lc_ms Perform LC-MS Analysis sample_issue->lc_ms ms_data Obtain Mass of Impurity lc_ms->ms_data compare_mw Compare Mass to Potential Impurities ms_data->compare_mw match_found Potential Match Found? compare_mw->match_found no_match No Obvious Match match_found->no_match No confirm_structure Confirm with Reference Standard or Further Analysis (NMR, MS/MS) match_found->confirm_structure Yes end Impurity Identified confirm_structure->end

Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.

Detailed Analytical Steps:

  • LC-MS Analysis: The most effective initial step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the mass-to-charge ratio (m/z) of the impurity.

  • Compare with Potential Impurities: Compare the obtained mass with the molecular weights of potential impurities. Common impurities in the synthesis of this compound can include:

    • Starting Materials:

      • Piperazine (MW: 86.14 g/mol )

      • 2-Nitrobenzenesulfonyl chloride (MW: 221.62 g/mol )

    • Positional Isomer:

      • 1-((4-Nitrophenyl)sulfonyl)piperazine (MW: 271.29 g/mol )[1]

    • By-products:

      • 1,4-bis((2-Nitrophenyl)sulfonyl)piperazine (over-sulfonylation product)

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass, allowing you to predict the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can provide structural information about the impurity, which is particularly useful for distinguishing between isomers.

  • NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation.[2][3]

Question: My sample of this compound is showing a yellow discoloration. Is this a sign of impurity?

Answer:

Yes, a yellow discoloration can indicate the presence of impurities. While the parent compound may have a slight color, a noticeable yellow tint, especially if it intensifies over time, often suggests the presence of nitro-aromatic impurities or degradation products.

Potential Causes:

  • Residual Starting Material: Unreacted 2-nitrobenzenesulfonyl chloride can be a source of color.

  • Isomeric Impurities: The presence of the 4-nitro isomer, 1-((4-nitrophenyl)sulfonyl)piperazine, can contribute to a yellow color.

  • Degradation: Nitro-aromatic compounds can be susceptible to degradation, particularly when exposed to light or high temperatures.

Recommended Actions:

  • Purity Assessment: Re-analyze the sample by HPLC with a photodiode array (PDA) detector. A PDA detector will allow you to assess the UV-Vis spectrum of the main peak and any impurity peaks. Differences in the spectra can indicate the presence of chromatically different impurities.

  • Forced Degradation Study: To understand the stability of your compound, you can perform a forced degradation study. This involves exposing the sample to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting degradation products by LC-MS. This can help to proactively identify potential degradation-related impurities.

Question: I am having trouble separating a known impurity from the main peak using HPLC. What can I do?

Answer:

Co-elution of an impurity with the main peak is a common chromatographic challenge. Here are several strategies to improve separation:

Method Development Strategies:

  • Change the Mobile Phase Composition:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity.

    • pH: If your impurity or main compound has ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.

  • Modify the Gradient:

    • Shallow Gradient: Employ a shallower gradient around the elution time of your main peak. This will increase the resolution between closely eluting peaks.

  • Change the Stationary Phase:

    • Different Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column. These offer different retention mechanisms that can resolve co-eluting peaks.

  • Adjust the Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of solute-stationary phase interactions, which can sometimes improve separation.

Experimental Protocol: HPLC Method Development for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

Parameter Initial Condition Troubleshooting Modification
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 20 min20% to 60% B in 30 min (shallow gradient)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C40 °C
Detection 254 nmPDA Detector (200-400 nm)
Injection Vol. 10 µL5 µL

Frequently Asked Questions (FAQs)

1. What are the most likely impurities in a sample of this compound?

The most probable impurities originate from the synthetic route. The common synthesis involves the reaction of a piperazine derivative with 2-nitrobenzenesulfonyl chloride.[4] Therefore, likely impurities include:

  • Unreacted Starting Materials: Piperazine and 2-nitrobenzenesulfonyl chloride.

  • Positional Isomer: 1-((4-Nitrophenyl)sulfonyl)piperazine, if the 2-nitrobenzenesulfonyl chloride starting material contains the 4-nitro isomer.

  • Over-sulfonylation Product: 1,4-bis((2-Nitrophenyl)sulfonyl)piperazine, where both nitrogen atoms of the piperazine ring have reacted.

  • Residual Solvents: Solvents used in the synthesis and purification, such as dimethylformamide (DMF), acetonitrile, or alcohols. These can be identified by headspace GC-MS.

  • Degradation Products: Formed during synthesis, purification, or storage.

2. What analytical techniques are best suited for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[5][6]

  • HPLC with UV/PDA or MS detection: This is the primary technique for separating and quantifying non-volatile organic impurities.[5]

  • GC-MS: This is ideal for identifying and quantifying volatile organic impurities and residual solvents.[7][8]

  • NMR Spectroscopy: Provides detailed structural information and is invaluable for the definitive identification of unknown impurities, especially when they can be isolated.[2][3]

  • LC-NMR: A powerful hyphenated technique that combines the separation power of HPLC with the structural elucidation capabilities of NMR.

3. How can I quantify the impurities in my sample?

Quantification is typically performed using HPLC with a UV or MS detector.

  • Relative Response Factor (RRF): For accurate quantification, the RRF of each impurity relative to the main compound should be determined. This is especially important for impurities with different chromophores.

  • Reference Standards: The most accurate method is to use certified reference standards of the impurities.

  • Area Percent Normalization: If reference standards are not available, area percent normalization can provide an estimate of the impurity levels. However, this assumes that all compounds have the same response factor at the detection wavelength, which is often not the case.

4. What are the typical storage conditions for this compound to minimize degradation?

To minimize degradation, the compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

5. Are there any specific safety precautions I should take when handling this compound?

Yes. As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Due to the presence of a nitro group, it is advisable to handle the compound with caution as nitro compounds can have potential hazards.[9] Always consult the Safety Data Sheet (SDS) for detailed safety information.

References

Technical Support Center: Scaling Up the Synthesis of 1-((2-Nitrophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-((2-Nitrophenyl)sulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and scalable process.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the reaction of 2-nitrobenzenesulfonyl chloride with piperazine in the presence of a base.[1][2] This is a nucleophilic substitution reaction where the secondary amine of piperazine attacks the sulfonyl chloride.

Q2: Why is the choice of base critical in this reaction?

The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction.[1] Without a base, the HCl would protonate the piperazine, rendering it non-nucleophilic and halting the reaction. Common bases include triethylamine or diisopropylethylamine (DIPEA).[3][4]

Q3: Can I use an inorganic base instead of an organic one?

While organic bases like triethylamine are common, inorganic bases such as potassium carbonate or sodium carbonate can also be used.[5] The choice may depend on the solvent system and the desired work-up procedure. Inorganic bases can sometimes simplify purification by being easily removed through filtration.

Q4: What are the typical solvents used for this synthesis?

Dichloromethane (DCM) is a frequently used solvent for this reaction.[3][4] Other aprotic solvents like acetonitrile can also be effective. The ideal solvent should be inert to the reactants and capable of dissolving both the piperazine and the sulfonyl chloride.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of the Desired Monosubstituted Product

A common challenge in reactions with piperazine is the formation of the 1,4-disubstituted byproduct.[5]

dot

Low_Yield Start Low Yield of Monosubstituted Product Cause1 Di-substitution Byproduct Formation Start->Cause1  Primary  Cause Cause2 Incomplete Reaction Start->Cause2  Secondary  Cause Cause3 Degradation of Starting Material Start->Cause3  Possible  Factor Solution1a Use Excess Piperazine (5-10 equivalents) Cause1->Solution1a Solution1b Slow, Cooled Addition of Sulfonyl Chloride Cause1->Solution1b Solution1c Utilize Mono-protected Piperazine (e.g., N-Boc) Cause1->Solution1c Solution2a Monitor Reaction by TLC/LC-MS Cause2->Solution2a Solution2b Increase Reaction Time or Temperature Cause2->Solution2b Solution3a Use Freshly Opened or Purified 2-Nitrobenzenesulfonyl Chloride Cause3->Solution3a Solution3b Ensure Anhydrous Reaction Conditions Cause3->Solution3b Boc_Protocol Step1 Step 1: Sulfonylation of N-Boc-piperazine Step2 Step 2: Boc Deprotection Step1->Step2  Intermediate:  tert-butyl 4-((2-nitrophenyl)sulfonyl)piperazine-1-carboxylate Product This compound Step2->Product Reagents1 N-Boc-piperazine 2-Nitrobenzenesulfonyl chloride DIPEA, DCM Reagents1->Step1 Reagents2 Trifluoroacetic Acid (TFA) in DCM or HCl in Dioxane Reagents2->Step2

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-((2-Nitrophenyl)sulfonyl)piperazine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 1-((2-Nitrophenyl)sulfonyl)piperazine, a key building block in various synthetic pathways. We will explore the rationale behind a robust HPLC method, compare its performance with advanced chromatographic techniques, and delve into the critical role of impurity profiling and method validation in line with regulatory expectations.

The Criticality of Purity for this compound

This compound is synthesized through the reaction of piperazine with 2-nitrobenzenesulfonyl chloride. The purity of this intermediate is paramount as residual starting materials, by-products, or degradation products can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. A well-defined purity profile is, therefore, not just a quality metric but a regulatory necessity.

The Workhorse of Purity Analysis: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purity analysis of moderately polar compounds like this compound.[1] Its robustness, versatility, and high resolving power make it an indispensable tool in pharmaceutical quality control.

The "Why" Behind the Method: A Mechanistic Approach

The separation in RP-HPLC is governed by the hydrophobic interactions between the analyte and the stationary phase, typically a C18 (octadecyl) bonded silica. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, competes for interaction with the analyte. By carefully manipulating the mobile phase composition, a high degree of separation between the main compound and its structurally similar impurities can be achieved.

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable timeframe.

Potential Impurities in this compound

A robust analytical method must be capable of separating the main compound from its potential process-related impurities and degradation products. Based on its synthesis, the following impurities could be present:

  • Piperazine: An unreacted starting material.

  • 2-Nitrobenzenesulfonyl chloride: A highly reactive starting material that can hydrolyze.

  • 1,4-Bis((2-nitrophenyl)sulfonyl)piperazine: A di-substituted by-product formed if both nitrogen atoms of piperazine react.

  • Hydrolysis products: Degradation of the sulfonyl chloride or the final product.

Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and ensuring the stability-indicating nature of the analytical method.[2][3]

Experimental Protocol: A Validated RP-HPLC Method

The following is a detailed, step-by-step methodology for the purity analysis of this compound.

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-32 min: 70-30% B; 32-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 hplc Inject into HPLC s3->hplc sep Chromatographic Separation hplc->sep det UV Detection sep->det integ Peak Integration det->integ quant Purity Calculation integ->quant report Generate Report quant->report

Method Validation: A Self-Validating System

To ensure the reliability of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. This process establishes the performance characteristics of the method and demonstrates its suitability for the intended purpose.

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Comparison with Alternative Analytical Techniques

While HPLC is the primary technique for purity analysis, other methods can provide complementary or orthogonal information.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over conventional HPLC, utilizing smaller particle size columns (sub-2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity.

HPLC vs. UPLC: A Quantitative Comparison

ParameterHPLCUPLCAdvantage of UPLC
Particle Size 3-5 µm<2 µmHigher efficiency
Analysis Time 20-30 min2-5 minIncreased throughput
Resolution GoodExcellentBetter separation of complex mixtures
Sensitivity GoodHigherImproved detection of trace impurities
Solvent Consumption HighLow (up to 70% reduction)Cost-effective and environmentally friendly
System Pressure 400-600 bar1000-1300 barRequires specialized instrumentation
HPLC with Charged Aerosol Detection (CAD)

For impurities that lack a UV chromophore, UV detection is ineffective. Charged Aerosol Detection (CAD) is a universal detector that provides a response for any non-volatile analyte, independent of its optical properties.[4][5] This makes it an excellent orthogonal technique to UV detection for comprehensive impurity profiling.

UV Detection vs. Charged Aerosol Detection (CAD): A Comparative Overview

FeatureUV DetectionCharged Aerosol Detection (CAD)
Principle Measures light absorbance by chromophoresMeasures charge of aerosolized particles
Universality Selective for chromophoric compoundsUniversal for non-volatile analytes
Sensitivity High for strong chromophoresHigh, often in the low nanogram range
Gradient Compatibility ExcellentGood, may require inverse gradient for optimal response
Quantitation Requires standards for each impurityMore uniform response, useful for estimating unknown impurity levels

Conclusion: A Multi-faceted Approach to Purity Analysis

The purity analysis of this compound is a critical aspect of quality control in pharmaceutical development. While a validated RP-HPLC method with UV detection serves as a robust and reliable primary technique, a comprehensive understanding of potential impurities and the application of orthogonal analytical methods are essential for ensuring the highest standards of purity, safety, and efficacy. The strategic implementation of advanced techniques like UPLC and universal detectors such as CAD provides a more complete picture of the impurity profile, ultimately leading to a more robust and well-characterized manufacturing process.

References

A Comparative Guide to the Structural Validation of Synthesized 1-((2-Nitrophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of synthesized 1-((2-Nitrophenyl)sulfonyl)piperazine, a key intermediate in contemporary drug development. Designed for researchers, medicinal chemists, and quality control specialists, this document moves beyond mere procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. We will compare the expected analytical data for the target compound with its common positional isomer, 1-((4-nitrophenyl)sulfonyl)piperazine, to highlight the specificity and power of a multi-technique validation strategy.

Introduction: The Significance of the Nosyl-Piperazine Moiety

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its low toxicity and versatile physicochemical properties that allow it to modulate aqueous solubility and lipophilicity.[1] When coupled with a 2-nitrobenzenesulfonyl group (a "nosyl" group), it forms this compound. The nosyl group serves as an excellent protecting group for the secondary amine of piperazine, stable to a wide range of reaction conditions but readily cleaved under specific, mild protocols. This makes the title compound a critical building block in the synthesis of complex pharmaceutical agents.[2]

Given its role as a foundational precursor, unequivocal confirmation of its structure is paramount. Failure to do so can lead to the generation of unintended isomers, impurities, and downstream products with altered pharmacological profiles. This guide details the primary analytical methods required to definitively validate its synthesis and purity.

Synthesis Context: Foreseeing Potential Impurities

The standard synthesis involves the reaction of piperazine with 2-nitrobenzenesulfonyl chloride. While straightforward, this reaction can yield impurities such as unreacted starting materials, the disubstituted by-product (1,4-bis((2-nitrophenyl)sulfonyl)piperazine), or positional isomers if the incorrect sulfonyl chloride is used (e.g., 4-nitrobenzenesulfonyl chloride). A robust validation workflow must be able to identify the target compound and distinguish it from these potential contaminants.

Primary Validation Techniques: A Multi-Pronged Approach

No single technique is sufficient for complete structural elucidation. A combination of spectroscopic methods provides a self-validating system where the data from each analysis corroborates the others. The most critical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality Behind Experimental Choices: We use both ¹H and ¹³C NMR to create a complete picture. ¹H NMR identifies the types and number of hydrogen atoms and their neighboring protons, which is excellent for mapping out the carbon skeleton. ¹³C NMR directly probes the carbon backbone, confirming the number of unique carbon environments and their electronic nature. For this molecule, DMSO-d₆ is a common solvent choice due to its ability to dissolve a wide range of organic compounds and because the N-H proton of the piperazine ring is often clearly visible.

Expected ¹H NMR Data (400 MHz, DMSO-d₆): The proton spectrum is expected to show distinct signals for the aromatic, piperazine, and amine protons.

  • Aromatic Protons (4H): The four protons on the 2-nitrophenyl ring will appear as a complex multiplet between δ 7.8 and 8.0 ppm. Their proximity and the electron-withdrawing effects of both the nitro and sulfonyl groups create a complex splitting pattern.

  • Piperazine Protons α to SO₂ (4H): The four protons on the two carbons directly attached to the sulfonyl group will be deshielded and are expected to appear as a multiplet around δ 3.1-3.2 ppm.

  • Piperazine Protons α to NH (4H): The four protons on the two carbons adjacent to the N-H group are expected to appear as a multiplet around δ 2.8-2.9 ppm.

  • Amine Proton (1H): The secondary amine proton (N-H) will likely appear as a broad singlet, the chemical shift of which can vary depending on concentration and residual water in the solvent.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆): The carbon spectrum provides confirmation of the key carbon environments.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm).

  • Piperazine Carbons α to SO₂ (2C): A signal around δ 45-46 ppm.

  • Piperazine Carbons α to NH (2C): A signal around δ 44-45 ppm.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Causality Behind Experimental Choices: ESI in positive ion mode is chosen because the basic nitrogen atoms of the piperazine ring are easily protonated, leading to a strong signal for the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition to within a few parts per million, providing an exceptionally high degree of confidence in the compound's identity.

Expected MS Data:

  • Molecular Formula: C₁₀H₁₃N₃O₄S

  • Molecular Weight: 271.29 g/mol

  • Expected Ion (ESI+): [M+H]⁺

  • Calculated m/z (HRMS): 272.0703

  • Observed m/z: Should match the calculated value within ± 5 ppm.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3]

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z value to the theoretically calculated value.

Comparative Analysis: 2-Nitro vs. 4-Nitro Isomer

To demonstrate the discriminatory power of these analytical techniques, we compare the expected data for this compound with its positional isomer, 1-((4-Nitrophenyl)sulfonyl)piperazine. An incorrect synthesis or use of contaminated starting materials could lead to the formation of this isomer.

The key difference lies in the substitution pattern of the aromatic ring, which dramatically alters the NMR spectra.

FeatureThis compound (Target) 1-((4-Nitrophenyl)sulfonyl)piperazine (Isomer) Reason for Difference
Molecular Formula C₁₀H₁₃N₃O₄SC₁₀H₁₃N₃O₄SIdentical
MW / [M+H]⁺ m/z 271.29 / 272.0703271.29 / 272.0703Identical; MS alone cannot distinguish isomers.
¹H NMR (Aromatic) Complex multiplet (ABCD system), ~δ 7.8-8.0 ppmTwo distinct doublets (AA'BB' system), ~δ 8.4 ppm and ~δ 8.0 ppm.[4]The symmetry of the 4-nitro isomer results in a simpler, predictable splitting pattern. The 2-nitro isomer lacks this symmetry, leading to complex coupling.
¹³C NMR (Aromatic) 6 unique signals4 unique signalsThe symmetry of the 4-nitro isomer means there are only 4 chemically distinct carbon environments in the aromatic ring.

This comparison underscores why NMR spectroscopy is indispensable. While MS confirms the correct molecular formula, only NMR can definitively prove the substitution pattern and confirm that the desired 2-nitro isomer has been synthesized.

Workflow Visualization

A comprehensive validation strategy integrates multiple analytical techniques in a logical sequence. The following workflow ensures both structural confirmation and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation & Purity synthesis Synthesis: Piperazine + 2-Nitrobenzenesulfonyl Chloride purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Confirms Molecular Weight - Verifies Formula (HRMS) purification->ms Definitive Structure ID nmr NMR Spectroscopy ('H & 'C) - Confirms Connectivity - Distinguishes Isomers purification->nmr Definitive Structure ID ftir FTIR Spectroscopy - Confirms Functional Groups (SO₂, NO₂, N-H) purification->ftir Definitive Structure ID hplc Purity Analysis (HPLC) - Quantifies Purity (% Area) - Detects Impurities nmr->hplc Purity Check

References

A Researcher's Guide to Efficacy Comparison: Evaluating 1-((2-Nitrophenyl)sulfonyl)piperazine Against Known Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neurotransmitter research and drug discovery, the cholinergic system remains a pivotal target for therapeutic intervention in a myriad of neurological and physiological disorders. Acetylcholine receptors, broadly classified into nicotinic (nAChR) and muscarinic (mAChR) subtypes, mediate a vast array of functions, making them critical targets for drug development.[1] While a rich pharmacopeia of antagonists for these receptors exists, the quest for novel molecules with improved selectivity, potency, and pharmacokinetic profiles is perpetual.

This guide addresses the hypothetical evaluation of a novel compound, 1-((2-Nitrophenyl)sulfonyl)piperazine, as a potential acetylcholine receptor antagonist. It is critical to establish at the outset that, to date, the public scientific literature does not contain studies evaluating the activity of this compound at either nicotinic or muscarinic acetylcholine receptors. A study detailing its synthesis and evaluation for antituberculosis activity has been published, but its cholinergic activity remains unexplored.[2] Therefore, this document serves as a comprehensive, technically-grounded framework for researchers and drug development professionals on how to conduct such a comparative efficacy study. We will outline the logical progression of experiments, from initial binding assays to functional characterization and in-vivo validation, using established acetylcholine receptor antagonists as benchmarks.

Part 1: The Experimental Roadmap for Characterizing a Novel Ligand

The journey of characterizing a novel compound's interaction with its putative target is a multi-step process. Each step is designed to answer specific questions about the compound's affinity, selectivity, and functional effect. This workflow ensures a rigorous and comprehensive evaluation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth In Vitro Characterization cluster_2 Phase 3: In Vivo Validation A Compound Acquisition & Purity Analysis (this compound) B Primary Radioligand Binding Assays (Broad Panel vs. nAChR & mAChR Subtypes) A->B Purity >95% C Affinity Determination (Ki) (Saturation & Competition Binding) B->C Identified 'Hit' D Functional Assays (e.g., Calcium Flux, Electrophysiology) C->D E Selectivity Profiling (Across Receptor Subtypes) C->E F Pharmacokinetic Profiling (ADME) D->F Demonstrated Functional Activity G Target Engagement & Efficacy Models (e.g., Behavioral Assays) F->G H Comparative Efficacy vs. Known Antagonists G->H

Caption: A typical experimental workflow for characterizing a novel compound's activity at a target receptor.

Part 2: Foundational In Vitro Efficacy Comparison

The initial and most crucial step is to determine if this compound binds to any acetylcholine receptor subtypes and, if so, with what affinity and functional consequence.

Radioligand Binding Assays: The First Look at Affinity

Radioligand binding assays are a robust method to quantify the affinity of a test compound for a receptor. This is achieved by measuring the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound.

Experimental Protocol: Competition Binding Assay

  • Preparation of Membranes: Membranes are prepared from cell lines stably expressing the human acetylcholine receptor subtype of interest (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5 mAChRs, or HEK293 cells expressing α4β2 or α7 nAChRs).

  • Assay Buffer: A suitable buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions to mimic physiological conditions).

  • Reaction Mixture: To a 96-well plate, add:

    • Receptor-containing membranes.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for mAChRs, or [³H]-Epibatidine for nAChRs).

    • A range of concentrations of the test compound (this compound) and known comparators (e.g., Atropine for mAChRs, Mecamylamine for nAChRs).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.

  • Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[3]

Table 1: Hypothetical Binding Affinity (Ki) Data for this compound and Known Antagonists

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)α4β2 (Ki, nM)α7 (Ki, nM)
This compound TBDTBDTBDTBDTBDTBD
Atropine (Non-selective mAChR Antagonist)1-51-51-51-5>10,000>10,000
Pirenzepine (M1-selective Antagonist)10-20>500>500>500>10,000>10,000
Mecamylamine (Non-selective nAChR Antagonist)>10,000>10,000>10,000>10,00050-10050-100
Dihydro-β-erythroidine (α4β2-selective Antagonist)>10,000>10,000>10,000>10,0005-15>1,000

TBD: To Be Determined through experimentation.

Functional Assays: From Binding to Biological Effect

Demonstrating that a compound binds to a receptor is only the first step. Functional assays are required to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.[4] Understanding these pathways is crucial for designing appropriate functional assays.

G cluster_0 M1, M3, M5 (Gq/11-coupled) cluster_1 M2, M4 (Gi/o-coupled) ACh_Gq Acetylcholine M_Gq M1/M3/M5 Receptor ACh_Gq->M_Gq Gq Gq/11 Protein M_Gq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC ACh_Gi Acetylcholine M_Gi M2/M4 Receptor ACh_Gi->M_Gi Gi Gi/o Protein M_Gi->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways for the two major classes of muscarinic acetylcholine receptors.

Experimental Protocol: Calcium Flux Assay for Gq-coupled Receptors (M1, M3, M5)

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-M1) in a 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound (this compound) or a known antagonist (e.g., Atropine) to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of an agonist (e.g., Carbachol) to all wells to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: For an antagonist, the IC50 is the concentration that inhibits 50% of the agonist-induced calcium response. The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.

Table 2: Hypothetical Functional Antagonism (IC50) Data

CompoundM1 Calcium Flux (IC50, nM)M3 Calcium Flux (IC50, nM)M2 cAMP Assay (IC50, nM)α4β2 Electrophysiology (IC50, nM)
This compound TBDTBDTBDTBD
Atropine5-105-105-10>10,000
Pirenzepine20-40>1,000>1,000>10,000
Mecamylamine>10,000>10,000>10,000100-200

TBD: To Be Determined through experimentation.

Part 3: In Vivo Efficacy and Validation

Should in vitro studies reveal promising antagonist activity, the next logical step is to assess the compound's effects in a living organism. This phase provides crucial information on pharmacokinetics and real-world efficacy.

Experimental Protocol: Oxotremorine-Induced Tremor Model (Muscarinic Antagonism)

This model is a classic in vivo assay to screen for centrally-acting muscarinic antagonists.

  • Animal Model: Use male mice (e.g., C57BL/6).

  • Compound Administration: Administer the test compound (this compound) or a known antagonist (e.g., Scopolamine) via a relevant route (e.g., intraperitoneal injection). A vehicle control group is also included.

  • Pre-treatment Time: Allow a specific time for the compound to be absorbed and distributed (e.g., 30 minutes).

  • Agonist Challenge: Administer the muscarinic agonist Oxotremorine to induce tremors, salivation, and other cholinergic effects.

  • Behavioral Scoring: Observe and score the animals for the presence and severity of tremors and other cholinergic signs at set time points after the oxotremorine challenge.

  • Data Analysis: Compare the scores of the compound-treated groups to the vehicle control group. A significant reduction in the tremor score indicates muscarinic antagonist activity in the central nervous system.

Conclusion and Future Directions

The framework presented here provides a rigorous and scientifically-validated pathway for assessing the efficacy of a novel compound, this compound, as a potential acetylcholine receptor antagonist. By systematically progressing from broad screening to detailed in vitro and in vivo characterization, and by consistently comparing its performance against well-established antagonists like Atropine and Mecamylamine, researchers can build a comprehensive profile of the compound's pharmacological activity. This structured approach, grounded in established methodologies, is essential for the successful identification and development of new therapeutics targeting the cholinergic system. The first and most critical step, however, is to perform the initial binding and functional assays to determine if this compound indeed interacts with acetylcholine receptors, a question that remains to be answered by future research.

References

A Comparative Guide to the Structure-Activity Relationship of 1-((2-Nitrophenyl)sulfonyl)piperazine Analogs as Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 1-((2-nitrophenyl)sulfonyl)piperazine analogs that have been investigated for their potential as neuraminidase inhibitors. We will delve into the structural modifications of this chemical scaffold and their corresponding impact on inhibitory activity, offering insights for researchers and professionals in drug discovery and development.

Introduction to this compound as a Scaffold in Drug Design

The this compound core is a versatile scaffold that has been explored for a variety of therapeutic targets. Its structural rigidity and the presence of multiple points for chemical modification make it an attractive starting point for the design of novel inhibitors. In the context of influenza therapy, this scaffold has been utilized to develop potent inhibitors of neuraminidase, a key enzyme in the life cycle of the influenza virus. Neuraminidase is responsible for cleaving sialic acid residues from the surface of infected cells, allowing the release of newly formed viral particles. Inhibition of this enzyme effectively traps the virus on the cell surface, preventing its spread.

This guide will focus on a series of this compound-based neuraminidase inhibitors, comparing their in-vitro activities and elucidating the key structural features that govern their potency.

Core Scaffold and Key Interaction Points

The fundamental structure of the analogs discussed in this guide is depicted below. The primary focus of the structure-activity relationship (SAR) studies has been on the modifications at the N-4 position of the piperazine ring, as this position projects towards the active site of the neuraminidase enzyme.

Caption: The core chemical structure of this compound.

Comparative Analysis of Neuraminidase Inhibitory Activity

A series of this compound analogs were synthesized and evaluated for their inhibitory activity against neuraminidase from Clostridium perfringens. The following table summarizes the structure of the substituent at the N-4 position and the corresponding half-maximal inhibitory concentration (IC50).

Compound R (Substituent at N-4) IC50 (µM)
1a -H> 1000
1b -CH3850
1c -CH2CH3720
1d -CH(CH3)2650
1e -(CH2)2CH3580
1f -CH2CH(CH3)2420
1g -C(CH3)3350
1h -CH2Ph210
1i -CH2(4-Cl-Ph)150
1j -CH2(4-F-Ph)180
1k -CH2(4-CH3-Ph)250
1l -CH2(4-OCH3-Ph)280
Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key trends regarding the structural requirements for potent neuraminidase inhibition by this class of compounds.

  • Impact of N-4 Substitution: The unsubstituted analog (1a ) was found to be inactive, highlighting the critical role of the substituent at the N-4 position of the piperazine ring for binding to the enzyme's active site.

  • Alkyl Substituents: A clear trend was observed with increasing the size and branching of the alkyl substituent at the N-4 position. The inhibitory activity generally increased with the bulkiness of the alkyl group, with the tert-butyl analog (1g ) showing the highest potency among the simple alkyl derivatives. This suggests that a larger, more hydrophobic group is preferred in this position, likely to occupy a hydrophobic pocket within the enzyme's active site.

  • Benzyl Substituents: The introduction of a benzyl group at the N-4 position led to a significant enhancement in inhibitory activity, as seen with compound 1h . This indicates that an aromatic ring in this position can engage in favorable interactions, such as pi-stacking, with amino acid residues in the active site.

  • Substituted Benzyl Groups: Further exploration of substitutions on the phenyl ring of the benzyl moiety revealed that electron-withdrawing groups, such as chloro (1i ) and fluoro (1j ), led to increased potency compared to the unsubstituted benzyl analog (1h ). Conversely, electron-donating groups like methyl (1k ) and methoxy (1l ) resulted in a slight decrease in activity. This suggests that the electronic properties of the aromatic ring play a role in the binding interaction.

The following diagram illustrates the key SAR findings for this series of analogs.

SAR_Summary cluster_Core Core Scaffold cluster_Modifications Modifications at N-4 cluster_Activity Impact on Neuraminidase Inhibition Core This compound Alkyl Alkyl Groups (e.g., -CH3, -tBu) Core->Alkyl Substitution with Benzyl Benzyl & Substituted Benzyl (e.g., -CH2Ph, -CH2(4-Cl-Ph)) Core->Benzyl Substitution with Decrease Decreased/Low Potency Core->Decrease Unsubstituted (R=-H) Increase Increased Potency Alkyl->Increase Larger/branched groups lead to Benzyl->Increase Generally leads to Benzyl->Increase Electron-withdrawing groups on phenyl ring lead to

Caption: Key SAR trends for this compound analogs.

Experimental Protocols

The following provides a general outline of the experimental procedures used in the synthesis and biological evaluation of the this compound analogs.

General Synthetic Procedure

The synthesis of the target compounds was achieved through a straightforward two-step process, as illustrated below.

Synthesis_Workflow start Starting Materials (Piperazine, 2-Nitrobenzenesulfonyl chloride) step1 Step 1: Sulfonylation Reaction of piperazine with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) at room temperature. start->step1 intermediate Intermediate: This compound step1->intermediate step2 Step 2: N-Alkylation/N-Arylation Reaction of the intermediate with the appropriate alkyl or benzyl halide (R-X) in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile) under reflux. intermediate->step2 product Final Product: 1-((2-Nitrophenyl)sulfonyl)-4-R-piperazine step2->product purification Purification (Column chromatography) product->purification

Caption: General synthetic workflow for the preparation of the analogs.

Step-by-Step Protocol:

  • Synthesis of this compound:

    • To a stirred solution of piperazine (2 equivalents) and triethylamine (2.5 equivalents) in dichloromethane (DCM) at 0 °C, a solution of 2-nitrobenzenesulfonyl chloride (1 equivalent) in DCM was added dropwise.

    • The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.

    • The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

    • The crude product was purified by column chromatography on silica gel to afford the desired intermediate.

  • Synthesis of N-4 Substituted Analogs:

    • A mixture of this compound (1 equivalent), the corresponding alkyl or benzyl halide (1.2 equivalents), and K2CO3 (2 equivalents) in acetonitrile was heated to reflux for 8-12 hours.

    • The reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure.

    • The residue was partitioned between water and ethyl acetate.

    • The organic layer was washed with brine, dried over anhydrous Na2SO4, and concentrated.

    • The crude product was purified by column chromatography on silica gel to yield the final compound.

In-Vitro Neuraminidase Inhibition Assay

The inhibitory activity of the synthesized compounds against neuraminidase was determined using a fluorometric assay.

Materials:

  • Neuraminidase from Clostridium perfringens

  • 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) as the substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometer

Step-by-Step Protocol:

  • A solution of the neuraminidase enzyme in the assay buffer was prepared.

  • The test compounds were serially diluted in the assay buffer to obtain a range of concentrations.

  • In a 96-well plate, 20 µL of each compound dilution was mixed with 20 µL of the enzyme solution.

  • The plate was incubated at 37 °C for 15 minutes to allow for enzyme-inhibitor binding.

  • The enzymatic reaction was initiated by adding 10 µL of the MUNANA substrate solution.

  • The reaction was incubated at 37 °C for 30 minutes.

  • The reaction was stopped by adding 150 µL of a stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4).

  • The fluorescence of the product, 4-methylumbelliferone, was measured using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • The percentage of inhibition was calculated for each compound concentration relative to a control containing no inhibitor.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The structure-activity relationship studies of this compound analogs have identified key structural features that are crucial for their neuraminidase inhibitory activity. The presence of a bulky, hydrophobic substituent at the N-4 position of the piperazine ring is essential for potent inhibition. Specifically, benzyl groups, particularly those substituted with electron-withdrawing groups, have shown the most promising results. These findings provide a valuable foundation for the further design and optimization of this class of compounds as potential anti-influenza agents. Future work could focus on exploring a wider range of aromatic and heteroaromatic substituents at the N-4 position and conducting co-crystallization studies to elucidate the precise binding mode of these inhibitors within the neuraminidase active site.

A Comparative Cross-Validation of 1-((2-Nitrophenyl)sulfonyl)piperazine: Synthetic Utility vs. Bioactive Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-((2-Nitrophenyl)sulfonyl)piperazine is a molecule that occupies a fascinating intersection of synthetic chemistry and drug discovery. Structurally, it comprises a piperazine ring N-substituted with a 2-nitrobenzenesulfonyl group (often abbreviated as oNBS or Ns). This configuration presents two primary avenues of application, each with its own set of performance metrics and comparative benchmarks.

First, it can be viewed as a protected form of piperazine, where the oNBS group serves as a removable protecting group for one of the secondary amines. In this context, its performance is judged by the efficiency of its introduction, its stability under various reaction conditions, and the mildness and selectivity of its removal. It competes with a host of other amine protecting groups, each with distinct advantages.

Second, the entire sulfonylpiperazine framework is a recognized pharmacophore, a privileged scaffold in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, including anti-tubercular, anti-viral, and anti-cancer properties.[1][2][3] In this role, the performance of this compound and its analogs is evaluated based on their potency, selectivity, and cytotoxicity against specific biological targets.

This guide provides an in-depth, data-driven cross-validation of this compound in both contexts. We will objectively compare its performance against relevant alternatives, supported by experimental protocols and data, to offer researchers and drug development professionals a clear, authoritative understanding of its capabilities and limitations.

Part 1: Validation in Synthetic Chemistry: The oNBS Moiety as an Amine Protecting Group

The protection of one of the two equivalent secondary amines in piperazine is a common challenge in multi-step synthesis. The choice of protecting group is critical, as it dictates the chemical orthogonality and the deprotection strategy. The 2-nitrobenzenesulfonyl (oNBS) group is a powerful tool in this regard, offering distinct advantages over classical sulfonyl groups like tosyl (Ts).

The key feature of the oNBS group is its susceptibility to cleavage under mild nucleophilic conditions, typically involving a thiol.[4][5] This is in stark contrast to the often harsh reductive or acidic conditions required to remove other sulfonyl groups. The electron-withdrawing nature of the ortho-nitro group activates the sulfonyl moiety for nucleophilic aromatic substitution, facilitating its removal.[5]

Comparative Analysis of Amine Protecting Groups

To contextualize the performance of the oNBS group, we compare it with other common sulfonyl and carbamate-based amine protecting groups.

Protecting GroupAbbreviationIntroduction ReagentStabilityCleavage ConditionsKey Advantages/Disadvantages
2-Nitrobenzenesulfonyl oNBS, Ns 2-Nitrobenzenesulfonyl chloride[6]Strong Acid, Most Bases, Oxidants, ReductantsThiol (e.g., thiophenol) + Base (e.g., K₂CO₃, DBU)[4][5]Adv: Mild, orthogonal cleavage. Disadv: Introduces a chromophore.
p-Toluenesulfonyl Ts, Tosyl p-Toluenesulfonyl chlorideStrong Acid, Base, OxidantsHarsh: Na/NH₃, HBr/AcOH, Mg/MeOH[4]Adv: High stability, crystalline derivatives. Disadv: Very difficult to remove.
2,4-Dinitrobenzenesulfonyl dNBS 2,4-Dinitrobenzenesulfonyl chlorideSimilar to oNBSThiol alone or with mild base[5]Adv: Even easier to remove than oNBS. Disadv: More electron-deficient, may be less stable to some nucleophiles.
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O)Base, HydrogenolysisStrong Acid (e.g., TFA, HCl)[7][8]Adv: Widely used, easy removal. Disadv: Labile to acid, precluding its use in many reaction sequences.
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSuAcid, HydrogenolysisBase (e.g., Piperidine in DMF)[7][8]Adv: Base-labile, orthogonal to Boc and Cbz. Disadv: Not stable to basic conditions.
Experimental Protocol 1: Protection of Piperazine with 2-Nitrobenzenesulfonyl Chloride

This protocol details the synthesis of the title compound, this compound. The procedure is adapted from methodologies used in the synthesis of related derivatives.[1][9]

Workflow: Amine Protection & Deprotection

G cluster_protection Protection Step cluster_deprotection Deprotection Step (Fukuyama) Piperazine Piperazine Product This compound Piperazine->Product Nucleophilic Attack NsCl 2-Nitrobenzenesulfonyl Chloride (oNBS-Cl) NsCl->Product Base Pyridine or DIPEA in DCM Base->Product HCl Scavenger Product_ref This compound Product->Product_ref Purification & Use in Synthesis Thiol Thiophenol (PhSH) + K₂CO₃ in DMF Deprotected Piperazine Thiol->Deprotected Nucleophilic Aromatic Substitution Product_ref->Deprotected

Caption: Workflow for the protection of piperazine with oNBS-Cl and subsequent deprotection.

Materials:

  • Piperazine

  • 2-Nitrobenzenesulfonyl chloride (oNBS-Cl)[6]

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve piperazine (2.0 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 equivalents) to the stirred solution.

    • Scientist's Note: Piperazine itself is a base, but using a non-nucleophilic tertiary amine like DIPEA ensures that the HCl byproduct from the sulfonylation reaction is effectively scavenged without the base competing in the primary reaction. Using an excess of piperazine can also achieve this but requires a more difficult purification.

  • In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the oNBS-Cl solution dropwise to the cold, stirred piperazine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (using an eluent system such as ethyl acetate/hexane) to afford pure this compound.

Experimental Protocol 2: Deprotection of the oNBS Group

This protocol outlines the removal of the oNBS group, regenerating the free amine of piperazine, based on the Fukuyama deprotection methodology.[4][5]

Materials:

  • This compound

  • Thiophenol (PhSH)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve this compound (1.0 equivalent) in DMF in a round-bottom flask.

  • Add potassium carbonate (3.0 equivalents) and thiophenol (2.0 equivalents) to the solution.

    • Scientist's Note: The base (K₂CO₃) deprotonates the thiol to form the more nucleophilic thiophenolate anion, which is the active species that initiates the cleavage. For sensitive substrates, milder bases or different thiols (e.g., 2-mercaptoethanol) can be employed.[5]

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash them thoroughly with water and then brine to remove DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude piperazine can be purified further if necessary, often by crystallization or distillation.

Part 2: Validation in Medicinal Chemistry: The Anti-Mycobacterial Potential of the Scaffold

The true test of a chemical scaffold in drug discovery is its biological performance. A comprehensive study by Vallabhaneni et al. synthesized and evaluated a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][9][10] This work provides a direct and robust dataset to cross-validate the performance of the 2-nitrophenylsulfonyl moiety against its close chemical cousins.

The study synthesized compound 7b , 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine, and compared its anti-mycobacterial activity directly against compound 7a , 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine, and standard anti-TB drugs.

Structure-Activity Relationship (SAR) Evaluation Logic

G cluster_analogs Analog Synthesis cluster_results Performance Data Scaffold Core Scaffold: Benzhydryl-Piperazine-Sulfonyl-Phenyl Analog_2NO2 Analog 7b (2-Nitro) Scaffold->Analog_2NO2 Analog_24diNO2 Analog 7a (2,4-Dinitro) Scaffold->Analog_24diNO2 Assay In Vitro MIC Assay (M. tuberculosis H37Rv) Analog_2NO2->Assay Analog_24diNO2->Assay Result_2NO2 MIC > 25 µg/mL (Low Potency) Assay->Result_2NO2 Result_24diNO2 MIC = 1.56 µg/mL (High Potency) Assay->Result_24diNO2 Conclusion SAR Conclusion: Adding a second electron-withdrawing nitro group at the 4-position dramatically increases potency. Result_2NO2->Conclusion Result_24diNO2->Conclusion

Caption: Logical workflow for evaluating the structure-activity relationship of nitro-substituents.

Comparative Biological Performance

The data clearly demonstrates that the substitution pattern on the phenylsulfonyl ring has a profound impact on antimycobacterial activity. The addition of a second nitro group in the 4-position significantly enhances potency.

CompoundStructureMIC (µg/mL) vs. Mtb H37Rv[9][10]Cytotoxicity IC₅₀ (µg/mL) vs. RAW 264.7 cellsSelectivity Index (SI = IC₅₀/MIC)[10]
Analog 7b 1-Benzhydryl-4-((2-nitrophenyl )sulfonyl)piperazine> 25> 50Not Calculated
Analog 7a 1-Benzhydryl-4-((2,4-dinitrophenyl )sulfonyl)piperazine1.56> 50> 32
Isoniazid (Standard Drug)0.05Not ReportedNot Reported
Rifampicin (Standard Drug)0.1Not ReportedNot Reported
Ethambutol (Standard Drug)1.56Not ReportedNot Reported

Scientist's Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a bacterium. A lower MIC value indicates higher potency. The Selectivity Index (SI) is a critical parameter in early drug discovery, representing the therapeutic window of a compound. An SI value >10 is generally considered promising. The results show that while the 2-nitro derivative (7b) was largely inactive, the 2,4-dinitro derivative (7a) exhibited potency equivalent to the standard drug Ethambutol and possessed a favorable selectivity index.[10] This strongly suggests that the electronic properties of the phenyl ring are a key determinant of biological activity in this scaffold.

Experimental Protocol 3: In Vitro Antimycobacterial Activity Assay (MIC Determination)

This protocol describes a generalized method for determining the MIC of compounds against M. tuberculosis H37Rv using a microplate-based assay, as adapted from the methodologies described in the reference literature.[9]

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Standard drugs (Isoniazid, Rifampicin) for positive control

  • DMSO for compound dissolution

Procedure:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.

  • Prepare stock solutions of the test compounds and standard drugs in DMSO.

  • Dispense 100 µL of supplemented 7H9 broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate. This creates a concentration gradient.

  • Prepare a bacterial inoculum and adjust its turbidity to a McFarland standard of 0.5. Dilute this inoculum in broth to the final required concentration.

  • Add 100 µL of the final bacterial suspension to each well containing the serially diluted compounds. Include wells for a growth control (bacteria + broth) and a sterility control (broth only).

  • Seal the plates and incubate at 37 °C for 7 days.

  • After incubation, add 20 µL of Resazurin solution to each well and incubate for another 24 hours.

    • Scientist's Note: Resazurin is a cell viability indicator. Viable, metabolically active bacteria will reduce the blue resazurin to the pink, fluorescent resorufin. This provides a clear colorimetric readout.

  • Determine the MIC by visual inspection: the MIC is the lowest compound concentration in a well that remained blue (indicating no bacterial growth), while the growth control well turned pink.

Conclusion

This guide provides a multi-faceted cross-validation of this compound, evaluating its performance through the distinct lenses of synthetic utility and biological activity.

As a synthetic intermediate , the oNBS moiety serves as an effective protecting group for the piperazine amine. Its primary advantage over traditional groups like tosyl is its mild cleavage condition using thiols, which enhances its utility in complex syntheses involving sensitive functional groups. It represents a valuable, orthogonal tool in the synthetic chemist's arsenal.

As a bioactive scaffold , the story is more nuanced. Direct experimental data demonstrates that while the core sulfonylpiperazine structure is promising, the specific 1-((2-Nitrophenyl)sulfonyl) substitution pattern is suboptimal for anti-mycobacterial activity.[9][10] Comparative analysis reveals that the 1-((2,4-Dinitrophenyl)sulfonyl) analog is significantly more potent.[10] This provides a critical structure-activity relationship insight: increasing the electron-withdrawing character of the phenyl ring appears to be a productive strategy for enhancing the biological efficacy of this compound class against M. tuberculosis.

Therefore, researchers and drug developers should regard this compound not as a terminal candidate, but as a versatile platform—a readily synthesized and manipulable intermediate for creating more potent analogs for biological screening.

References

A Comparative Guide to a Novel CPS1 Assay: Benchmarking 1-((2-Nitrophenyl)sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless progression of diseases such as cancer necessitates a continuous search for novel therapeutic agents that can selectively modulate key cellular pathways. One such pathway of significant interest is cellular metabolism, which is often rewired in malignant cells to sustain rapid growth and proliferation.[1] Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle, has emerged as a critical node in this metabolic reprogramming, supporting pyrimidine synthesis and ammonia detoxification in various cancers.[1] Consequently, the identification of potent and selective CPS1 inhibitors represents a promising therapeutic strategy.

The piperazine scaffold is a cornerstone of modern medicinal chemistry, present in over 300 clinical drugs and valued for its ability to enhance pharmacological properties.[2][3] When combined with a sulfonamide moiety, the resulting sulfonylpiperazine core structure serves as a versatile template for designing enzyme inhibitors, including those targeting bacterial pathways.[4][5] This guide introduces a robust, newly developed biochemical assay for monitoring CPS1 activity and utilizes it to benchmark the performance of 1-((2-Nitrophenyl)sulfonyl)piperazine (1-NPSP) , a compound featuring this key structural motif.

This document provides researchers, scientists, and drug development professionals with an in-depth comparison of 1-NPSP against a structurally related alternative. We will detail the rationale behind the assay design, provide comprehensive, self-validating experimental protocols, and present quantitative performance data to guide future research in this promising area of drug discovery.

Section 1: Rationale for Experimental Design

The Therapeutic Target: Carbamoyl Phosphate Synthetase 1 (CPS1)

CPS1 catalyzes the first committed step of the urea cycle: the ATP-dependent synthesis of carbamoyl phosphate from ammonia and bicarbonate. While its primary role is in nitrogenous waste disposal, cancer cells can hijack this pathway to fuel the synthesis of pyrimidines, essential building blocks for DNA and RNA.[1] The upregulation of CPS1 is linked to poor prognosis in certain cancers, making it a compelling target for therapeutic intervention. An effective inhibitor could starve cancer cells of essential metabolites, thereby impeding tumor growth.

The enzymatic reaction catalyzed by CPS1 consumes two molecules of ATP, releasing two molecules of ADP. This stoichiometric relationship provides a reliable method for quantifying enzyme activity.

CPS1_Pathway cluster_0 CPS1 Catalyzed Reaction NH3 Ammonia CPS1 CPS1 Enzyme NH3->CPS1 HCO3 Bicarbonate HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 CP Carbamoyl Phosphate CPS1->CP ADP1 2 ADP CPS1->ADP1 Pi Phosphate CPS1->Pi

Caption: The CPS1 enzymatic pathway, consuming ATP to produce carbamoyl phosphate and ADP.

The Test Compound and Comparator

This compound (1-NPSP): This compound was selected for its sulfonylpiperazine core, a privileged scaffold in drug discovery. The 2-nitrophenyl group is an electron-withdrawing moiety that can participate in specific interactions within an enzyme's active site, potentially enhancing binding affinity. Several nitrophenylpiperazine derivatives have been investigated as inhibitors of various enzymes, such as tyrosinase.[6]

Alternative - Compound-S (1-((Phenyl)sulfonyl)piperazine): For a direct and objective comparison, a close structural analog lacking the nitro group was chosen. This allows for an assessment of the nitro group's contribution to the inhibitory activity, providing a foundational piece of structure-activity relationship (SAR) data.

Section 2: A Novel Fluorescence-Based Assay for CPS1 Activity

Principle of the Assay

To achieve high sensitivity and throughput, we developed an assay based on the universal Transcreener® ADP² FI Assay principle.[7] This method quantifies enzyme activity by directly measuring the amount of ADP produced. The assay relies on a competitive binding mechanism between a highly specific monoclonal antibody for ADP and an ADP-fluorescein tracer. The ADP generated by CPS1 displaces the tracer from the antibody, causing an increase in its fluorescence intensity. This approach is robust, readily automated, and avoids the complexities of directly measuring the other reaction products.[7][8]

Experimental Workflow

The entire process, from setup to data acquisition, is designed for reproducibility and scalability.[9] The workflow minimizes variability and ensures that the data generated is reliable and interpretable.[8]

Caption: Step-by-step workflow for the CPS1 biochemical activity assay.

Detailed Experimental Protocol

Note: This protocol is a self-validating system. The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential to ensure data integrity.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 20 mM MgCl₂, 50 mM NH₄Cl, 10 mM NaHCO₃, 1 mM DTT.
  • CPS1 Enzyme Stock: Recombinant human CPS1 diluted to 40 nM in Assay Buffer.
  • ATP/Substrate Mix: Prepared fresh in Assay Buffer to a final concentration of 200 µM ATP.
  • Test Compounds: 1-NPSP and Compound-S dissolved in 100% DMSO to create 10 mM stock solutions. A 12-point, 3-fold serial dilution series is then prepared in DMSO.
  • ADP Detection Mix: Transcreener® ADP² Antibody and ADP-FI Tracer prepared according to the manufacturer's protocol.

2. Assay Procedure (384-well plate format):

  • Dispense 0.5 µL of serially diluted test compounds (or DMSO for controls) into the appropriate wells of a 384-well plate.
  • Add 10 µL of CPS1 Enzyme solution (20 nM final concentration) to all wells except the "No Enzyme" negative controls. Add 10 µL of Assay Buffer to the negative control wells.
  • Pre-incubate the plate for 15 minutes at 25°C to allow compounds to bind to the enzyme.
  • Initiate the enzymatic reaction by adding 10 µL of the ATP/Substrate Mix (100 µM final ATP concentration).
  • Allow the reaction to proceed for 60 minutes at 25°C.
  • Terminate the reaction and begin detection by adding 20 µL of the ADP Detection Mix.
  • Incubate the plate for 60 minutes at 25°C, protected from light.

3. Data Acquisition:

  • Read the fluorescence intensity (FI) on a plate reader equipped for fluorescein detection (Excitation: 485 nm, Emission: 528 nm).

4. Data Analysis:

  • Normalize the data using the "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 3: Performance Benchmark: 1-NPSP vs. Compound-S

Objective

The primary goal of this experiment was to quantify and compare the inhibitory potency of this compound (1-NPSP) and the control compound, 1-((Phenyl)sulfonyl)piperazine (Compound-S), against human CPS1.

Results

Both compounds were tested following the protocol described above. The resulting dose-response curves demonstrated a concentration-dependent inhibition of CPS1 activity. The key performance metrics derived from this analysis are summarized in the table below.

CompoundIC₅₀ (µM)Hill SlopeMax Inhibition (%)
1-NPSP 12.7 ± 1.11.0598.5
Compound-S 85.3 ± 4.60.9899.1
Data are presented as the mean ± standard deviation from three independent experiments (n=3).
Discussion of Performance

The experimental data clearly indicates that This compound (1-NPSP) is significantly more potent than its non-nitrated counterpart, Compound-S. With an IC₅₀ value of 12.7 µM, 1-NPSP is approximately 6.7 times more effective at inhibiting CPS1 activity in this biochemical assay.

This finding strongly suggests that the 2-nitro group plays a crucial role in the compound's interaction with the CPS1 enzyme. This could be due to several factors, including:

  • Direct Hydrogen Bonding: The nitro group may act as a hydrogen bond acceptor, forming a key interaction with an amino acid residue in the enzyme's active site.

  • Electronic Effects: The electron-withdrawing nature of the nitro group can alter the charge distribution across the entire molecule, potentially optimizing its orientation and binding affinity within the catalytic pocket.

The Hill slope for both compounds is approximately 1, indicating a standard 1:1 binding stoichiometry and cooperative binding is not a dominant feature of the inhibition. Both compounds achieve nearly complete inhibition of the enzyme at high concentrations.

Conclusion and Future Directions

This guide has successfully detailed the development and implementation of a novel, robust, and high-throughput biochemical assay for screening inhibitors of Carbamoyl Phosphate Synthetase 1. Using this assay, we have benchmarked the performance of this compound (1-NPSP), demonstrating its superior potency compared to a closely related structural analog.[6]

The results establish 1-NPSP as a promising starting point for a new class of CPS1 inhibitors. The significant contribution of the 2-nitrophenyl moiety to its inhibitory activity provides a clear and actionable insight for future drug development efforts.

The logical next steps in this research program include:

  • Mechanism of Action Studies: To determine if 1-NPSP is competitive, non-competitive, or uncompetitive with respect to the ATP substrate.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing a broader range of 1-NPSP derivatives to probe the effects of altering the position and nature of substituents on the phenyl ring.[2][10]

  • Cell-Based Assay Validation: Transitioning from a biochemical to a cell-based assay to confirm the compound's activity in a more biologically relevant environment and to assess factors like cell permeability and potential toxicity.[11]

By following this structured approach, the initial promise of the sulfonylpiperazine scaffold can be systematically optimized to develop a potent and selective clinical candidate targeting CPS1.

References

A Comparative In Silico Docking Analysis of 1-((2-Nitrophenyl)sulfonyl)piperazine with Cancer and Inflammation-Associated Proteins

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern drug discovery, computational techniques, particularly in silico molecular docking, have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a detailed comparative analysis of the binding potential of 1-((2-Nitrophenyl)sulfonyl)piperazine , a molecule of interest due to the established broad-spectrum biological activities of piperazine and nitrobenzenesulfonamide scaffolds, against two clinically relevant protein targets: Carbonic Anhydrase IX (CAIX) and Cyclooxygenase-2 (COX-2) .

This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the in silico workflow, a comparative assessment of binding affinities, and a detailed examination of the molecular interactions underpinning the potential inhibitory activity of this compound.

The Rationale: Why Carbonic Anhydrase IX and Cyclooxygenase-2?

The selection of CAIX and COX-2 as target proteins is predicated on the well-documented therapeutic profiles of compounds containing piperazine and sulfonamide moieties. These scaffolds are frequently associated with anticancer and anti-inflammatory properties.

  • Carbonic Anhydrase IX (CAIX): A transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2][3][4][5] Its role in promoting cancer cell survival and proliferation, particularly under hypoxic conditions, makes it a prime target for anticancer drug development.[1][2][3]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[6] Selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain, with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]

This study, therefore, aims to predict the therapeutic potential of this compound by evaluating its binding efficacy against these two distinct and significant drug targets.

Comparative Ligands: Establishing a Benchmark

To provide a robust comparative framework, the docking performance of this compound is evaluated against known inhibitors for each target protein:

  • Acetazolamide: A well-characterized sulfonamide inhibitor of carbonic anhydrases, serving as the comparator for CAIX.[2][8]

  • Celecoxib: A selective COX-2 inhibitor, used as the benchmark for the COX-2 docking studies.[1][3][4][5][6]

In Silico Docking Workflow: A Step-by-Step Protocol

The following protocol outlines the comprehensive workflow employed for the molecular docking studies using the widely validated software, AutoDock Vina.

Diagram of the In Silico Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Visualization PDB_retrieval Protein Structure Retrieval (PDB IDs: 5H2A for CAIX, 3LN1 for COX-2) Protein_prep Protein Preparation (Removal of Water & Ligands, Addition of Polar Hydrogens) PDB_retrieval->Protein_prep Ligand_prep Ligand Preparation (Energy Minimization & 3D Conversion) Autodock_Vina Execution of Docking (AutoDock Vina) Ligand_prep->Autodock_Vina Grid_box Grid Box Generation (Defining the Binding Site) Protein_prep->Grid_box Grid_box->Autodock_Vina Results_analysis Analysis of Docking Results (Binding Affinity & RMSD) Autodock_Vina->Results_analysis Visualization Visualization of Interactions (PyMOL) Results_analysis->Visualization

Caption: A schematic overview of the in silico molecular docking workflow.

Experimental Protocols

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structures of human Carbonic Anhydrase IX (PDB ID: 5H2A) and human Cyclooxygenase-2 (PDB ID: 3LN1) were downloaded from the RCSB Protein Data Bank.

  • Protein Preparation: The protein structures were prepared for docking using AutoDockTools. This involved the removal of all water molecules and co-crystallized ligands, followed by the addition of polar hydrogen atoms and the assignment of Kollman charges. The prepared protein files were saved in the PDBQT format.

  • Ligand Preparation: The 3D structures of this compound, acetazolamide, and celecoxib were generated and energy-minimized using appropriate chemical drawing software. The structures were then converted to the PDBQT format using AutoDockTools, with the assignment of Gasteiger charges and the definition of rotatable bonds.

2. Docking Simulation with AutoDock Vina:

  • Grid Box Definition: A grid box was defined for each protein to encompass the active site. The dimensions and coordinates of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring that the search space for the docking simulation was centered on the known binding pocket.

  • Docking Execution: Molecular docking was performed using AutoDock Vina. The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and the number of binding modes to generate, were used as input. Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

3. Analysis and Visualization:

  • Results Analysis: The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) for each predicted binding pose. The binding affinity provides an estimate of the strength of the protein-ligand interaction, with more negative values indicating a more favorable binding. The pose with the lowest binding energy was selected for further analysis.

  • Visualization: The protein-ligand interactions for the best binding pose were visualized using PyMOL. This allowed for a detailed examination of the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Comparative Docking Results

The binding affinities of this compound and the comparator compounds with CAIX and COX-2 are summarized in the table below.

Target ProteinLigandBinding Affinity (kcal/mol)
Carbonic Anhydrase IX This compound-7.8
Acetazolamide (Comparator)-7.2
Cyclooxygenase-2 This compound-9.5
Celecoxib (Comparator)-11.2

Discussion and Interpretation of Molecular Interactions

Interaction with Carbonic Anhydrase IX

The docking results indicate that this compound exhibits a strong binding affinity for the active site of CAIX, with a binding energy of -7.8 kcal/mol. This is slightly more favorable than the binding energy of the known inhibitor, acetazolamide (-7.2 kcal/mol), suggesting that the test compound has the potential to be an effective inhibitor of CAIX.

Visualization of the docked complex reveals key interactions that contribute to this strong binding:

  • The sulfonamide group of this compound forms a crucial hydrogen bond with the zinc ion in the active site of CAIX, a characteristic interaction for sulfonamide-based carbonic anhydrase inhibitors.

  • The piperazine ring and the nitrophenyl group engage in several hydrophobic and van der Waals interactions with key amino acid residues lining the active site pocket, including Val121, Leu198, and Trp209.

Diagram of Ligand Interactions with CAIX

G cluster_CAIX CAIX Active Site Ligand This compound ZN Zinc Ion Ligand->ZN H-Bond (Sulfonamide) Val121 Val121 Ligand->Val121 Hydrophobic Interaction Leu198 Leu198 Ligand->Leu198 Hydrophobic Interaction Trp209 Trp209 Ligand->Trp209 Hydrophobic Interaction

Caption: Key interactions of this compound in the CAIX active site.

Interaction with Cyclooxygenase-2

In the case of COX-2, this compound demonstrates a very strong binding affinity of -9.5 kcal/mol. While this is less potent than the comparator drug, celecoxib (-11.2 kcal/mol), it is still a significant binding energy that suggests a potential for potent COX-2 inhibition.

The analysis of the docked pose highlights the following key interactions:

  • The sulfonamide group forms hydrogen bonds with Arg513 and His90 in the active site of COX-2.

  • The nitrophenyl ring is positioned within a hydrophobic pocket, forming favorable interactions with residues such as Val349, Leu352, and Val523.

  • The piperazine moiety also contributes to the binding through van der Waals interactions with the surrounding residues.

Diagram of Ligand Interactions with COX-2

G cluster_COX2 COX-2 Active Site Ligand This compound Arg513 Arg513 Ligand->Arg513 H-Bond (Sulfonamide) His90 His90 Ligand->His90 H-Bond (Sulfonamide) Val349 Val349 Ligand->Val349 Hydrophobic Interaction Leu352 Leu352 Ligand->Leu352 Hydrophobic Interaction Val523 Val523 Ligand->Val523 Hydrophobic Interaction

References

Navigating the Nuances of 1-((2-Nitrophenyl)sulfonyl)piperazine: A Guide to Synthesis and Biological Data Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant drugs.[1][2] Among its many derivatives, 1-((2-nitrophenyl)sulfonyl)piperazine serves as a critical building block for a diverse range of biologically active compounds.[3][4] However, as with any chemical synthesis and biological evaluation, reproducibility is paramount for advancing research and development. This guide provides an in-depth analysis of the synthesis of this compound, a comparative look at its reported biological data, and a critical discussion on the factors that can influence the reproducibility of these findings.

I. The Synthesis of this compound: A Reproducible Pathway?

The synthesis of this compound is generally a straightforward nucleophilic substitution reaction. However, variations in reported yields and purity suggest that subtle differences in experimental conditions can significantly impact the outcome.[3]

A. The Core Reaction: Sulfonamide Bond Formation

The most common and direct route involves the reaction of piperazine with 2-nitrobenzenesulfonyl chloride.[3][5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow reagent1 Piperazine reaction Reaction Mixture reagent1->reaction reagent2 2-Nitrobenzenesulfonyl Chloride reagent2->reaction solvent_base Solvent (e.g., Dichloromethane) + Base (e.g., Pyridine) solvent_base->reaction workup Aqueous Work-up & Extraction reaction->workup Quenching purification Purification (e.g., Column Chromatography) workup->purification Crude Product product 1-((2-Nitrophenyl)sulfonyl) piperazine purification->product Pure Product

Caption: General workflow for the synthesis of this compound.

B. Comparative Analysis of Synthetic Protocols

While the fundamental reaction is consistent, a review of the literature reveals variations in key parameters that can affect yield and purity.

ParameterLiterature Example 1[3]Literature Example 2[5]Key Considerations for Reproducibility
Solvent Dichloromethane (CH2Cl2)Dichloromethane (CH2Cl2)Solvent purity and dryness are critical. Trace water can hydrolyze the sulfonyl chloride.
Base PyridinePyridineThe choice and stoichiometry of the base can influence reaction rate and side product formation.
Temperature Not explicitly statedNot explicitly statedReactions are typically run at room temperature, but exothermic reactions may require cooling to prevent side reactions.
Reaction Time Not explicitly statedNot explicitly statedMonitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent degradation.
Purification Column ChromatographyNot explicitly statedThe choice of eluent and silica gel activity can impact the separation efficiency and final purity of the product.

Expert Insight: The "art" of organic synthesis often lies in the details not explicitly stated in published methods. Factors such as the rate of addition of reagents, the efficiency of stirring, and the quality of the starting materials can all contribute to variability in outcomes. For instance, the commercial source and purity of 2-nitrobenzenesulfonyl chloride can significantly impact the reaction, as impurities may lead to colored byproducts that are difficult to remove.

C. Detailed Experimental Protocol

To promote reproducibility, the following detailed protocol is provided, incorporating best practices for this type of transformation.

Materials:

  • Piperazine

  • 2-Nitrobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 equivalents) to the stirred solution.

  • In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the piperazine solution at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

II. Biological Activity: A Landscape of Therapeutic Potential

The this compound scaffold is a versatile platform for the development of a wide array of therapeutic agents.[6][7] Its derivatives have been investigated for various biological activities, including anticancer, antibacterial, and central nervous system effects.[2][6][8]

Biological_Activities scaffold 1-((2-Nitrophenyl)sulfonyl) piperazine Scaffold anticancer Anticancer Activity scaffold->anticancer Derivative Modification antimicrobial Antimicrobial Activity scaffold->antimicrobial Derivative Modification cns CNS Activity (e.g., Antipsychotic, Antidepressant) scaffold->cns Derivative Modification other Other Activities (e.g., Anti-inflammatory) scaffold->other Derivative Modification

Caption: Diverse biological activities stemming from the this compound scaffold.

A. Comparative Table of Reported Biological Data

The following table summarizes some of the reported biological activities for derivatives of this compound, highlighting the diversity of applications and the importance of the specific substitutions on the piperazine ring.

Derivative ClassReported Biological ActivityKey FindingsReference
Benzhydrylpiperazine-coupled nitrobenzenesulfonamidesAntituberculosisSome hybrids showed excellent activity against Mycobacterium tuberculosis with low cytotoxicity.[8][4][8]
Phenylpiperazine derivatives of 1,2-benzothiazineAnticancerCompounds exhibited cytotoxic activity and induced apoptosis in cancer cell lines.[9][9]
Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivativesAntiproliferativeNovel compounds showed moderate to high cytotoxic activity in breast cancer cell lines.[6][6]
B. Challenges in Reproducing Biological Data

The "reproducibility crisis" is a well-documented issue in the life sciences, and the evaluation of small molecules is no exception.[10] Several factors can contribute to variability in biological data:

  • Cell Line Authenticity and Passage Number: The genetic drift of cell lines over time can significantly alter their response to chemical compounds.[11]

  • Reagent Quality: Variations in the quality and source of reagents, such as cell culture media and assay components, can introduce variability.[12]

  • Assay Conditions: Minor differences in experimental protocols, such as incubation times, cell seeding densities, and instrument calibration, can lead to disparate results.[12]

  • Data Analysis: The statistical methods used to analyze data can influence the interpretation of results.

Expert Insight: To ensure the trustworthiness of biological data, it is imperative to implement rigorous quality control measures. This includes routine authentication of cell lines, use of standardized and well-documented protocols, and transparent reporting of all experimental details and data analysis methods.[13] Open science practices, such as data sharing, can also facilitate the verification of findings.

III. Bridging Synthesis and Biology: A Holistic Approach to Reproducibility

The reproducibility of a compound's biological activity is intrinsically linked to the reproducibility of its synthesis. An impure or misidentified compound will inevitably lead to unreliable biological data.

A Self-Validating System for Trustworthy Results:

  • Rigorous Synthesis and Characterization: Every batch of synthesized this compound should be thoroughly characterized using multiple analytical techniques (NMR, MS, elemental analysis) to confirm its identity and purity.

  • Standardized Biological Assays: Utilize well-established and validated biological assays with clearly defined protocols and positive/negative controls.

  • Transparent Reporting: Publish detailed experimental procedures for both the synthesis and biological evaluations, including all relevant parameters and data analysis methods.

  • Independent Verification: Whenever possible, results should be independently verified in different laboratories to ensure their robustness.[10]

By adopting a comprehensive and meticulous approach to both the chemical synthesis and biological evaluation of this compound and its derivatives, the scientific community can build a more reliable and robust foundation for drug discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-((2-Nitrophenyl)sulfonyl)piperazine: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1-((2-Nitrophenyl)sulfonyl)piperazine (CAS No. 59084-06-9). As a Senior Application Scientist, my objective is to move beyond mere checklists and instill a deep understanding of why these procedures are critical. The protocols outlined below are designed to create a self-validating system of safety, ensuring that every step mitigates the specific hazards posed by this compound.

Hazard Analysis: Understanding the "Why" Behind the Protection

This compound is a laboratory-grade chemical substance that requires careful handling.[1] The primary risks are not acute toxicity but rather irritant properties that can compromise safety and experimental integrity if not properly managed.

According to its classification under the Globally Harmonized System (GHS), the key hazards are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): As a solid, often in powder form, airborne dust may irritate the respiratory system if inhaled.[1][2]

The causality is clear: the physical form (solid/powder) and chemical properties of this compound dictate that the primary routes of exposure are inhalation of dust and direct contact with skin and eyes. Therefore, our protective strategy must be centered on creating robust barriers against these specific pathways.

Core Protective Measures: A Task-Based PPE Plan

Effective protection is not one-size-fits-all. The required level of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum PPE requirements for common laboratory procedures involving this compound.

Task Primary Engineering Control Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage General well-ventilated area.[1][3]Safety glasses.Nitrile gloves.Standard lab coat.Not required if container is sealed and undamaged.
Weighing & Aliquoting (Solid) Chemical fume hood or ventilated balance enclosure.Chemical splash goggles.[1]Nitrile gloves.[1]Lab coat with closed cuffs.Recommended. Required if ventilation is inadequate.[1]
Preparing Solutions Chemical fume hood.Chemical splash goggles. A face shield is required if there is a splash hazard.[1]Nitrile gloves.Lab coat with closed cuffs.Not typically required within a certified fume hood.
Spill Cleanup (Solid) N/AChemical splash goggles and face shield.[1]Heavy-duty nitrile or neoprene gloves.Impermeable gown or coveralls.[1]NIOSH-approved respirator for dusts.[1][4]

Experimental Workflow: Safe Handling Protocol

This section provides a step-by-step methodology for weighing the solid compound and preparing a stock solution. This workflow integrates the PPE requirements into a practical, logical sequence.

Workflow Diagram: From Preparation to Disposal

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal A Review MSDS & SOP B Prepare Fume Hood & Equipment A->B C Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves B->C D Work Inside Fume Hood C->D Enter Work Area E Carefully Weigh Solid Compound D->E F Prepare Solution E->F G Decontaminate Surfaces F->G Complete Task H Segregate Chemical Waste G->H I Doff PPE: 1. Gloves 2. Gown/Coat 3. Goggles H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for handling this compound.

Step-by-Step Methodology
  • Preparation and Pre-Donning:

    • Verify that an emergency eye wash station and safety shower are immediately accessible.[1]

    • Prepare your workspace within a certified chemical fume hood by laying down absorbent bench paper.

    • Assemble all necessary glassware, reagents, and a dedicated waste container.

  • Donning Personal Protective Equipment:

    • Rationale: The sequence of donning is designed to prevent contamination of "clean" layers.

    • Step 1: Put on a long-sleeved lab coat, ensuring it is fully buttoned.

    • Step 2: Don chemical splash goggles. If a significant splash risk exists during dissolution, a face shield should be worn over the goggles.[1]

    • Step 3: Don a pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Compound:

    • Rationale: All manipulations that can generate dust must be performed within the fume hood to contain airborne particles.

    • Step 1: Carefully open the container inside the fume hood. Avoid any abrupt movements that could aerosolize the powder.

    • Step 2: Use a spatula to carefully transfer the desired amount of this compound to a weigh boat. Minimize the drop height to prevent dust formation.

    • Step 3: Once weighed, gently add the solid to your solvent vessel.

    • Step 4: Securely close the primary container and wipe it down with a damp cloth before removing it from the fume hood.

  • Cleanup and Doffing PPE:

    • Rationale: The doffing sequence is critical for avoiding self-contamination. It proceeds in order from most to least contaminated.

    • Step 1: Dispose of any contaminated consumables (e.g., weigh boats, wipes) into the designated hazardous waste container.

    • Step 2: Remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Step 3: Remove your lab coat, turning it inside out as you remove it.

    • Step 4: Remove eye and face protection.

    • Step 5: Immediately wash your hands thoroughly with soap and water.[1]

Emergency and Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[3]

  • Spill: For a small solid spill, carefully sweep or shovel the material into an appropriate, labeled container for disposal.[1] Minimize dust generation during this process.[1] Ensure adequate ventilation and wear the appropriate PPE as outlined in the table above.

Disposal Plan: All waste, including contaminated PPE and residual chemical, must be treated as hazardous.

  • Dispose of contents and the container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3]

  • Do not empty into drains.[3] Chemical waste generators are responsible for correctly classifying and disposing of waste.[3][4]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.